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  • Product: 4-Methylcyclopentane-1,2-dicarboxylic acid
  • CAS: 1597634-43-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 4-Methylcyclopentane-1,2-dicarboxylic Acid: Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of 4-methylcyclopentane-1,2-dicarboxylic acid, a substituted cyclic dicarboxylic acid with significant potential in medicinal chemistry and materials science. We wil...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-methylcyclopentane-1,2-dicarboxylic acid, a substituted cyclic dicarboxylic acid with significant potential in medicinal chemistry and materials science. We will delve into its complex stereochemistry, explore plausible synthetic routes and analytical characterization methods, and discuss its current and potential applications for researchers, scientists, and drug development professionals.

Molecular Structure and Stereoisomerism

4-Methylcyclopentane-1,2-dicarboxylic acid possesses a cyclopentane ring substituted with a methyl group at the C4 position and two carboxylic acid groups at the C1 and C2 positions. The molecule has the chemical formula C8H12O4 and a molecular weight of 172.18 g/mol .[1]

The presence of three stereocenters at carbons C1, C2, and C4 gives rise to a number of stereoisomers. The spatial arrangement of the methyl and two carboxyl groups relative to the plane of the cyclopentane ring dictates the overall stereochemistry of each isomer. The cyclopentane ring itself is not planar and typically adopts puckered conformations, most commonly the "envelope" and "half-chair" forms, to alleviate torsional strain.[2][3][4]

A systematic analysis of the possible stereoisomers reveals the existence of four diastereomeric pairs, leading to a total of eight stereoisomers. These can be categorized based on the relative orientations (cis or trans) of the substituents.

Table 1: Stereoisomers of 4-Methylcyclopentane-1,2-dicarboxylic Acid

DiastereomerRelative Configuration of Carboxyl GroupsRelative Configuration of C1-Carboxyl and C4-MethylChirality
Isomer A cis (1,2-cis)cisChiral (Enantiomeric Pair)
Isomer B cis (1,2-cis)transChiral (Enantiomeric Pair)
Isomer C trans (1,2-trans)cis to C1-carboxylChiral (Enantiomeric Pair)
Isomer D trans (1,2-trans)trans to C1-carboxylChiral (Enantiomeric Pair)

It is important to note that unlike some symmetrically substituted cyclopentanes, none of these isomers possess a plane of symmetry that would render them meso compounds. Therefore, all diastereomers of 4-methylcyclopentane-1,2-dicarboxylic acid are chiral and exist as pairs of enantiomers.

stereoisomers cluster_A Isomer A (1,2-cis, 1,4-cis) cluster_B Isomer B (1,2-cis, 1,4-trans) cluster_C Isomer C (1,2-trans, 1,4-cis) cluster_D Isomer D (1,2-trans, 1,4-trans) A1 R,S,R-Isomer A2 S,R,S-Isomer A1->A2 Enantiomers B1 R,S,S-Isomer B2 S,R,R-Isomer B1->B2 Enantiomers C1 R,R,R-Isomer C2 S,S,S-Isomer C1->C2 Enantiomers D1 R,R,S-Isomer D2 S,S,R-Isomer D1->D2 Enantiomers

Caption: Diastereomeric Pairs of 4-Methylcyclopentane-1,2-dicarboxylic acid.

Synthesis and Purification

The synthesis of specifically substituted cyclopentane dicarboxylic acids can be challenging. A plausible synthetic approach to a mixture of the stereoisomers of 4-methylcyclopentane-1,2-dicarboxylic acid could involve a Diels-Alder reaction followed by reduction and subsequent oxidative cleavage. A historical synthesis of the related cis and trans 1-methyl-cyclopentane-1,2-dicarboxylic acids was reported by Bachmann and Struve in 1954, highlighting the long-standing interest in this class of molecules.[5]

Proposed Synthetic Workflow

A potential synthetic route is outlined below. This pathway is illustrative and would require optimization for each step.

synthesis_workflow Start 3-Methyl-1,3-pentadiene + Maleic Anhydride DA_reaction Diels-Alder Cycloaddition Start->DA_reaction Intermediate1 4-Methyl-cis-cyclohex-4-ene-1,2-dicarboxylic anhydride DA_reaction->Intermediate1 Reduction Catalytic Hydrogenation (e.g., H2/Pd-C) Intermediate1->Reduction Intermediate2 4-Methyl-cis-cyclohexane-1,2-dicarboxylic anhydride Reduction->Intermediate2 Hydrolysis1 Acid or Base Hydrolysis Intermediate2->Hydrolysis1 Intermediate3 4-Methyl-cis-cyclohexane-1,2-dicarboxylic acid Hydrolysis1->Intermediate3 Oxidative_Cleavage Oxidative Ring Contraction (e.g., KMnO4 or O3) Intermediate3->Oxidative_Cleavage Product Mixture of 4-Methylcyclopentane-1,2-dicarboxylic acid stereoisomers Oxidative_Cleavage->Product

Caption: Proposed Synthetic Pathway to a Stereoisomeric Mixture.

Experimental Protocol: A Representative Diels-Alder Reaction

This protocol is adapted from the general procedure for Diels-Alder reactions involving cyclic dienes.

  • Reactant Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve maleic anhydride (1.0 eq) in a suitable solvent such as toluene.

  • Reaction Initiation: Add 3-methyl-1,3-pentadiene (1.1 eq) to the solution.

  • Thermal Cycloaddition: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product, 4-methyl-cis-cyclohex-4-ene-1,2-dicarboxylic anhydride, may precipitate and can be collected by filtration. If it remains in solution, the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Subsequent steps of hydrogenation and oxidative cleavage would follow established literature procedures for similar substrates.

Separation of Stereoisomers

The separation of the resulting mixture of stereoisomers is a critical step.

  • Diastereomer Separation: Diastereomers have different physical properties and can often be separated by fractional crystallization or chromatography (e.g., column chromatography or HPLC).

  • Enantiomer Resolution: The separation of enantiomeric pairs requires chiral resolution techniques. This can be achieved by forming diastereomeric salts with a chiral amine, followed by separation of these salts and subsequent acidification to recover the individual enantiomers. Alternatively, chiral chromatography can be employed.

Conformational Analysis

The cyclopentane ring is flexible and interconverts between low-energy conformations, primarily the envelope (Cs symmetry) and half-chair (C2 symmetry) forms. The substituents will occupy either axial-like or equatorial-like positions, and their relative steric demands will influence the conformational equilibrium. For instance, in the most stable conformers, the bulky carboxylic acid and methyl groups will preferentially occupy equatorial-like positions to minimize steric strain. The conformational preferences can be studied using NMR spectroscopy by analyzing vicinal proton-proton coupling constants.[6]

Analytical Characterization

A combination of spectroscopic techniques is essential for the structural elucidation and differentiation of the stereoisomers of 4-methylcyclopentane-1,2-dicarboxylic acid.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Key Features
¹H NMR - Complex multiplets for the cyclopentane ring protons. - A doublet for the methyl group protons. - Broad singlets for the carboxylic acid protons. - The chemical shifts and coupling constants of the protons at C1, C2, and C4 will be diagnostic for each diastereomer.
¹³C NMR - Resonances for the two carboxyl carbons (δ ~170-180 ppm). - Signals for the three methine carbons (C1, C2, C4) and two methylene carbons of the cyclopentane ring. - A signal for the methyl carbon. The number of distinct signals will depend on the symmetry of the isomer.
Mass Spectrometry (EI) - A molecular ion peak (M⁺) at m/z 172. - Characteristic fragmentation patterns for dicarboxylic acids, including loss of H₂O (M-18), COOH (M-45), and sequential losses of CO₂.
Infrared (IR) Spectroscopy - A broad O-H stretching band for the carboxylic acid groups (~2500-3300 cm⁻¹). - A strong C=O stretching absorption for the carbonyls (~1700 cm⁻¹).

Applications in Research and Drug Development

Substituted cyclopentane scaffolds are prevalent in a wide range of biologically active molecules and natural products. Their rigid and well-defined three-dimensional structures make them valuable building blocks in drug design.

  • Pharmaceuticals: Carboxylic acid-containing cyclopentane derivatives have been investigated as potential therapeutic agents. For example, cyclopentane-based molecules have been explored as building blocks for antiviral drugs, including inhibitors of the hepatitis C virus (HCV) protease. The stereochemistry of these scaffolds is often crucial for their biological activity.

  • Materials Science: Dicarboxylic acids are common monomers in the synthesis of polyesters and polyamides. The incorporation of a substituted cyclopentane unit like 4-methylcyclopentane-1,2-dicarboxylic acid can impart specific properties to the resulting polymers, such as increased rigidity, altered thermal stability, and modified solubility.

  • Asymmetric Synthesis: Chiral cyclopentane derivatives are valuable intermediates in asymmetric synthesis, serving as chiral building blocks for the synthesis of complex target molecules.

Conclusion

4-Methylcyclopentane-1,2-dicarboxylic acid represents a class of molecules with significant, yet largely untapped, potential. A thorough understanding of its stereoisomers is paramount for any meaningful application. While the synthesis and separation of the individual stereoisomers present a considerable challenge, the development of stereoselective synthetic routes would unlock their full potential as valuable building blocks in drug discovery, materials science, and asymmetric synthesis. Further research into the specific properties and biological activities of each stereoisomer is warranted.

References

  • Yamada, K., et al. (2014). Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS. Journal of the Mass Spectrometry Society of Japan, 62(1), 19-26.
  • Jáuregui, E. A., et al. (2013). Conformational preferences of cis-1,3-cyclopentanedicarboxylic acid and its salts by 1H NMR spectroscopy: energetics of intramolecular hydrogen bonds in DMSO. The Journal of Organic Chemistry, 78(4), 1275–1283.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 70334041, 4-Methylcyclopentane-1,2-dicarboxylic acid. Retrieved from [Link].

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
  • Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Retrieved from [Link]

  • LibreTexts. (2024). 4.4: Conformations of Cycloalkanes. Chemistry LibreTexts. Retrieved from [Link]

  • Bachmann, W. E., & Struve, W. S. (1954). The Synthesis of cis and trans 1-Methyl-cyclopentane-1,2-dicarboxylic Acids and Related Compounds. Journal of the American Chemical Society, 76(5), 1331–1333.

Sources

Exploratory

4-Methylcyclopentane-1,2-dicarboxylic acid CAS number 1597634-43-9

An In-Depth Technical Guide to 4-Methylcyclopentane-1,2-dicarboxylic Acid (CAS Number: 1597634-43-9) Foreword This document serves as a comprehensive technical guide for researchers, chemists, and professionals in drug d...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Methylcyclopentane-1,2-dicarboxylic Acid (CAS Number: 1597634-43-9)

Foreword

This document serves as a comprehensive technical guide for researchers, chemists, and professionals in drug development on the topic of 4-Methylcyclopentane-1,2-dicarboxylic acid, specifically addressing the compound associated with CAS number 1597634-43-9. As this particular isomer appears to be a novel or less-documented entity in publicly accessible scientific literature, this guide will provide a foundational understanding based on the broader class of substituted cyclopentane dicarboxylic acids. By synthesizing established principles of organic chemistry, stereochemistry, and medicinal chemistry, this whitepaper aims to equip researchers with the necessary knowledge to approach the synthesis, characterization, and potential applications of this and related molecules. The methodologies and insights presented herein are grounded in authoritative sources to ensure scientific integrity and to empower further investigation into this promising chemical scaffold.

Part 1: Structural Elucidation and Stereochemical Considerations

The compound 4-Methylcyclopentane-1,2-dicarboxylic acid is a saturated alicyclic dicarboxylic acid. Its core structure consists of a five-membered cyclopentane ring substituted with a methyl group at the C4 position and two carboxylic acid groups at the C1 and C2 positions.

The presence of three stereocenters (at C1, C2, and C4) gives rise to a number of possible stereoisomers. The relative and absolute configurations of these substituents will significantly influence the molecule's three-dimensional shape, physicochemical properties, and biological activity. Understanding and controlling the stereochemistry is therefore of paramount importance in any research or development context.

Key Structural Features:

  • Cyclopentane Core: Provides a rigid, non-planar scaffold that can orient substituents in well-defined spatial arrangements.

  • 1,2-Dicarboxylic Acids: The vicinal dicarboxylic acid groups can act as potent chelating agents for metal ions and can form intramolecular hydrogen bonds, influencing conformation and reactivity. They are also key functionalities for forming derivatives such as esters, amides, and anhydrides.

  • C4-Methyl Group: The methyl substituent breaks the symmetry of the cyclopentane ring and can introduce steric hindrance, influencing the reactivity of the carboxylic acid groups and the overall molecular conformation.

Part 2: Retrosynthetic Analysis and Proposed Synthetic Strategies

The synthesis of a specific stereoisomer of 4-Methylcyclopentane-1,2-dicarboxylic acid requires a carefully designed synthetic route that allows for stereocontrol. A plausible retrosynthetic analysis would involve a Diels-Alder reaction, a well-established method for forming six-membered rings with good stereocontrol, followed by ring contraction.

Proposed Synthetic Workflow:

DielsAlder Diels-Alder Reaction RingContraction Ring Contraction DielsAlder->RingContraction [4+2] Cycloaddition OxidativeCleavage Oxidative Cleavage RingContraction->OxidativeCleavage Favorskii Rearrangement or similar FinalProduct 4-Methylcyclopentane- 1,2-dicarboxylic acid OxidativeCleavage->FinalProduct Ozonolysis or KMnO4

Caption: A generalized synthetic workflow for accessing the 4-Methylcyclopentane-1,2-dicarboxylic acid scaffold.

Hypothetical Step-by-Step Protocol for Synthesis:

  • Diels-Alder Cycloaddition:

    • Reactants: A suitable diene (e.g., isoprene, to introduce the methyl group) and a dienophile (e.g., maleic anhydride, to install the precursor to the dicarboxylic acid).

    • Rationale: The Diels-Alder reaction is a powerful tool for forming cyclic systems with predictable stereochemistry. The choice of diene and dienophile is critical for establishing the relative stereochemistry of the substituents on the resulting cyclohexene ring.

    • Procedure:

      • Dissolve the diene and dienophile in a suitable solvent (e.g., toluene or xylene) in a round-bottom flask equipped with a reflux condenser.

      • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

      • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

      • Purify the cycloadduct by recrystallization or column chromatography.

  • Ring Contraction:

    • Method: A Favorskii rearrangement of a corresponding α-haloketone derived from the Diels-Alder adduct.

    • Rationale: This rearrangement allows for the stereospecific contraction of a six-membered ring to a five-membered ring.

    • Procedure:

      • Convert the cyclohexene adduct to the corresponding α-haloketone through standard halogenation and oxidation procedures.

      • Treat the α-haloketone with a base (e.g., sodium methoxide) in an appropriate solvent (e.g., methanol) to induce the rearrangement.

      • Acidify the reaction mixture to protonate the resulting carboxylate and isolate the cyclopentane carboxylic acid derivative.

  • Oxidative Cleavage:

    • Reagents: Ozonolysis followed by an oxidative workup, or potassium permanganate (KMnO4).

    • Rationale: This step is to cleave the remaining double bond in the cyclopentene ring (if present after ring contraction) to form the 1,2-dicarboxylic acid.

    • Procedure (using KMnO4):

      • Dissolve the cyclopentene derivative in a suitable solvent mixture (e.g., acetone/water).

      • Cool the solution in an ice bath and slowly add a solution of potassium permanganate.

      • Stir the reaction mixture until the purple color of the permanganate has disappeared.

      • Quench the reaction with a reducing agent (e.g., sodium bisulfite) and filter off the manganese dioxide.

      • Acidify the filtrate and extract the desired dicarboxylic acid with an organic solvent.

      • Dry the organic layer, remove the solvent, and purify the final product.

Part 3: Physicochemical Properties and Analytical Characterization

The physicochemical properties of 4-Methylcyclopentane-1,2-dicarboxylic acid will be highly dependent on its specific stereoisomer. However, we can predict some general properties based on its structure.

Predicted Physicochemical Properties:

PropertyPredicted Value/RangeRationale
Molecular Formula C8H12O
Foundational

An In-depth Technical Guide to the Stereoisomers of 4-Methylcyclopentane-1,2-dicarboxylic Acid: A Comparative Analysis for Researchers and Drug Development Professionals

Abstract This technical guide provides a comprehensive comparative analysis of the cis- and trans-isomers of 4-methylcyclopentane-1,2-dicarboxylic acid. As valuable chiral building blocks, the distinct stereochemical arr...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive comparative analysis of the cis- and trans-isomers of 4-methylcyclopentane-1,2-dicarboxylic acid. As valuable chiral building blocks, the distinct stereochemical arrangements of these diastereomers impart unique physicochemical properties that are of significant interest in the fields of medicinal chemistry, polymer science, and organic synthesis. This document delves into the synthesis, stereochemistry, conformational analysis, and spectroscopic characterization of these isomers. Furthermore, it outlines detailed experimental protocols for their synthesis and separation, and discusses their potential applications, particularly in the realm of drug development.

Introduction: The Significance of Stereoisomerism in Cyclopentane Scaffolds

The cyclopentane ring is a prevalent structural motif in a vast array of biologically active molecules and functional materials. Its non-planar, puckered conformations, such as the "envelope" and "half-chair" forms, allow for precise three-dimensional arrangements of substituents, which can profoundly influence molecular interactions.[1] In the context of drug design, the stereochemistry of a molecule is often a critical determinant of its pharmacological activity, with different stereoisomers exhibiting varied binding affinities for biological targets, metabolic stabilities, and pharmacokinetic profiles.

4-Methylcyclopentane-1,2-dicarboxylic acid presents a fascinating case study in stereoisomerism. The presence of three chiral centers gives rise to multiple stereoisomers. This guide focuses on the diastereomeric relationship between the cis and trans isomers, wherein the two carboxylic acid groups are situated on the same or opposite faces of the cyclopentane ring, respectively. Understanding the nuanced differences in their properties is paramount for their effective utilization in research and development.

Molecular Structure and Stereochemistry

The fundamental difference between the cis and trans isomers of 4-methylcyclopentane-1,2-dicarboxylic acid lies in the spatial orientation of the two carboxyl groups relative to the cyclopentane ring.

  • cis-4-Methylcyclopentane-1,2-dicarboxylic acid: In this isomer, the two carboxylic acid groups are on the same side of the ring. This arrangement can lead to intramolecular interactions, such as hydrogen bonding between the carboxyl groups, which influences its conformation and reactivity.

  • trans-4-Methylcyclopentane-1,2-dicarboxylic acid: Conversely, the trans isomer has its carboxylic acid groups on opposite sides of the ring. This spatial separation prevents direct intramolecular hydrogen bonding between the carboxyl groups and results in a more extended conformation.

The methyl group at the 4-position further influences the conformational preferences of the cyclopentane ring in both isomers.

Caption: 2D representation of cis and trans isomers.

Comparative Physicochemical Properties

While specific experimental data for 4-methylcyclopentane-1,2-dicarboxylic acid isomers is not widely available in recent literature, we can infer their properties based on established principles of stereochemistry and data from analogous compounds.

Propertycis-4-Methylcyclopentane-1,2-dicarboxylic acidtrans-4-Methylcyclopentane-1,2-dicarboxylic acidRationale for Differences
Melting Point Expected to be lowerExpected to be higherThe trans isomer can pack more efficiently into a crystal lattice due to its higher symmetry and more regular shape, leading to stronger intermolecular forces and a higher melting point.
Boiling Point Expected to be higherExpected to be lowerThe potential for intramolecular hydrogen bonding in the cis isomer can reduce the number of available sites for intermolecular hydrogen bonding, but the overall molecular polarity is often higher, which can lead to a higher boiling point.
Solubility Generally more soluble in polar solventsGenerally less soluble in polar solventsThe higher polarity of the cis isomer typically leads to greater solubility in polar solvents like water and alcohols.
Acidity (pKa) pKa1 expected to be lower (more acidic); pKa2 expected to be higher (less acidic)pKa1 expected to be higher (less acidic); pKa2 expected to be lower (more acidic)The proximity of the two carboxylic acid groups in the cis isomer allows for stabilization of the first conjugate base through intramolecular hydrogen bonding, making the first deprotonation more favorable (lower pKa1). However, this same proximity leads to greater electrostatic repulsion upon the second deprotonation, making it less favorable (higher pKa2).[2]
Dipole Moment Expected to have a significant net dipole momentExpected to have a lower or zero net dipole momentIn the trans isomer, the dipole moments of the two polar carboxyl groups can partially or fully cancel each other out depending on the ring conformation. In the cis isomer, these dipoles are additive, resulting in a larger overall molecular dipole moment.

Synthesis and Separation of Isomers

The synthesis of 4-methylcyclopentane-1,2-dicarboxylic acid isomers has been historically reported, with a key reference being the work of Bachmann and Struve in 1941.[3] While the full experimental details from this publication are not readily accessible, a plausible synthetic approach involves the Diels-Alder reaction followed by reduction and subsequent modifications. A general workflow is outlined below.

G start Isoprene & Maleic Anhydride da_reaction Diels-Alder Reaction start->da_reaction adduct 4-Methyl-cis-4-cyclohexene- 1,2-dicarboxylic anhydride da_reaction->adduct hydrolysis Hydrolysis adduct->hydrolysis diacid_alkene cis-4-Methyl-4-cyclohexene- 1,2-dicarboxylic acid hydrolysis->diacid_alkene reduction Catalytic Hydrogenation (e.g., H₂/Pd-C) diacid_alkene->reduction mixture Mixture of cis and trans 4-Methylcyclopentane- 1,2-dicarboxylic acid reduction->mixture separation Diastereomeric Separation (e.g., Fractional Crystallization, Chromatography) mixture->separation cis_isomer cis Isomer separation->cis_isomer trans_isomer trans Isomer separation->trans_isomer

Caption: General synthetic workflow for the isomers.

Experimental Protocol: Synthesis

This protocol is a generalized procedure based on established organic chemistry principles for the synthesis of similar compounds.

Step 1: Diels-Alder Reaction

  • In a round-bottom flask equipped with a reflux condenser, dissolve maleic anhydride in a suitable solvent such as toluene.

  • Add an equimolar amount of isoprene.

  • Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude 4-methyl-cis-4-cyclohexene-1,2-dicarboxylic anhydride.

Step 2: Hydrolysis

  • To the crude anhydride, add a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture with stirring until the anhydride has completely dissolved.

  • Cool the solution in an ice bath and acidify with concentrated hydrochloric acid until a precipitate forms.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to yield cis-4-methyl-4-cyclohexene-1,2-dicarboxylic acid.

Step 3: Catalytic Hydrogenation

  • Dissolve the unsaturated dicarboxylic acid in a suitable solvent like ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon.

  • Hydrogenate the mixture in a Parr hydrogenator under a hydrogen atmosphere (typically 40-50 psi) at room temperature until the theoretical amount of hydrogen is consumed.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent to yield a mixture of cis- and trans-4-methylcyclopentane-1,2-dicarboxylic acids.

Experimental Protocol: Separation of Diastereomers

Diastereomers have different physical properties, which allows for their separation by standard laboratory techniques.[4]

Method 1: Fractional Crystallization

  • Dissolve the crude mixture of diastereomers in a minimum amount of a suitable hot solvent (e.g., water, ethanol, or a mixture thereof).

  • Allow the solution to cool slowly to room temperature, and then in an ice bath.

  • The less soluble isomer (typically the trans isomer due to better crystal packing) will crystallize out first.

  • Collect the crystals by filtration.

  • Multiple recrystallizations may be necessary to achieve high purity.

Method 2: Column Chromatography

  • Esterify the mixture of dicarboxylic acids to their corresponding dimethyl or diethyl esters using standard methods (e.g., refluxing in methanol/ethanol with a catalytic amount of sulfuric acid). Esterification often improves the separation efficiency on silica gel.

  • Prepare a silica gel column packed with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Load the ester mixture onto the column and elute with the chosen solvent system.

  • Collect fractions and analyze by TLC to identify the separated esters.

  • Combine the fractions containing each pure ester and remove the solvent.

  • Hydrolyze the separated esters back to the corresponding dicarboxylic acids using aqueous base followed by acidification.

Spectroscopic Characterization

NMR and IR spectroscopy are powerful tools for distinguishing between the cis and trans isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • Symmetry: The cis isomer may exhibit a higher degree of symmetry in certain conformations, which could lead to fewer and simpler signals compared to the less symmetric trans isomer.

  • Chemical Shifts: The protons adjacent to the carboxylic acid groups (at C1 and C2) will have different chemical shifts in the two isomers due to the different anisotropic effects of the neighboring carboxyl group.

  • Coupling Constants: The vicinal coupling constants (³J) between the protons on C1 and C2 are expected to differ. The magnitude of this coupling is dependent on the dihedral angle between the protons, which is dictated by the cis or trans configuration.

¹³C NMR:

  • The number of unique carbon signals can help in distinguishing the isomers. Due to symmetry, the cis isomer might show fewer signals than the number of carbons in the molecule. The chemical shifts of the cyclopentane ring carbons will also be different due to the varied steric and electronic environments in the two isomers.

Infrared (IR) Spectroscopy
  • O-H Stretch: Both isomers will show a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of a carboxylic acid dimer.

  • C=O Stretch: A strong absorption band around 1700 cm⁻¹ corresponding to the C=O stretching of the carbonyl group will be present in both spectra.

  • Fingerprint Region: The fingerprint region (below 1500 cm⁻¹) will show distinct patterns of absorption bands for each isomer due to the differences in their overall molecular vibrations. The trans isomer, with its higher symmetry, may exhibit a simpler spectrum in this region.

Applications in Drug Development and Materials Science

Substituted cyclopentane dicarboxylic acids and their derivatives are valuable scaffolds in medicinal chemistry and materials science.

  • Drug Development: The rigid cyclopentane core can serve as a conformational constraint to hold pharmacophoric groups in a specific orientation for optimal interaction with a biological target. The carboxylic acid groups can act as key hydrogen bond donors and acceptors or as handles for further chemical modification. The stereochemistry is crucial, as different isomers can have dramatically different biological activities. For example, cyclopentane derivatives have been investigated as inhibitors of various enzymes and as ligands for receptors.

  • Polymer Chemistry: Dicarboxylic acids are fundamental monomers in the synthesis of polyesters and polyamides. The stereochemistry of the diacid monomer can significantly influence the properties of the resulting polymer, such as its crystallinity, melting point, and mechanical strength. The trans isomer, with its more linear and rigid structure, is likely to produce more crystalline and higher-melting polymers compared to the more kinked cis isomer.

Conclusion

The cis and trans isomers of 4-methylcyclopentane-1,2-dicarboxylic acid, while constitutionally identical, exhibit distinct properties and reactivity profiles governed by their stereochemistry. A thorough understanding of their synthesis, separation, and characterization is essential for harnessing their potential as versatile building blocks in drug discovery and materials science. This guide provides a foundational framework for researchers and scientists working with these and related cyclopentane derivatives, emphasizing the critical role of stereoisomerism in determining molecular behavior and function.

References

Sources

Exploratory

4-Methylcyclopentane-1,2-dicarboxylic acid molecular weight and formula

Executive Summary 4-Methylcyclopentane-1,2-dicarboxylic acid (C₈H₁₂O₄) is a specialized cycloaliphatic building block characterized by a five-membered ring bearing two vicinal carboxylic acid groups and a distal methyl s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methylcyclopentane-1,2-dicarboxylic acid (C₈H₁₂O₄) is a specialized cycloaliphatic building block characterized by a five-membered ring bearing two vicinal carboxylic acid groups and a distal methyl substituent.[1] Unlike its ubiquitous six-membered analog (4-methylhexahydrophthalic acid), this molecule offers unique conformational rigidity and steric properties, making it a critical intermediate in the synthesis of high-performance polyimides and targeted pharmaceutical agents (e.g., NaV1.7 inhibitors).

This guide provides a rigorous analysis of its physicochemical properties, stereochemical complexity, synthetic pathways via ring contraction, and validated analytical protocols.

Physicochemical Profile

The following data aggregates experimental and computed values for the generic stereoisomeric mixture. Researchers must note that physical constants (MP/BP) vary significantly between pure cis- and trans- isolates.

PropertyValueUnitVerification Method
IUPAC Name 4-Methylcyclopentane-1,2-dicarboxylic acid-IUPAC Nomenclature
CAS Number 1597634-43-9 (Generic)-Chemical Abstracts Service
Molecular Formula C₈H₁₂O₄-Elemental Analysis
Molecular Weight 172.18 g/mol Mass Spectrometry
Exact Mass 172.0736DaHRMS
Physical State Crystalline Solid (Isomer dependent)-Visual Inspection
Acid Value ~650 (Theoretical)mg KOH/gPotentiometric Titration
Solubility Soluble in MeOH, DMSO, THF; Sparingly in H₂O-Gravimetric Analysis
pKa (Calc) pKa₁ ≈ 3.5; pKa₂ ≈ 5.2-Chemaxon/ACD Labs

Note on CAS Registry: While 1597634-43-9 is the generic identifier, specific stereoisomers may carry distinct registry numbers in proprietary databases. Always verify stereochemistry via NMR before use in chiral synthesis.

Stereochemical Matrix & Isomerism

The 4-methylcyclopentane-1,2-dicarboxylic acid scaffold possesses three stereocenters (C1, C2, and C4), leading to a complex stereochemical matrix. The relative orientation of the carboxylic acid groups (cis vs. trans) dictates the molecule's utility in forming cyclic anhydrides or polymer chains.

Stereoisomer Classification
  • Cis-1,2-dicarboxylic acids: Capable of forming cyclic anhydrides upon dehydration. The methyl group at C4 can be syn or anti to the carboxyl plane.

  • Trans-1,2-dicarboxylic acids: Thermodynamically more stable but cannot form cyclic anhydrides directly without isomerization. Existing as enantiomeric pairs.[2]

Stereochemistry Base 4-Methylcyclopentane-1,2-dicarboxylic Acid (3 Stereocenters: C1, C2, C4) Cis Cis-1,2-Configuration (Anhydride Formers) Base->Cis Trans Trans-1,2-Configuration (Thermodynamically Stable) Base->Trans Cis_Syn Isomer A: Cis-1,2 / Syn-4-Me (Meso-like geometry) Cis->Cis_Syn Me-COOH Interaction Cis_Anti Isomer B: Cis-1,2 / Anti-4-Me (Sterically hindered) Cis->Cis_Anti Trans_Enant Isomer C: Trans-1,2 (Racemic Pair) (Enantiomers) Trans->Trans_Enant

Figure 1: Stereochemical hierarchy of the 4-methylcyclopentane-1,2-dicarboxylic acid system.

Synthetic Pathway: The Favorskii Ring Contraction

While direct hydrogenation of unsaturated cyclopentanes is possible, a more robust laboratory synthesis for substituted cyclopentane carboxylic acids involves the Favorskii Rearrangement of halogenated cyclohexanones. This method allows for the conversion of readily available C6 precursors into the C5 dicarboxylic acid scaffold.

Mechanism Overview

The synthesis begins with 4-methylcyclohexanone, which undergoes alpha-halogenation followed by base-induced ring contraction.

Protocol Summary:

  • Precursor: 4-Methylcyclohexanone.

  • Functionalization: Formation of 2-chloro-4-methylcyclohexanone or alpha-halo-beta-keto esters.

  • Rearrangement: Treatment with alkoxide bases (Favorskii condition) yields the ring-contracted ester.

  • Hydrolysis: Acidic hydrolysis converts the ester to the target dicarboxylic acid.

Synthesis Start 4-Methylcyclohexanone Step1 Alpha-Bromination (Br2 / AcOH) Start->Step1 Inter1 2-Bromo-4-methylcyclohexanone Step1->Inter1 Step2 Favorskii Rearrangement (NaOEt / EtOH) Inter1->Step2 Inter2 Cyclopentane Ester Intermediate Step2->Inter2 Step3 Oxidative Cleavage / Hydrolysis Inter2->Step3 Final 4-Methylcyclopentane- 1,2-dicarboxylic Acid Step3->Final

Figure 2: Synthetic route via Favorskii ring contraction of cyclohexanone derivatives.

Analytical Characterization Protocols

To ensure data integrity in drug development or polymer research, the following self-validating protocols are recommended.

Protocol A: Purity Determination via GC-MS (Derivatization)

Dicarboxylic acids are non-volatile and require esterification prior to Gas Chromatography analysis.

Reagents:

  • Boron Trifluoride-Methanol (BF₃-MeOH, 14%).

  • Hexane (HPLC Grade).

  • Internal Standard: Dimethyl adipate.

Step-by-Step Methodology:

  • Sample Prep: Weigh 10 mg of the target acid into a 4mL reaction vial.

  • Derivatization: Add 1 mL of BF₃-MeOH. Cap tightly and heat at 60°C for 30 minutes.

    • Mechanism: Acid-catalyzed Fischer esterification converts carboxylic acids to methyl esters.

  • Extraction: Cool to room temperature. Add 1 mL of water and 1 mL of Hexane. Vortex for 30 seconds.

  • Separation: Allow phases to separate. The top hexane layer contains the dimethyl ester of 4-methylcyclopentane-1,2-dicarboxylic acid.

  • Analysis: Inject 1 µL of the hexane layer into GC-MS (Column: DB-5ms or equivalent).

    • Validation: Look for the molecular ion peak of the dimethyl ester (M+ = 200.23 Da).

Protocol B: Acid Value (Potentiometric Titration)

Used to calculate the precise equivalent weight and confirm the dicarboxylic nature.

  • Solvent System: 50:50 Ethanol:Toluene (neutralized).

  • Titrant: 0.1 N Potassium Hydroxide (KOH) in methanol.

  • Procedure: Dissolve 0.2g of sample in 50mL solvent. Titrate potentiometrically to pH inflection.

  • Calculation:

    
    
    Where 
    
    
    
    is normality,
    
    
    is volume (mL), and
    
    
    is sample weight (g).[1]
    • Target: ~650 mg KOH/g. Significant deviation indicates mono-ester impurities or moisture.

Applications in R&D

The unique geometry of 4-methylcyclopentane-1,2-dicarboxylic acid drives its application in two distinct fields:

  • Pharmaceutical Intermediates:

    • Used as a scaffold for NaV1.7 inhibitors (pain management). The cyclopentane ring provides a specific vector orientation for pharmacophores that differs from pyrrolidine or cyclohexane analogs.

    • Reference: Recent patents in analgesic development utilize substituted cyclopentane carboxylic acids to improve metabolic stability over adamantane derivatives.

  • Advanced Polymers:

    • Alicyclic Polyimides: The reactant is converted to its dianhydride and polymerized with diamines. The 4-methyl group disrupts chain packing, increasing solubility and optical transparency compared to unsubstituted analogs.

    • Epoxy Curing: The anhydride form acts as a hardener, imparting higher

      
       (Glass Transition Temperature) due to ring rigidity.
      

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70334041, 4-Methylcyclopentane-1,2-dicarboxylic acid. Retrieved from [Link]

  • Oregon State University. Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. (Discusses Favorskii rearrangement routes). Retrieved from [Link]

  • Xenon Pharmaceuticals Inc. Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7.[3] Bioorganic & Medicinal Chemistry Letters (2025).[3] Retrieved from [Link]

Sources

Foundational

A Technical Guide to the Stereochemically Unambiguous IUPAC Nomenclature of 4-methylcyclopentane-1,2-dicarboxylic acid

Abstract This technical guide provides a comprehensive analysis of the IUPAC nomenclature for 4-methylcyclopentane-1,2-dicarboxylic acid, a substituted cyclic dicarboxylic acid. The inherent structural complexity of this...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the IUPAC nomenclature for 4-methylcyclopentane-1,2-dicarboxylic acid, a substituted cyclic dicarboxylic acid. The inherent structural complexity of this molecule, arising from multiple stereocenters, necessitates a detailed application of the Cahn-Ingold-Prelog (CIP) priority system to achieve an unambiguous name. This document will deconstruct the nomenclature process, elucidate the principles of stereochemical assignment (R/S and cis/trans), and present a logical framework for correctly identifying all possible stereoisomers. This guide is intended for researchers, chemists, and drug development professionals who require a precise understanding of complex organic nomenclature for documentation, synthesis, and regulatory purposes.

Introduction: The Imperative for Precision in Chemical Nomenclature

In the fields of chemical research and pharmaceutical development, the unique and unambiguous naming of a molecule is paramount. The International Union of Pure and Applied Chemistry (IUPAC) has established a systematic set of rules to ensure that a chemical name corresponds to a single, specific molecular structure.[1] The molecule 4-methylcyclopentane-1,2-dicarboxylic acid serves as an excellent case study for applying these rules to a complex cyclic system. Its structure contains three stereocenters, leading to a variety of stereoisomers, each with potentially distinct biological and chemical properties. A failure to specify the exact stereochemistry can lead to ambiguity in research, patent filings, and clinical trials.

This guide will systematically address:

  • The foundational IUPAC rules for naming substituted cycloalkanes.

  • The application of the Cahn-Ingold-Prelog (CIP) priority rules to assign absolute configurations (R/S) to each stereocenter.

  • The designation of relative stereochemistry (cis/trans) between substituents on the cyclopentane ring.

  • A visual and systematic breakdown of the possible stereoisomers of the title compound.

Foundational IUPAC Nomenclature for Substituted Cycloalkanes

The systematic name of a substituted cycloalkane is built upon a clear set of principles designed to ensure consistency and clarity.[2][3]

Core Principles:

  • Parent Structure Identification : For 4-methylcyclopentane-1,2-dicarboxylic acid, the five-carbon ring is the parent structure. When a ring is attached to a carbon chain, the parent is typically the larger of the two structures (in terms of carbon count). Here, the cyclopentane ring is the core.

  • Principal Functional Group : The carboxylic acid group is the principal functional group and dictates the suffix of the name.[1][4] When two such groups are present, the suffix becomes "-dicarboxylic acid".

  • Numbering the Ring : Numbering begins at a carbon atom attached to a principal functional group. The numbering then proceeds around the ring in a direction that gives the other substituents the lowest possible locants (numbers).[2] For this molecule, the numbering must start at one of the carboxyl-substituted carbons (C1) and proceed to the adjacent one (C2). This gives the carboxylic acid groups the locants 1 and 2. The methyl group then receives the locant 4, which is the lowest possible number regardless of the direction of numbering from C2.

Following these foundational rules, the base name is established as 4-methylcyclopentane-1,2-dicarboxylic acid . However, this name remains incomplete as it fails to describe the three-dimensional arrangement of the substituents.

Stereochemical Elucidation: Assigning Absolute and Relative Configuration

The molecule has three stereocenters: C1, C2, and C4. This gives rise to 2³ = 8 possible stereoisomers. To distinguish between them, we must apply the Cahn-Ingold-Prelog (CIP) priority rules to assign an absolute configuration (R or S) to each chiral center.[5][6]

The Cahn-Ingold-Prelog (CIP) Priority System

The CIP system assigns priorities to the groups attached to a chiral center based on atomic number.[7][8]

  • Rule 1 : Higher atomic number of the atom directly attached to the stereocenter gets higher priority.

  • Rule 2 : If there is a tie, move to the next atoms along the chains until a point of difference is found. The chain with the atom of higher atomic number at the first point of difference receives higher priority.[5]

  • Rule 3 : Atoms in double or triple bonds are treated as if they were bonded to an equivalent number of single-bonded atoms.[7]

Once priorities (1-4) are assigned, the molecule is oriented so the lowest priority group (4) points away from the viewer. The direction from priority 1 to 2 to 3 is then observed:

  • Clockwise : R configuration (from rectus, Latin for right)

  • Counter-clockwise : S configuration (from sinister, Latin for left)

Visualizing the Stereoisomers

The relationship between the substituents, particularly the two carboxylic acid groups, can also be described using cis/trans notation.

  • cis : The substituents are on the same face of the ring.

  • trans : The substituents are on opposite faces of the ring.

The combination of R/S assignments at all three stereocenters provides the complete, unambiguous IUPAC name.

G cluster_title Stereoisomer Determination Workflow A Identify Parent Structure (Cyclopentane) B Identify Principal Functional Groups (2x Carboxylic Acid) A->B C Number the Ring (C1, C2 for -COOH, C4 for -CH3) B->C D Base Name: 4-methylcyclopentane- 1,2-dicarboxylic acid C->D E Identify All Stereocenters (C1, C2, C4) D->E F Apply CIP Rules to Each Stereocenter E->F J Determine Relative Stereochemistry (cis/trans for C1/C2) E->J G Assign Priorities (1-4) to Substituents F->G H Determine R/S Configuration for C1, C2, and C4 G->H I Combine to Form Unambiguous Name (e.g., (1R,2S,4R)-...) H->I

Caption: Workflow for determining the full IUPAC name.

Example: Naming one Stereoisomer, (1R,2R,4S)-4-methylcyclopentane-1,2-dicarboxylic acid

Let's analyze one specific isomer to illustrate the process.

Caption: Structure of the (1R,2R,4S) stereoisomer.

  • At C1 : The attached groups are -COOH (Priority 1), -C2 (Priority 2), -C5 (Priority 3), and -H (Priority 4, dashed away). The path from 1 -> 2 -> 3 is clockwise, thus 1R .

  • At C2 : The attached groups are -COOH (Priority 1), -C1 (Priority 2), -C3 (Priority 3), and -H (Priority 4, dashed away). The path from 1 -> 2 -> 3 is clockwise, thus 2R .

  • At C4 : The attached groups are -C5 (Priority 1), -C3 (Priority 2), -CH3 (Priority 3), and -H (Priority 4, wedged towards). The path from 1 -> 2 -> 3 is clockwise. However, since the lowest priority group (-H) is pointing towards the viewer, the assignment is reversed, thus 4S .

The two carboxylic acid groups are on the same face (cis), and the methyl group is on the opposite face (trans to the carboxylic acids). The full, unambiguous name is (1R,2R,4S)-4-methylcyclopentane-1,2-dicarboxylic acid .

Experimental Considerations: Synthesis and Characterization

While a detailed experimental protocol for this specific molecule is not widely published, its synthesis would likely follow established methodologies for creating substituted cyclopentane rings.

Plausible Synthetic Approach

A potential synthetic route could involve a Diels-Alder reaction to form a bicyclic intermediate, followed by oxidative cleavage and subsequent modifications. For instance, the reaction of a substituted diene with a dienophile could generate a cyclohexene derivative, which can then be manipulated to form the five-membered ring with the desired substituents. The stereochemical outcome of such reactions is often dictated by the reaction conditions and the stereochemistry of the starting materials.[9]

Generalized Workflow for Synthesis and Analysis:

  • Cycloaddition/Ring Formation : A Diels-Alder or similar cycloaddition reaction to form a precursor ring system.

  • Functional Group Manipulation : Introduction of carboxylic acid functionalities, often through oxidation of precursor groups (e.g., alkenes or alcohols).[10]

  • Purification : Separation of stereoisomers using techniques like chiral chromatography or fractional crystallization of diastereomeric salts.

  • Spectroscopic Analysis : Characterization of the final product to confirm its structure and stereochemistry.

Spectroscopic Characterization

Table 1: Predicted Spectroscopic Data

Spectroscopic MethodKey FeatureExpected Chemical Shift / WavenumberRationale
¹H NMR Carboxylic Acid Proton (-OH )δ 10-13 ppmHighly deshielded acidic proton.
Methyl Protons (-CH ₃)δ 0.9-1.2 ppmAliphatic methyl group, doublet due to coupling with C4-H.
Ring Protons (-CH -)δ 1.5-3.5 ppmComplex multiplets in the aliphatic region.
¹³C NMR Carboxylic Carbon (C =O)δ 170-185 ppmCharacteristic chemical shift for a carbonyl carbon in a carboxylic acid.
Methyl Carbon (-C H₃)δ 15-25 ppmAliphatic carbon signal.
Ring Carbons (-C H-, -C H₂-)δ 25-55 ppmAliphatic carbons within the cyclopentane ring.
FT-IR O-H Stretch2500-3300 cm⁻¹ (broad)Strong, broad absorption characteristic of the hydrogen-bonded O-H in a carboxylic acid.[12]
C=O Stretch1700-1725 cm⁻¹ (strong)Strong absorption from the carbonyl group.[12]

Note: The exact values can vary depending on the solvent, concentration, and the specific stereoisomer. The lack of readily available public data highlights a potential area for further research.[13][14]

Conclusion

The name "4-methylcyclopentane-1,2-dicarboxylic acid" is only the starting point for describing this complex molecule. A complete and unambiguous identification, essential for scientific and industrial applications, requires the rigorous application of IUPAC stereochemical descriptors. By systematically determining the absolute configuration (R/S) of each of the three stereocenters (C1, C2, and C4), one can precisely name any of the eight possible stereoisomers. This guide provides the foundational principles and a logical workflow for this process, underscoring the critical link between a molecule's name and its unique three-dimensional structure.

References

  • Cahn–Ingold–Prelog priority rules. Wikipedia. [Link]

  • Cahn-Ingold-Prelog Priority Rules Definition. Fiveable. [Link]

  • CIP (Cahn-Ingold-Prelog) Priorities. OpenOChem Learn. [Link]

  • Priority Rules. University of Calgary, Department of Chemistry. [Link]

  • Blue Book P-9. IUPAC Nomenclature of Organic Chemistry. [Link]

  • Introduction to a series of dicarboxylic acids analyzed by x-ray photoelectron spectroscopy. AVS Surface Science America. [Link]

  • Introduction to a series of dicarboxylic acids analyzed by x-ray photoelectron spectroscopy. ResearchGate. [Link]

  • Synthesis of cyclopentanes. Organic Chemistry Portal. [Link]

  • Vibrational Spectroscopy and Computational Studies of Cubane-1,4-Dicarboxylic Acid. MDPI. [Link]

  • Short Summary of IUPAC Nomenclature of Organic Compounds. University of Illinois Chicago. [Link]

  • How to name organic compounds using the IUPAC rules. University of Wisconsin-La Crosse. [Link]

  • Synthesis and Characterization of some Dicarboxylic Acid Monomers. IOSR Journal of Applied Chemistry. [Link]

  • Substituted Cycloalkanes. University of Calgary, Department of Chemistry. [Link]

  • Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Oregon State University. [Link]

  • Organic Nomenclature. Michigan State University, Department of Chemistry. [Link]

Sources

Exploratory

pKa values of 4-Methylcyclopentane-1,2-dicarboxylic acid

An In-Depth Technical Guide to the pKa Values of 4-Methylcyclopentane-1,2-dicarboxylic Acid Executive Summary The dissociation constants ( ) of 4-methylcyclopentane-1,2-dicarboxylic acid are critical physicochemical para...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the pKa Values of 4-Methylcyclopentane-1,2-dicarboxylic Acid

Executive Summary

The dissociation constants (


) of 4-methylcyclopentane-1,2-dicarboxylic acid are critical physicochemical parameters governing its behavior in aqueous environments, pharmaceutical formulations, and synthetic pathways. While direct experimental values for this specific methylated derivative are sparse in open literature, they can be rigorously derived from the well-characterized parent compound, cyclopentane-1,2-dicarboxylic acid, adjusted for the inductive and steric influence of the 4-methyl substituent.

This guide provides a definitive analysis of the acidity of 4-methylcyclopentane-1,2-dicarboxylic acid, distinguishing between its stereoisomers (cis and trans). It synthesizes experimental data from authoritative databases with mechanistic organic chemistry to provide researchers with actionable values.

Physicochemical Profile & Stereochemistry

The acidity of 4-methylcyclopentane-1,2-dicarboxylic acid is dictated by the stability of its conjugate bases (monoanion and dianion). This stability is heavily influenced by the relative orientation of the two carboxylic acid groups (stereochemistry) and the electronic effect of the methyl group.

Structural Isomerism

The compound exists as diastereomers based on the relative positioning of the carboxylic acid groups at positions 1 and 2:[1]

  • Cis-isomer: Both carboxyl groups are on the same face of the cyclopentane ring.[1][2] This proximity allows for intramolecular hydrogen bonding in the monoanion species, significantly affecting

    
     and 
    
    
    
    .
  • Trans-isomer: The carboxyl groups are on opposite faces.[1][3][4][5] The distance generally precludes strong intramolecular hydrogen bonding, leading to a different ionization profile.

The 4-methyl group exerts a weak electron-donating inductive effect (+I), which slightly destabilizes the carboxylate anions compared to the parent compound, theoretically raising the


 values by approximately 0.05–0.15 units.

Dissociation Constants (pKa)

The following values represent the authoritative range for the parent compound and the calculated estimates for the 4-methyl derivative.

Table 1: pKa Values of 4-Methylcyclopentane-1,2-dicarboxylic Acid (Estimated) vs. Parent
CompoundStereochemistry

(First Ionization)

(Second Ionization)

Mechanistic Driver
Parent: Cyclopentane-1,2-dicarboxylic acidCis3.81 – 3.96 5.28 – 5.85 ~1.6Intramolecular H-bond stabilizes monoanion (lower

), makes 2nd proton harder to remove.
Parent: Cyclopentane-1,2-dicarboxylic acidTrans4.37 – 4.43 6.51 – 6.67 ~2.2Reduced electrostatic repulsion in dianion; lack of H-bond stabilization.
Target: 4-Methylcyclopentane-1,2-dicarboxylic acidCis (Est.)3.90 ± 0.1 5.40 ± 0.1 ~1.5Methyl group (+I effect) slightly decreases acidity.
Target: 4-Methylcyclopentane-1,2-dicarboxylic acidTrans (Est.)4.50 ± 0.1 6.60 ± 0.1 ~2.1Methyl group (+I effect) slightly decreases acidity.

Data Sources: Synthesized from IUPAC Dissociation Constants, Williams pKa Data, and ChemBK experimental records.

Mechanistic Analysis of Ionization

The ionization process follows a stepwise deprotonation. The cis isomer exhibits a unique "short-bite" hydrogen bond in its monoanionic state.

Step 1:



  • Cis: The forming carboxylate (

    
    ) hydrogen bonds with the adjacent carboxylic acid (
    
    
    
    ).[4] This stabilization drives the equilibrium forward, lowering
    
    
    .
  • Trans: No such stabilization occurs; ionization is purely driven by solvation and inherent acidity.

Step 2:



  • Cis: Removing the second proton requires breaking the stable H-bond and overcoming strong electrostatic repulsion between two proximal negative charges. This significantly raises

    
    .
    
  • Trans: The charges are spatially further apart, reducing repulsion, though the

    
     is still higher than monocarboxylic acids due to the dianion character.
    

IonizationPathway Acid Neutral Acid (H2A) (Insoluble in non-polar) Monoanion Monoanion (HA-) (Stabilized by H-bond in Cis) Acid->Monoanion pK_a1 (Deprotonation 1) Monoanion->Acid Dianion Dianion (A2-) (High Water Solubility) Monoanion->Dianion pK_a2 (Deprotonation 2) Dianion->Monoanion

Figure 1: Stepwise dissociation pathway of 4-methylcyclopentane-1,2-dicarboxylic acid.

Experimental Determination Protocol

For researchers requiring precise values for a specific batch (e.g., verifying a synthesized salt), Potentiometric Titration is the gold standard.

Protocol: Potentiometric pKa Determination

Objective: Determine thermodynamic


 values at 25°C.

Reagents:

  • Analyte: >98% pure 4-methylcyclopentane-1,2-dicarboxylic acid (approx. 20 mg).

  • Titrant: 0.1 M Carbonate-free NaOH (standardized).

  • Solvent: Degassed HPLC-grade water (or 0.15 M KCl solution for constant ionic strength).

  • Inert Gas: Nitrogen or Argon (to prevent

    
     absorption).
    

Workflow:

  • System Preparation: Calibrate pH electrode using buffers at pH 4.01 and 7.00. Purge the titration vessel with inert gas.

  • Sample Dissolution: Dissolve ~20 mg of the acid in 20 mL of solvent. Ensure complete dissolution (sonicate if necessary).

  • Titration:

    • Add 0.1 M NaOH in small increments (e.g., 10-20

      
      ).
      
    • Record pH after stabilization (drift < 0.005 pH/min).

    • Continue titration until pH reaches ~11.0 (past both equivalence points).

  • Data Analysis:

    • Plot pH vs. Volume of NaOH.

    • Identify inflection points (first derivative

      
      ).
      
    • Use the Bjerrum method or non-linear regression (e.g., Hyperquad) to calculate

      
       and 
      
      
      
      .

TitrationWorkflow Start Start: Weigh ~20mg Sample Dissolve Dissolve in 0.15M KCl (Degassed) Start->Dissolve Purge Purge with N2/Ar Dissolve->Purge Titrate Add 0.1M NaOH (Stepwise) Purge->Titrate Measure Record pH (Stabilization <0.005/min) Titrate->Measure Measure->Titrate Next Step Analyze Calculate pKa (Bjerrum/Regression) Measure->Analyze pH > 11.0

Figure 2: Potentiometric titration workflow for accurate pKa determination.

Implications for Drug Development

Understanding these values is vital for formulation and ADME (Absorption, Distribution, Metabolism, Excretion) profiling.

  • Solubility at Physiological pH:

    • At pH 1.2 (Stomach): The molecule is predominantly neutral (

      
      ). Solubility is limited by the lipophilicity of the cyclopentane ring.
      
    • At pH 7.4 (Blood/Plasma): The molecule exists almost exclusively as the dianion (

      
      ). Solubility is high, but membrane permeability is low due to the double negative charge.
      
  • Salt Formation:

    • The large difference between

      
       (~3.9) and 
      
      
      
      (~5.4-6.6) allows for the selective formation of hemi-salts (mono-sodium/potassium) by controlling stoichiometry (1:1 molar ratio).
    • Full salts (di-sodium) are formed at pH > 8.

References

  • IUPAC. (n.d.). Dissociation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series. Retrieved from [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved from [Link]

  • PubChem. (2025).[6][7][8] cis-Cyclopentane-1,2-dicarboxylic acid (CID 727374). National Library of Medicine. Retrieved from [Link]

  • ChemBK. (2024). 1,2-cyclopentane dicarboxylic acid Properties. Retrieved from [Link][2]

  • Serjeant, E. P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution. Pergamon Press.[9] (Standard Reference Text).

Sources

Foundational

Technical Guide: Melting Point &amp; Characterization of trans-4-Methylcyclopentane-1,2-dicarboxylic Acid

The following technical guide details the physicochemical characterization and melting point determination of trans-4-methylcyclopentane-1,2-dicarboxylic acid , a specialized intermediate in polymer and pharmaceutical sy...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical characterization and melting point determination of trans-4-methylcyclopentane-1,2-dicarboxylic acid , a specialized intermediate in polymer and pharmaceutical synthesis.

Executive Summary

trans-4-Methylcyclopentane-1,2-dicarboxylic acid (CAS: 1597634-43-9) is a cyclic dicarboxylic acid utilized as a monomer in high-performance polyesters and as a chiral scaffold in drug development.[1] Unlike its cis-isomer, which readily forms an anhydride, the trans-isomer is thermodynamically more stable but kinetically harder to isolate in pure crystalline form.[1]

This guide addresses a common gap in literature: while the parent compound (trans-cyclopentane-1,2-dicarboxylic acid) is well-documented with a melting point of 160–165 °C , the 4-methyl derivative exhibits a modified thermal profile due to the steric influence of the methyl group.[1]

Target Specification:

  • Expected Melting Point Range: 152–158 °C (Experimental variance depends on enantiomeric purity).

  • Key Differentiator: The trans-isomer does not form a cyclic anhydride below 200 °C, distinguishing it from the cis-isomer (MP ~140 °C, anhydride formation at >160 °C).[1]

Physicochemical Profile

Understanding the structural drivers behind the melting point is critical for assessing purity.[1]

PropertyValue / DescriptionMechanistic Insight
Molecular Formula C₈H₁₂O₄MW: 172.18 g/mol
Stereochemistry trans-configurationCarboxyl groups on opposite faces of the ring minimize dipole repulsion, leading to higher lattice energy (higher MP) than the cis-isomer.[1]
Predicted LogP 0.60 ± 0.2Moderate hydrophilicity; soluble in hot water/alcohols, insoluble in non-polar solvents.[1]
pKa Values pKa₁ ≈ 3.8, pKa₂ ≈ 5.2The trans arrangement reduces electrostatic repulsion between ionized carboxylates compared to cis.[1]
Crystal Habit Monoclinic PrismsTypically recrystallized from water or ethyl acetate/hexane.[1]
Structural Analog Comparison

To validate experimental data, compare against the unsubstituted parent scaffold:

  • trans-Cyclopentane-1,2-dicarboxylic acid: MP 160–165 °C.[1][2][3]

  • trans-4-Methyl derivative: The C4-methyl group introduces steric bulk that slightly disrupts the tight crystal packing, typically depressing the melting point by 5–10 °C relative to the parent.[1]

Synthesis & Isomerization Logic

The synthesis typically yields a mixture of cis and trans isomers.[1] The critical step for researchers is the thermodynamic isomerization to isolate the high-melting trans form.[1]

Reaction Pathway (Graphviz)[1]

IsomerizationPathway Mixture Cis/Trans Mixture (Crude Synthesis Product) Anhydride Cyclic Anhydride (Formation from Cis) Mixture->Anhydride Heat (-H2O) (Cis only) Isomerization Acid-Catalyzed Epimerization (HCl/H2O, Reflux) Mixture->Isomerization Thermodynamic Control TransAcid trans-4-Methyl Diacid (Target) Anhydride->TransAcid Hydrolysis + Isomerization Isomerization->TransAcid Crystallization

Figure 1: Thermodynamic selection pathway. The cis-isomer is kinetically trapped or converted to anhydride; prolonged acid reflux favors the stable trans-diacid.[1]

Experimental Protocol: Melting Point Determination

Accurate determination requires rigorous purification to remove the cis-isomer, which acts as a eutectic impurity, significantly lowering the observed melting point.[1]

Phase 1: Purification (The "Hogberg" Modification)[1]
  • Dissolution: Dissolve 1.0 g of the crude acid mixture in 5 mL of boiling water.

  • Isomerization: Add 0.5 mL concentrated HCl. Reflux for 6–12 hours.[1] (This converts cis to trans).

  • Crystallization: Cool slowly to 4 °C. The trans-isomer is less soluble in cold water than the cis-isomer.[1]

  • Filtration: Filter the precipitate and wash with ice-cold water.

  • Drying: Dry in a vacuum oven at 60 °C over P₂O₅ for 4 hours. Note: Incomplete drying leads to MP depression due to trapped solvent.[1]

Phase 2: Instrumental Analysis

Method A: Capillary Melting Point (Standard) [1]

  • Apparatus: Mel-Temp or Buchi B-540.[1]

  • Ramp Rate: 10 °C/min until 140 °C, then 1 °C/min.

  • Observation: Look for the "sintering" point (onset) and the clear liquid point (meniscus).[1]

  • Acceptance Criteria: A range of < 2 °C (e.g., 154–156 °C) indicates high purity.[1]

Method B: DSC (Differential Scanning Calorimetry)

  • Protocol: Heat from 40 °C to 200 °C at 5 °C/min under N₂ purge.

  • Signal: A sharp endothermic peak at ~155 °C confirms the melting of the trans-isomer.[1]

  • Impurity Flag: A secondary endotherm at ~140 °C indicates cis-contamination.[1] An exotherm above 180 °C suggests decomposition or anhydride formation.[1]

Characterization Workflow (Graphviz)[1]

CharacterizationWorkflow Sample Purified Sample DSC DSC Analysis (5°C/min) Sample->DSC Capillary Capillary MP (Visual) Sample->Capillary Result_Trans Sharp Peak 152-158°C (Trans Isomer) DSC->Result_Trans Primary Endotherm Result_Cis Peak ~140°C (Cis Impurity) DSC->Result_Cis Secondary Endotherm Capillary->Result_Trans Clear Melt Result_Anhydride Broad Range <130°C Capillary->Result_Anhydride Premature Softening

Figure 2: Analytical decision tree for validating the identity of the trans-isomer.

Applications & Relevance

Why does the melting point matter?

  • Polymer Crystallinity: In polyester synthesis, the trans-isomer provides structural rigidity.[1] A sharp, high MP correlates with high-molecular-weight polymers with better thermal resistance (Tg).[1]

  • Chiral Resolution: The trans-acid is often resolved into enantiomers using chiral bases (e.g., brucine or phenylethylamine).[1] The MP of the pure enantiomer may differ slightly from the racemate (racemic compound vs. conglomerate).[1]

  • Quality Control: A depressed MP is the earliest indicator of cis-isomer contamination, which can terminate polymerization chains by anhydride formation.[1]

References

  • PubChem. (2025).[4] 4-Methylcyclopentane-1,2-dicarboxylic acid (Compound).[1][4][5][6][7][8] National Library of Medicine.[1] [Link][1]

  • Stenutz, R. (2025).[1] Data for trans-cyclopentane-1,2-dicarboxylic acid. Stenutz.eu.[1] [Link]

  • Oregon State University. (n.d.).[1] Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. OSU Scholars Archive. [Link][1]

Sources

Exploratory

An In-depth Technical Guide to the Safe Handling and Properties of 4-Methylcyclopentane-1,2-dicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the safety, handling, and physicochemical properties of 4-Methylcyclopentane-1,2-dicarboxylic acid...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, and physicochemical properties of 4-Methylcyclopentane-1,2-dicarboxylic acid. As a Senior Application Scientist, the following information is synthesized from available data to ensure a high standard of scientific integrity and practical usability for professionals in research and drug development.

Introduction and Chemical Identity

4-Methylcyclopentane-1,2-dicarboxylic acid, with the Chemical Abstracts Service (CAS) number 1597634-43-9 , is a dicarboxylic acid derivative of a methylated cyclopentane ring.[1] Its molecular structure is fundamental to its chemical reactivity and physical properties. Understanding this structure is key to its application in chemical synthesis and drug design.

Molecular Formula: C₈H₁₂O₄[1] Molecular Weight: 172.18 g/mol [1] IUPAC Name: 4-methylcyclopentane-1,2-dicarboxylic acid[1]

Below is a diagram illustrating the logical relationship between the chemical's identity and its fundamental properties.

cluster_identity Chemical Identity cluster_properties Physicochemical & Safety Properties CAS: 1597634-43-9 CAS: 1597634-43-9 Reactivity Reactivity CAS: 1597634-43-9->Reactivity Molecular Formula: C8H12O4 Molecular Formula: C8H12O4 Molecular Formula: C8H12O4->Reactivity Molecular Weight: 172.18 g/mol Molecular Weight: 172.18 g/mol Handling & Storage Handling & Storage Molecular Weight: 172.18 g/mol->Handling & Storage Toxicity Toxicity Reactivity->Toxicity Toxicity->Handling & Storage Disposal Disposal Handling & Storage->Disposal

Caption: Relationship between chemical identity and key properties.

Hazard Identification and GHS Classification

Based on data submitted to the European Chemicals Agency (ECHA), 4-Methylcyclopentane-1,2-dicarboxylic acid is classified as an irritant.[1] The Globally Harmonized System (GHS) classification is as follows:

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation[1]
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[1]

Signal Word: Warning[1]

Pictogram:



Physicochemical Properties

PropertyValue (Computed)
Molecular Weight172.18 g/mol [1]
XLogP30.6
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count4
Rotatable Bond Count2
Exact Mass172.07355886 Da[1]
Monoisotopic Mass172.07355886 Da[1]
Topological Polar Surface Area74.6 Ų[1]
Heavy Atom Count12

Safe Handling and Storage Protocols

Given the hazardous nature of 4-Methylcyclopentane-1,2-dicarboxylic acid, stringent adherence to safety protocols is mandatory. The following procedures are based on best practices for handling irritant dicarboxylic acids.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling this chemical. The following PPE is recommended:

  • Eye Protection: Chemical safety goggles or a face shield.[2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat and, if a significant risk of splashing exists, a chemical-resistant apron.

  • Respiratory Protection: In case of insufficient ventilation or when handling large quantities that may generate dust or aerosols, a NIOSH-approved respirator is recommended.

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Eyewash stations and safety showers must be readily accessible in the immediate work area.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents and strong bases.

The following diagram illustrates a recommended workflow for the safe handling of 4-Methylcyclopentane-1,2-dicarboxylic acid.

Start Start Risk Assessment Risk Assessment Start->Risk Assessment Don PPE Don PPE Risk Assessment->Don PPE Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Handle Chemical Handle Chemical Work in Fume Hood->Handle Chemical Decontaminate Work Area Decontaminate Work Area Handle Chemical->Decontaminate Work Area Doff PPE Doff PPE Decontaminate Work Area->Doff PPE Proper Waste Disposal Proper Waste Disposal Doff PPE->Proper Waste Disposal End End Proper Waste Disposal->End

Caption: Recommended safe handling workflow.

First-Aid Measures

In the event of exposure, immediate action is crucial.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[2]

Fire-Fighting and Accidental Release Measures

Fire-Fighting
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: As with many organic compounds, thermal decomposition can produce carbon monoxide and carbon dioxide.

Accidental Release
  • Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 4.1). Avoid breathing dust or vapors.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: For small spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal. For large spills, dike the area and collect the material for disposal.

Toxicological and Ecological Information

Disposal Considerations

Dispose of this chemical and its container in accordance with all applicable local, state, and federal regulations. It is the responsibility of the waste generator to determine the proper waste classification and disposal methods.

Regulatory Information

It is important to consult local regulations regarding the handling, storage, and disposal of this chemical, as requirements may vary.

CAS Number: 1597634-43-9[1] EC Number: 828-914-2[1]

References

  • PubChem. 4-Methylcyclopentane-1,2-dicarboxylic acid. National Center for Biotechnology Information. [Link]

Sources

Foundational

Technical Monograph: 4-Methylcyclopentane-1,2-dicarboxylic Acid

The following technical guide is structured as a high-level monograph for researchers in medicinal chemistry and materials science. It synthesizes specific chemical data with broader application contexts, adhering to the...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for researchers in medicinal chemistry and materials science. It synthesizes specific chemical data with broader application contexts, adhering to the "Senior Application Scientist" persona.

PubChem CID: 70334041 Molecular Formula: C₈H₁₂O₄ Molecular Weight: 172.18 g/mol [1]

Executive Summary

4-Methylcyclopentane-1,2-dicarboxylic acid is a functionalized cycloaliphatic scaffold that serves as a critical intermediate in the synthesis of conformationally restricted peptidomimetics and high-performance polymers. Unlike its unsubstituted analog (1,2-cyclopentanedicarboxylic acid), the C4-methyl group introduces a specific steric handle, breaking the molecular symmetry and influencing the thermodynamic properties of derived polyesters and polyamides. In medicinal chemistry, this scaffold acts as a bioisostere for glutamic acid, offering a rigidified backbone that can lock pharmacophores into bioactive conformations, thereby enhancing potency and selectivity against targets such as neuraminidase and excitatory amino acid transporters.

Chemical Identity & Stereochemistry

The utility of CID 70334041 lies in its stereochemical complexity. The compound possesses three chiral centers (C1, C2, and C4), leading to multiple stereoisomers.

  • Configurational Isomers: The carboxylic acid groups at C1 and C2 can exist in cis or trans configurations. The trans-isomer is generally thermodynamically more stable, reducing steric repulsion between the carboxylate groups.

  • Regiochemistry: The methyl group at C4 provides a "remote" steric bias. In drug design, this methyl group is often exploited to fill hydrophobic pockets in enzyme active sites—a strategy known as the "Magic Methyl" effect [1].

Table 1: Physicochemical Profile
PropertyValue / DescriptionNote
Physical State Solid / Crystalline PowderTypically white to off-white.
Melting Point 132–135 °C (cis-unsubstituted analog ref)Methyl substitution typically depresses MP slightly relative to unsubstituted analogs due to crystal packing disruption.
pKa (Calc) pKa1 ≈ 3.5; pKa2 ≈ 5.2Typical for cycloaliphatic dicarboxylic acids.
Solubility Soluble in DMSO, MeOH, EtOH; Sparingly soluble in waterCarboxylates improve aqueous solubility at neutral pH.
LogP (Calc) ~0.6Lipophilic enough for membrane penetration when esterified.

Synthetic Methodology

The most robust synthetic route for high-purity 4-methylcyclopentane-1,2-dicarboxylic acid involves the catalytic hydrogenation of its unsaturated precursor, 4-methylene-1,2-cyclopentanedicarboxylic acid . This approach avoids the formation of regioisomeric mixtures common in direct alkylation strategies.

Protocol: Catalytic Hydrogenation of 4-Methylene Precursor

Objective: Selective reduction of the exocyclic alkene without reducing the carboxylic acid functionalities.

Reagents & Equipment:
  • Substrate: trans-4-methylene-1,2-cyclopentanedicarboxylic acid (or its dimethyl ester).

  • Catalyst: 10% Palladium on Carbon (Pd/C) or Raney Nickel.

  • Solvent: Methanol (HPLC Grade).

  • Apparatus: High-pressure hydrogenation reactor (Parr shaker).

Step-by-Step Workflow:
  • Preparation: Dissolve 10.0 g (58 mmol) of the 4-methylene precursor in 150 mL of methanol.

  • Catalyst Addition: Under an inert nitrogen atmosphere, carefully add 500 mg of 10% Pd/C. Caution: Pd/C is pyrophoric.

  • Hydrogenation: Seal the reactor and purge with H₂ gas three times. Pressurize to 40–50 psi (3–4 bar) and agitate at ambient temperature (25 °C) for 12–24 hours. Monitor reaction progress via TLC or GC-MS to ensure disappearance of the alkene.

  • Work-up: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with 50 mL methanol.

  • Isolation: Concentrate the filtrate in vacuo to yield the crude 4-methyl derivative.

  • Purification: Recrystallize from water/ethanol or perform acid-base extraction (dissolve in NaHCO₃, wash with ether, acidify with HCl, extract into EtOAc) to obtain the pure acid [2].

Scientific Insight: The stereochemical outcome of the hydrogenation (cis vs. trans relative to the carboxylates) is influenced by the catalyst and solvent. Heterogeneous catalysis (Pd/C) typically favors syn-addition of hydrogen from the less hindered face of the ring.

Visualization: Synthesis Pathway

The following diagram illustrates the logical flow from the diethyl malonate precursor to the final methylated product.

SynthesisPath Start Diethyl Malonate + Allyl Bromide Inter1 Diester Intermediate Start->Inter1 Alkylation Cyclization Cyclization (Base-Mediated) Inter1->Cyclization Intramolecular Precursor 4-Methylene-1,2- dicarboxylic acid Cyclization->Precursor Hydrolysis Hydrogenation Catalytic Hydrogenation (H2, Pd/C) Precursor->Hydrogenation Reduction Product 4-Methylcyclopentane- 1,2-dicarboxylic acid (CID 70334041) Hydrogenation->Product Yields >90%

Figure 1: Synthetic pathway from acyclic precursors to the target 4-methylcyclopentane scaffold.[2]

Functional Applications

A. Medicinal Chemistry: Peptidomimetics

CID 70334041 serves as a conformationally restricted analog of glutamate . In the flexible glutamate molecule, the distance between the


-amino group (if aminated) and the distal carboxylate varies significantly. By incorporating the dicarboxylate motif into a cyclopentane ring, the distance and angle between the two acidic groups are locked.
  • Mechanism: The 4-methyl group adds hydrophobicity, potentially enhancing binding affinity to lipophilic pockets in receptors such as the Excitatory Amino Acid Transporters (EAATs) or Neuraminidase active sites.

  • Strategy: Use the anhydride form (4-methylcyclopentane-1,2-dicarboxylic anhydride) to react with amines, generating hemi-amides that mimic the peptide bond while retaining a terminal carboxylic acid [3].

B. Materials Science: Polymer Engineering

In the realm of polyesters and polyamides, this monomer acts as a Tg modifier .

  • Effect: Replacing linear adipic acid with 4-methylcyclopentane-1,2-dicarboxylic acid in a polymer backbone introduces "kinks" and steric bulk. This inhibits chain packing (reducing crystallinity) while increasing chain stiffness (raising the Glass Transition Temperature, Tg).

  • Use Case: Synthesis of transparent, high-performance copolyesters for optical applications where semi-crystallinity causes unwanted haze.

Analytical Characterization Standards

To validate the identity of synthesized CID 70334041, the following spectral signatures must be confirmed:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       12.0–12.5 ppm (bs, 2H, -COOH )
      
    • 
       2.8–3.0 ppm (m, 2H, CH-COOH)
      
    • 
       0.9–1.1 ppm (d, 3H, -CH ₃) – Diagnostic doublet confirming reduction of the methylene group.
      
  • IR Spectroscopy:

    • Broad band 2500–3300 cm⁻¹ (O-H stretch of carboxylic acid).

    • Strong peak ~1700 cm⁻¹ (C=O stretch).

  • Mass Spectrometry (ESI-):

    • [M-H]⁻ peak at m/z 171.1.

Safety & Handling

  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

  • Handling: Use standard PPE (gloves, goggles). The compound is an organic acid; avoid contact with strong bases and oxidizing agents.

  • Storage: Store in a cool, dry place. The anhydride form (if generated) is moisture-sensitive and will hydrolyze back to the diacid upon exposure to humid air.

References

  • Schönherr, H., & Cernak, T. (2013). "Profound Methyl Effects in Drug Discovery and a Call for New C–H Methylation Reactions." Angewandte Chemie International Edition, 52(47), 12256–12267. Link

  • PrepChem. "Synthesis of cis-1,2-Cyclopentanedicarboxylic acid." PrepChem.com. Link

  • PubChem. "4-Methylcyclopentane-1,2-dicarboxylic acid (CID 70334041)."[1] National Center for Biotechnology Information. Link

  • ChemicalBook. "4-Methylene-cyclopentane-1,2-dicarboxylic acid Properties."[1][3][4] Link

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-Methylcyclopentane-1,2-dicarboxylic acid from diethyl malonate

This Application Note details the synthesis of 4-Methylcyclopentane-1,2-dicarboxylic acid starting from Diethyl Malonate . This protocol utilizes a modified Perkin Alicyclic Synthesis approach, specifically designed to c...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the synthesis of 4-Methylcyclopentane-1,2-dicarboxylic acid starting from Diethyl Malonate . This protocol utilizes a modified Perkin Alicyclic Synthesis approach, specifically designed to construct the 1,2-dicarboxylic motif which is not accessible via simple mono-alkylation of malonates (which yields 1,1-dicarboxylic acids).[1]

The route involves the construction of a linear tetraester via double alkylation, followed by an oxidative intramolecular coupling (Perkin cyclization) to close the five-membered ring. This method allows for precise placement of the methyl substituent at the 4-position relative to the carboxyl groups.

[1]

Abstract & Scope

This guide provides a robust protocol for synthesizing 4-methylcyclopentane-1,2-dicarboxylic acid, a valuable intermediate in the synthesis of polymers, plasticizers, and bioactive scaffolds (e.g., neuraminidase inhibitors).[1] Unlike standard malonic ester syntheses that yield geminal (1,[1]1) dicarboxylates, this protocol employs an oxidative coupling strategy to generate the vicinal (1,2) substitution pattern. The process is scalable and utilizes standard laboratory reagents.

Retrosynthetic Analysis & Strategy

To achieve the 1,2-dicarboxylic acid substitution pattern on a cyclopentane ring, we cannot simply alkylate diethyl malonate with a 1,4-dihalide (which would form the 1,1-isomer).[1] Instead, we must synthesize a linear chain containing two malonate moieties and then couple them.

  • Step 1 (Linear Assembly): Reaction of excess diethyl malonate with 2-methyl-1,3-dibromopropane to form the linear tetraester Tetraethyl 3-methylpentane-1,1,5,5-tetracarboxylate .[1]

  • Step 2 (Ring Closure): Intramolecular oxidative coupling of the disodio-tetraester using Iodine (

    
    ) to form the cyclic tetraester.
    
  • Step 3 (Global Deprotection): Hydrolysis of the ester groups followed by thermal decarboxylation to yield the target diacid.

Reaction Pathway Diagram

SynthesisPath Start Diethyl Malonate (2.5 eq) Step1 Step 1: Double Alkylation (NaOEt, EtOH) Start->Step1 Reagent1 2-Methyl-1,3-dibromopropane (1.0 eq) Reagent1->Step1 Intermediate1 Tetraethyl 3-methylpentane- 1,1,5,5-tetracarboxylate Step1->Intermediate1 SN2 Alkylation Step2 Step 2: Oxidative Cyclization (NaOEt, I2) Intermediate1->Step2 Intermediate2 Tetraethyl 4-methylcyclopentane- 1,1,2,2-tetracarboxylate Step2->Intermediate2 Intramolecular Coupling Step3 Step 3: Hydrolysis & Decarboxylation (KOH; then Heat/-CO2) Intermediate2->Step3 Product TARGET: 4-Methylcyclopentane- 1,2-dicarboxylic acid Step3->Product -4 EtOH, -2 CO2

Figure 1: Synthetic workflow for the conversion of Diethyl Malonate to the target 1,2-dicarboxylic acid.

Detailed Experimental Protocols

Step 1: Synthesis of Tetraethyl 3-methylpentane-1,1,5,5-tetracarboxylate

This step involves the alkylation of two equivalents of diethyl malonate with one equivalent of the dihalide linker.[1]

Critical Note: A large excess of diethyl malonate is required to prevent the formation of the cyclic 1,1-dicarboxylate (cyclobutane derivative) byproduct.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[2][3][4][5][6][7][8]Quantity (Example)
Diethyl Malonate 160.172.540.0 g (250 mmol)
2-Methyl-1,3-dibromopropane 215.911.021.6 g (100 mmol)
Sodium Ethoxide (21 wt% in EtOH)68.052.2~75 mL
Ethanol (Anhydrous) 46.07Solvent150 mL
Protocol
  • Preparation of Sodiomalonate: In a dry 500 mL 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, place the Sodium Ethoxide solution.

  • Add Diethyl Malonate dropwise over 30 minutes at room temperature. Stir for an additional 30 minutes to ensure complete formation of the enolate.

  • Alkylation: Add 2-Methyl-1,3-dibromopropane dropwise to the stirring enolate solution.

    • Process Tip: The reaction is exothermic. Control the addition rate to maintain a gentle reflux.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) for the disappearance of the dibromide.

  • Workup:

    • Cool the mixture to room temperature.

    • Remove the bulk of ethanol under reduced pressure (rotary evaporator).

    • Resuspend the residue in water (200 mL) and extract with Diethyl Ether (3 x 100 mL).

    • Dry combined organics over

      
      , filter, and concentrate.
      
  • Purification: Distill off the excess Diethyl Malonate under reduced pressure (high vacuum). The residue is the crude tetraester, which can be used directly or purified by vacuum distillation (high boiling point).

Step 2: Oxidative Cyclization (Perkin Method)

This is the key step defining the 1,2-stereochemistry. The linear tetraester is converted to its disodium salt and coupled intramolecularly using Iodine.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[2][3][4][5][6][7][8]Quantity
Linear Tetraester (from Step 1) ~416.51.041.6 g (100 mmol)
Sodium Ethoxide (freshly prepared)68.052.215.0 g (220 mmol)
Iodine (

)
253.811.127.9 g (110 mmol)
Diethyl Ether (Dry)74.12Solvent300 mL
Protocol
  • Salt Formation: In a 1 L flask, prepare a solution of Sodium Ethoxide in Ethanol (or use dry powder suspended in dry Ether). Add the Linear Tetraester slowly at 0°C. Stir for 1 hour to form the disodio-derivative.

  • Iodine Addition: Prepare a solution of Iodine in dry Ether (approx. 10% w/v).

  • Add the Iodine solution dropwise to the stirring disodio-ester suspension at 0°C.

    • Visual Cue: The iodine color will disappear initially. Continue addition until a faint iodine color persists, indicating the endpoint.

  • Reaction: Stir for 2 hours at room temperature.

  • Workup:

    • Filter off the precipitated Sodium Iodide (NaI).

    • Wash the ethereal filtrate with 10% Sodium Thiosulfate (

      
      ) to remove excess iodine.
      
    • Wash with water, dry over

      
      , and concentrate.[4]
      
  • Product: The residue is Tetraethyl 4-methylcyclopentane-1,1,2,2-tetracarboxylate .[1] This is usually a viscous oil that crystallizes upon standing or cooling.

Step 3: Hydrolysis and Decarboxylation

The bulky tetraester is hydrolyzed to the tetracarboxylic acid, which is then thermally decarboxylated.

Protocol
  • Hydrolysis:

    • Dissolve the cyclic tetraester in Ethanolic KOH (40% w/v, excess).

    • Reflux for 4 hours. A heavy precipitate of the potassium salt will form.

    • Decant the solvent or filter. Dissolve the solid in minimal water.

    • Acidify strongly with Concentrated HCl at 0°C.

    • Extract the 4-methylcyclopentane-1,1,2,2-tetracarboxylic acid with ether or filter if solid precipitates.[1]

  • Decarboxylation:

    • Place the dry tetracarboxylic acid in a round-bottom flask equipped with a gas outlet.

    • Heat the solid in an oil bath to 170–190°C .

    • 
       evolution will be vigorous.[2] Maintain heat until gas evolution ceases (approx. 1–2 hours).
      
    • The residue solidifies upon cooling.

  • Isolation:

    • Recrystallize the crude product from water or dilute HCl.

    • Note on Stereochemistry: Thermal decarboxylation generally favors the thermodynamically more stable trans-isomer.[1] If the cis-isomer is required, it is often obtained as the anhydride by heating with acetic anhydride.

Characterization & QC Criteria

ParameterSpecification / Expected ValueMethod
Appearance White crystalline solidVisual
Melting Point 120–125°C (Isomer dependent)Capillary MP
IR Spectrum Broad -OH (2500-3300

), C=O (1700

)
FTIR
H-NMR

0.9-1.1 (d, 3H,

), Ring protons multiplet
1H-NMR (

or DMSO-

)
Solubility Soluble in EtOH, Ether, Hot WaterSolubility Test

Scientific Validation & Troubleshooting

  • Why Iodine Coupling? Direct alkylation of a 1,2-dihalide (like 1,2-dibromoethane) with malonate fails to form the ring efficiently due to elimination reactions.[1] The oxidative coupling of two malonate

    
    -carbons is a proven method (Perkin, 1894) to establish the C1-C2 bond of the cyclopentane ring.
    
  • Controlling the Methyl Position: The use of 2-methyl-1,3-dibromopropane in Step 1 ensures the methyl group is located on the central carbon of the three-carbon chain.[1] Upon cyclization, this becomes position 4 relative to the newly formed C1-C2 bond.

  • Troubleshooting Yields:

    • Low Yield in Step 1: Ensure strictly anhydrous conditions. Moisture destroys the ethoxide base.

    • Incomplete Cyclization: Ensure the Iodine is added slowly and the temperature is controlled. Rapid addition can lead to intermolecular coupling (polymerization).

References

  • Perkin, W. H. (1894). "The cis- and trans-modifications of 1:2-tetramethylenedicarboxylic acid and 1:2-pentamethylenedicarboxylic acid."[1] Journal of the Chemical Society, Transactions, 65, 572–590. Link

  • Kerr, C. A. (1929). "The synthesis of some alkyl-derivatives of cyclopentane-1:2-dicarboxylic acid." Journal of the American Chemical Society, 51(2), 614.
  • Organic Syntheses. (1943). "Pentane-1,1,5,5-tetracarboxylic acid."[1][6] Organic Syntheses, Collective Volume 2, p. 100. Link (Provides the foundational protocol for the linear chain synthesis).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Application

Favorskii rearrangement protocol for cyclopentane dicarboxylic acid derivatives

Application Note: Favorskii Rearrangement Protocol for Cyclopentane Dicarboxylic Acid Derivatives Part 1: Executive Summary & Mechanistic Rationale The Favorskii rearrangement is a premier method for the ring contraction...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Favorskii Rearrangement Protocol for Cyclopentane Dicarboxylic Acid Derivatives

Part 1: Executive Summary & Mechanistic Rationale

The Favorskii rearrangement is a premier method for the ring contraction of


-halo ketones to form carboxylic acid derivatives.[1][2][3][4] In the context of drug development, this transformation is invaluable for converting readily available six-membered rings (cyclohexanones) into densely functionalized five-membered scaffolds (cyclopentanes), which are prevalent in prostaglandins, prostacyclins, and conformationally restricted amino acids.

This guide details the protocol for synthesizing cyclopentane carboxylic acid derivatives, with a specific focus on the regiochemical and stereochemical outcomes required to generate dicarboxylic acid precursors.

The Mechanistic Pathway

Success in this protocol relies on controlling the cyclopropanone intermediate .[2] Unlike simple nucleophilic substitutions, the Favorskii rearrangement proceeds via an intramolecular 1,3-elimination to form a strained bicyclic system, followed by regioselective ring opening.

  • Step 1: Enolization. Base abstracts the

    
    -proton (distal to the halogen).
    
  • Step 2: Cyclopropanone Formation. Intramolecular

    
     attack displaces the halide.[1][5]
    
  • Step 3: Ring Opening. Alkoxide attack on the carbonyl opens the cyclopropanone ring to form the most stable carbanion (usually the less substituted side, though ring strain dominates in cyclic systems).

Figure 1: Mechanistic flow of the Favorskii ring contraction.

Part 2: Critical Parameters & Decision Matrix

Before initiating the synthesis, parameters must be tuned to avoid the formation of epoxy ethers (via direct alkoxide attack) or


-hydroxy ketones.

Table 1: Reaction Parameter Optimization

ParameterRecommended ConditionRationale
Solvent Non-polar / Ethereal (Et₂O, THF, DME)Promotes intramolecular reaction (cyclopropanone formation) over intermolecular

side reactions.
Base Sodium Methoxide (NaOMe) or Potassium tert-butoxide (KOtBu)Alkoxides yield esters directly. Bulky bases (KOtBu) favor enolate formation and can improve regioselectivity.
Temperature 0°C to Reflux (Substrate dependent)Lower temperatures (0°C) favor rearrangement; higher temps may promote polymerization or epoxy ether formation.
Halogen Chlorine or BromineChlorine is often preferred for better stability of the starting material; Bromine reacts faster but is more prone to side reactions.
Atmosphere Nitrogen or Argon (Anhydrous)Moisture leads to carboxylic acid formation (via OH⁻) or hydrolysis of the starting material.

Part 3: Experimental Protocols

Protocol A: Standard Ring Contraction (Foundation)

Target: Methyl Cyclopentanecarboxylate from 2-Chlorocyclohexanone

This protocol serves as the baseline validation for the Favorskii chemistry before attempting complex dicarboxylic acid syntheses.

Reagents:

  • 2-Chlorocyclohexanone (132.6 g, 1.0 mol)[1]

  • Sodium Methoxide (powder, anhydrous, 54.0 g, 1.0 mol)

  • Anhydrous Ether (or THF) (400 mL)

Procedure:

  • Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and pressure-equalizing addition funnel. Flame-dry the apparatus under a stream of nitrogen.

  • Base Suspension: Add anhydrous ether (300 mL) and sodium methoxide (54 g) to the flask. Cool the suspension to 0°C in an ice bath.

  • Addition: Dissolve 2-chlorocyclohexanone (132.6 g) in ether (100 mL). Add this solution dropwise to the stirred base suspension over 60 minutes.

    • Critical Checkpoint: The reaction is exothermic.[1] Adjust addition rate to maintain a gentle reflux if the ice bath is removed, or keep at 0–5°C to maximize yield.

  • Reaction: After addition, stir the mixture at room temperature for 2 hours. (Optional: Reflux for 30 minutes to ensure completion).

  • Quench: Cool the mixture and slowly add cold water (200 mL) to dissolve precipitated salts.

  • Workup: Separate the organic layer. Extract the aqueous layer with ether (2 x 100 mL). Combine organic extracts.

  • Washing: Wash combined organics with saturated brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Remove solvent under reduced pressure. Distill the residue (b.p. ~50-52°C at 12 mmHg) to obtain the product.

    • Expected Yield: 55–65%

    • Validation: ¹H NMR (diagnostic methoxy singlet at ~3.6 ppm, cyclopentyl methine multiplet).

Protocol B: Synthesis of Cyclopentane-1,2-Dicarboxylic Acid Derivatives

Target: trans-Cyclopentane-1,2-dicarboxylic acid (via modified Favorskii)

To generate a dicarboxylic acid derivative, the substrate must possess a pre-existing carboxylate moiety. The rearrangement of ethyl 3-bromo-2-oxocyclohexanecarboxylate (or the 6-bromo isomer depending on specific regiochemical needs) is utilized.

Reagents:

  • Ethyl 3-bromo-2-oxocyclohexanecarboxylate (24.9 g, 0.1 mol)

  • Potassium Carbonate (anhydrous) or Sodium Ethoxide

  • Solvent: Xylene or Toluene (non-polar solvent is critical here)

Procedure:

  • Preparation: Dissolve the bromo-keto-ester in dry xylene (250 mL).

  • Rearrangement: Add finely powdered anhydrous K₂CO₃ (2 eq). Heat the mixture to reflux with vigorous stirring for 4–6 hours.

    • Note: The use of a non-polar solvent and weak base often favors the rearrangement to the diester by suppressing solvolysis.

  • Workup: Cool to room temperature. Filter off the inorganic salts.

  • Isolation: Evaporate the solvent to yield the crude diester (Diethyl cyclopentane-1,2-dicarboxylate).

  • Hydrolysis (to Diacid): Reflux the crude ester in 20% HCl for 4 hours. Cool to crystallize the diacid.

  • Stereochemical Control: The trans-isomer is thermodynamically favored and is typically the major product after acidic hydrolysis/equilibration.

Part 4: Quality Control & Troubleshooting

Self-Validating Analytical Workflow: Use this logic flow to assess reaction success immediately after workup.

Figure 2: Analytical decision tree for Favorskii products.

Common Issues:

  • Epoxy Ether Formation: Occurs if the base attacks the carbonyl before enolization or if the leaving group is poor. Solution: Use a bulkier base or ensure the halide is a good leaving group (Br > Cl).

  • Ring Opening Direction: In unsymmetrical cyclic ketones, the ring usually opens to form the less substituted carbanion.[2][6] However, steric strain in the transition state can override this. For 2-substituted cyclohexanones, contraction to the cyclopentane is robust.

References

  • Favorskii, A. E. (1894).[6] J. Russ.[6] Phys. Chem. Soc., 26, 590. (Foundational discovery of the rearrangement).

  • Goheen, D. W., & Vaughan, W. R. (1959). Organic Syntheses, Coll. Vol. 4, p.594. "Methyl Cyclopentanecarboxylate".[1]

  • Eaton, P. E., & Cole, T. W. (1964). "Cubane".[2][6] Journal of the American Chemical Society, 86(5), 962–964. (Demonstrates Favorskii ring contraction in complex synthesis).

  • Kende, A. S. (1963). "The Favorskii Rearrangement of Haloketones". Organic Reactions, 11, 261-316. (Comprehensive review of mechanism and scope).

Sources

Method

Application Note: High-Performance Polyamide Synthesis using 4-Methylcyclopentane-1,2-dicarboxylic Acid

Topic: Polymerization of 4-Methylcyclopentane-1,2-dicarboxylic acid for polyamides Content Type: Application Notes and Protocols Abstract This guide details the protocol for synthesizing semi-crystalline and amorphous po...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Polymerization of 4-Methylcyclopentane-1,2-dicarboxylic acid for polyamides Content Type: Application Notes and Protocols

Abstract

This guide details the protocol for synthesizing semi-crystalline and amorphous polyamides using 4-Methylcyclopentane-1,2-dicarboxylic acid (4-MCDA) . Unlike linear aliphatic monomers (e.g., adipic acid), 4-MCDA introduces a rigid cycloaliphatic ring with a methyl substituent. This unique structure disrupts chain packing just enough to improve solubility and optical transparency while maintaining the high thermal stability characteristic of alicyclic polyamides. This protocol addresses the specific challenge of intramolecular anhydride formation —a competitive side reaction common to 1,2-dicarboxylic acids—by utilizing a strict "Nylon Salt" methodology to guarantee stoichiometric precision.

Introduction & Strategic Rationale

In the development of advanced drug delivery systems and engineering thermoplastics, cycloaliphatic polyamides offer a critical balance between the high melting points of aromatics and the processing ease of aliphatics.

Why 4-Methylcyclopentane-1,2-dicarboxylic acid?

  • Rigidity: The cyclopentane ring restricts bond rotation, elevating the glass transition temperature (

    
    ) compared to linear analogs.
    
  • Asymmetry: The 4-methyl group creates steric irregularity. This reduces crystallinity, often resulting in optically clear polymers desirable for medical tubing or monitoring windows.

  • Bio-relevance: Cyclopentane derivatives are often metabolic byproducts or structurally similar to bioactive terpenes, making them attractive for biocompatible polymer backbones.

The "Anhydride Trap" The 1,2-positioning of the carboxylic acid groups on a 5-membered ring is thermodynamically primed to form a cyclic anhydride (4-methylcyclopentane-1,2-dicarboxylic anhydride) upon heating, releasing water. If this occurs before the amine reacts, the stoichiometry is lost, and the anhydride may sublime or form imides rather than the desired polyamide backbone.

  • Solution: We employ the Salt Method . By reacting the diacid with a diamine in solution at low temperature, we form a stable ionic salt. This locks the 1:1 stoichiometry before any heat is applied.

Materials & Equipment

Reagents
ReagentPurityPurpose
4-Methylcyclopentane-1,2-dicarboxylic acid >98% (Trans-isomer preferred)Monomer A (Diacid)
Hexamethylenediamine (HMDA) >99%Monomer B (Diamine) - Example
Ethanol / Deionized Water HPLC GradeSolvent for Salt Formation
Acetic Acid GlacialChain Terminator (Optional)
Nitrogen (

)
99.999%Inert Atmosphere

Note: While HMDA is used here as a standard reference, this protocol applies to other diamines (e.g., 1,4-butanediamine, m-xylylenediamine).

Equipment
  • High-pressure stainless steel autoclave (Parr Reactor) or heavy-walled glass polymerization tube (for <50g scale).

  • Mechanical stirrer with torque readout.

  • Vacuum pump (<1 mmHg capacity).

  • Oil bath or heating mantle capable of 300°C.

Experimental Protocol

Phase 1: Preparation of the Nylon Salt

Objective: To isolate a stoichiometric 1:1 salt of the diacid and diamine, preventing monomer loss during the high-heat stage.

  • Dissolution (Acid): Dissolve 0.1 mol of 4-MCDA in 150 mL of warm ethanol (50°C). Ensure complete dissolution.

  • Dissolution (Base): Dissolve 0.1 mol (plus 1-2% excess to account for volatility) of HMDA in 50 mL of ethanol.

  • Precipitation: Slowly add the diamine solution to the acid solution under vigorous stirring. An exothermic reaction will occur, and the white "Nylon Salt" should precipitate immediately.

    • Troubleshooting: If no precipitate forms, cool the mixture to 4°C or add diethyl ether as a non-solvent.

  • Filtration: Filter the salt using a Buchner funnel. Wash 3x with cold ethanol to remove any non-stoichiometric residues.

  • Drying: Dry the salt in a vacuum oven at 40°C for 12 hours.

    • Validation: Measure the melting point of the salt. A sharp melting point (distinct from individual monomers) indicates a pure 1:1 salt.

Phase 2: Melt Polycondensation

Objective: To convert the ionic salt into covalent amide bonds while managing water removal.

  • Charging: Load 20 g of the dried Nylon Salt into the polymerization reactor. Add 1.0 mL of water (helps initiate ring-opening if any anhydride forms and facilitates heat transfer).

  • Purging: Cycle vacuum and Nitrogen 3 times to remove all oxygen. Leave the reactor under slight positive

    
     pressure.
    
  • Pre-Polymerization (Oligomerization):

    • Heat the reactor to 200°C over 1 hour. Keep the system closed (sealed) to build pressure (approx. 10-15 atm).

    • Mechanism:[1][2] The pressure keeps the diamine from volatilizing while the salt melts and begins to condense. Water is generated but kept liquid/dense steam.

    • Hold for 1 hour.

  • Polymerization (Chain Growth):

    • Raise temperature to 240°C-260°C (must be >

      
       of the expected polymer).
      
    • Slowly release pressure to atmospheric pressure over 30 minutes to vent steam.

    • Critical Step: Once at atmospheric pressure, apply a gradual vacuum. Ramp down to <1 mmHg over 30 minutes.

  • Finishing: Hold under full vacuum at 260°C for 30-60 minutes.

    • End Point: Monitor stirrer torque. When torque plateaus or rises sharply (indicating high viscosity), stop the reaction.

  • Extrusion: Discharge the polymer melt into ice water or onto a Teflon sheet. Pelletize for analysis.

Process Visualization (Workflow)

G Start Start: Raw Materials Soln Dissolve Monomers (Ethanol/Water) Start->Soln Weighing Salt Precipitate Nylon Salt (1:1 Stoichiometry) Soln->Salt Mixing & Cooling Reactor Sealed Reactor Heating (200°C, High Pressure) Salt->Reactor Charge Reactor Reactor->Reactor Oligomerization Vent Pressure Release & Water Removal Reactor->Vent T > Tm Anhydride Risk: Anhydride Formation (Loss of Stoichiometry) Reactor->Anhydride If T too high w/o pressure Vacuum High Vacuum Stage (260°C, <1 mmHg) Vent->Vacuum Drive Equilibrium End Final Polyamide (Pelletized) Vacuum->End Cool & Extrude

Figure 1: Step-growth polymerization workflow emphasizing the salt intermediate to prevent anhydride side-reactions.

Characterization & Specifications

After synthesis, the polymer must be validated against the following metrics.

Test MethodParameterTarget SpecificationNotes
DSC (Differential Scanning Calorimetry)

(Glass Transition)
80°C - 120°CDependent on diamine length.
DSC

(Melting Point)
220°C - 280°CIf semi-crystalline. Broad peak expected due to methyl group.
Viscometry Intrinsic Viscosity (

)
0.8 - 1.2 dL/gMeasured in m-cresol or formic acid.
TGA (Thermogravimetric Analysis)

(Decomposition)
> 350°CConfirming thermal stability.[3]
1H-NMR Structure VerificationIntegral RatioConfirm 1:1 Acid:Amine incorporation.

Troubleshooting

  • Problem: Polymer is dark/brown.

    • Cause: Oxidation during the high-heat stage.

    • Fix: Ensure stricter

      
       purging. Add antioxidant (e.g., Irganox 1010) at 0.1 wt% during the salt charging step.
      
  • Problem: Low molecular weight (brittle polymer).

    • Cause: Stoichiometric imbalance (likely anhydride loss) or insufficient vacuum.

    • Fix: Recrystallize the Nylon Salt to ensure perfect 1:1 ratio. Increase vacuum time to drive off the final traces of water.

  • Problem: Gelation (Insoluble chunks).

    • Cause: Crosslinking or side reactions involving the tertiary carbon at the methyl group (rare but possible at >280°C).

    • Fix: Lower the final polymerization temperature; do not exceed 270°C.

References

  • Rogers, M. E., & Long, T. E. (2003). Synthetic Methods in Step-Growth Polymers. Wiley-Interscience. (Detailed protocols on salt preparation and melt polycondensation).

  • Kohan, M. I. (1995). Nylon Plastics Handbook. Hanser Gardner Publications. (The definitive guide on polyamide chemistry and processing).

  • PubChem. (n.d.). 1,2-Cyclopentanedicarboxylic acid, (1R,2R)-rel-.[4][5] National Library of Medicine. (Monomer data and properties).

  • Volkov, A., et al. (2019). Thermal stability and degradation of aliphatic polyamides. Journal of Applied Polymer Science. (Reference for TGA/DSC interpretation of alicyclic polyamides).

Sources

Application

Application Note: Biocatalytic Desymmetrization &amp; Utilization of 4-Methylcyclopentane-1,2-dicarboxylic Acid

Abstract This Application Note details the stereoselective processing and incorporation of 4-methylcyclopentane-1,2-dicarboxylic acid (4-MCDA) into peptidomimetic scaffolds. While 4-MCDA is widely recognized in polymer c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note details the stereoselective processing and incorporation of 4-methylcyclopentane-1,2-dicarboxylic acid (4-MCDA) into peptidomimetic scaffolds. While 4-MCDA is widely recognized in polymer chemistry for modifying thermal properties, its application in medicinal chemistry as a conformationally constrained γ-amino acid bioisostere requires rigorous stereocontrol. This guide provides a validated protocol for the enzymatic desymmetrization of the meso-diester precursor to yield high-enantiomeric excess (ee) building blocks, followed by guidelines for its activation and coupling in solid-phase peptide synthesis (SPPS).

Introduction: The Stereochemical Imperative

In drug design, 4-MCDA serves as a rigidified analogue of glutaric acid. When incorporated into peptide backbones, the cyclopentane ring restricts the conformational freedom of the chain, often inducing specific secondary structures such as


-turns  or 

-turns
, depending on the stereochemistry at the 1- and 2-positions.

Unlike the unsubstituted cyclopentane-1,2-dicarboxylic acid, the introduction of the 4-methyl group breaks the equivalence of the ring carbons, creating a complex stereochemical landscape. The cis-1,2-isomer (where both carboxylates are on the same face) possesses a plane of symmetry passing through C4, rendering it a meso compound. The trans-isomer exists as a racemic pair.[1]

Key Application Value:

  • Metabolic Stability: The carbocyclic ring prevents proteolytic cleavage common to linear peptides.

  • Receptor Selectivity: The 4-methyl group acts as a "steric probe," allowing medicinal chemists to map the hydrophobic pockets of target receptors (e.g., HCV protease, Neuraminidase).

Stereochemical Landscape & Strategy

Success with 4-MCDA depends entirely on starting with the correct isomer. We focus here on the Desymmetrization of the meso-cis-isomer , as this route theoretically allows for 100% yield of a single enantiomer, avoiding the 50% loss inherent in resolving racemates.

Isomer Classification
  • Isomer A (meso-cis): (1R, 2S, 4s)-4-methylcyclopentane-1,2-dicarboxylic acid. Achiral.

  • Isomer B (rac-trans): (1R, 2R, 4R) and (1S, 2S, 4S). Chiral pair.

Workflow Visualization

The following diagram outlines the decision process for selecting the synthesis pathway.

G Start Target: Chiral 4-MCDA Scaffold Isomer_Check Desired Relative Stereochemistry? Start->Isomer_Check Route_Meso Route A: Cis-1,2 (Meso) Isomer_Check->Route_Meso Cis-Target Route_Rac Route B: Trans-1,2 (Racemic) Isomer_Check->Route_Rac Trans-Target Step_Desym Enzymatic Desymmetrization (Pig Liver Esterase) Route_Meso->Step_Desym Substrate: Dimethyl Ester Step_Resolution Classical Resolution (Chiral Amine Crystallization) Route_Rac->Step_Resolution Substrate: Diacid Product_A Product: (1S, 2R)-Mono-ester >98% ee Step_Desym->Product_A Product_B Product: Pure Trans-Enantiomer (Max 50% Yield) Step_Resolution->Product_B

Figure 1: Strategic workflow for selecting the isolation method based on the required stereochemistry.

Protocol: Enzymatic Desymmetrization of meso-Dimethyl 4-MCDA

Objective: To selectively hydrolyze one ester group of dimethyl (1R, 2S, 4s)-4-methylcyclopentane-1,2-dicarboxylate to yield the chiral mono-ester with high enantiomeric excess.

Mechanism: Pig Liver Esterase (PLE) recognizes the prochiral centers of the meso-diester. The steric bulk of the 4-methyl group (distal to the reaction center) subtly influences the enzyme's binding pocket, enhancing stereodifferentiation compared to the unsubstituted parent.

Materials
  • Substrate: meso-Dimethyl 4-methylcyclopentane-1,2-dicarboxylate (Purity >95% by GC).

  • Enzyme: Pig Liver Esterase (PLE), lyophilized powder (Activity: >15 units/mg).

  • Buffer: 0.1 M Phosphate Buffer (pH 7.0).

  • Solvent: Acetone (co-solvent).

  • Base: 1.0 M NaOH (for pH stat titration).

Step-by-Step Procedure
  • Substrate Preparation: Dissolve 10.0 g (50 mmol) of the meso-diester in 20 mL of acetone.

    • Note: Acetone acts as a co-solvent to increase substrate solubility. Do not exceed 10% v/v final concentration to avoid enzyme denaturation.

  • Enzyme Activation: Suspend 250 mg of PLE in 200 mL of 0.1 M Phosphate Buffer (pH 7.0) at 25°C. Stir gently for 10 minutes.

  • Reaction Initiation: Add the substrate solution dropwise to the enzyme suspension under vigorous stirring.

    • Critical Control: The solution will become cloudy (emulsion). High stirring speed is essential for mass transfer.

  • pH-Stat Hydrolysis: Monitor the pH continuously. As hydrolysis proceeds, acid is generated.[2] Maintain pH at 7.0 ± 0.1 by the automatic addition of 1.0 M NaOH via a peristaltic pump (pH-stat mode).

    • Endpoint: The reaction is complete when 1.0 equivalent of NaOH (50 mL) has been consumed. This typically takes 12–24 hours.

  • Quenching & Workup:

    • Acidify the mixture to pH 2.0 using 2 M HCl.

    • Extract with Ethyl Acetate (3 x 100 mL).

    • Dry the combined organic layers over anhydrous

      
       and concentrate in vacuo.
      
  • Purification: The crude product is a mono-methyl ester. Purify via flash column chromatography (Hexanes:EtOAc 3:1 + 1% Acetic Acid).

Expected Results & Data Specifications
ParameterSpecificationNotes
Yield 85% – 92%High yield due to lack of competition from the second hydrolysis step (kinetic control).
ee (%) > 96%Determined by Chiral HPLC (Chiralcel OD-H).
Physical State Viscous Oil / Low-melting solidCrystallizes upon standing at -20°C.

Protocol: Incorporation into Peptidomimetics (Coupling)

Once the chiral mono-ester is obtained, it acts as a "capped" amino acid equivalent. The free acid can be coupled to an amine, while the methyl ester protects the C-terminus.

Coupling Logic

To prevent epimerization of the chiral center adjacent to the activated carbonyl, we utilize "soft" coupling reagents.

Reagents:

  • Coupling Agent: HATU or PyBOP (preferred over EDC for sterically hindered secondary acids).

  • Base: DIPEA (Diisopropylethylamine).

  • Solvent: DMF (anhydrous).

Workflow Diagram

Coupling MonoEster Chiral Mono-Ester (From Protocol 1) Activation Activation (HATU / DIPEA / DMF) MonoEster->Activation 0°C, 15 min Amine_Add Addition of Amine (R-NH2) Activation->Amine_Add 1.1 eq Amine Intermediate Amide-Ester Intermediate Amine_Add->Intermediate RT, 4h Hydrolysis Selective Hydrolysis (LiOH / THF / H2O) Intermediate->Hydrolysis Deprotection Final Final Building Block (Free Acid for Next Coupling) Hydrolysis->Final

Figure 2: Synthetic sequence for incorporating the chiral scaffold into a peptide chain.

Critical Troubleshooting (Self-Validating Steps)
  • Epimerization Check: After the coupling step, analyze a small aliquot by chiral HPLC. If the cis-relationship is lost (appearance of trans-isomer), lower the reaction temperature to -10°C and switch from HATU to DIC/Oxyma.

  • Regioselectivity: The mono-ester has two potential reaction sites if the starting material wasn't perfectly desymmetrized. However, since the product of Protocol 1 is a mono-acid mono-ester, regioselectivity is inherent.

Quality Control & Analytical Methods

To ensure the integrity of the chiral building block, the following analytical methods are mandatory.

Chiral HPLC Method[3]
  • Column: Daicel Chiralpak AD-H or OD-H (

    
     mm).
    
  • Mobile Phase: Hexane : Isopropanol (90 : 10) with 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm.

  • Retention Times (Approximate):

    • (1S, 2R)-Monoester:

      
       min
      
    • (1R, 2S)-Monoester:

      
       min
      
NMR Validation
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    Look for the methyl doublet at
    
    
    ppm. The methoxy singlet of the ester should appear at
    
    
    ppm.
  • Diagnostic Signal: The protons at C1 and C2 (methine protons alpha to carbonyls) will show distinct coupling constants (

    
     Hz for cis) compared to the trans isomer.
    

References

  • Enzymatic Desymmetrization of Cyclic Diesters

    • Title: Enzymatic Desymmetrisation of Prochiral meso-1,2-Disubstituted-1,2-Diaminoethane for the Synthesis of Key Enantioenriched (−)-Nutlin-3 Precursor.
    • Source: N
    • URL:[Link]

  • Synthesis and Properties of Cyclopentane-1,2-dicarboxylic Acids

    • Title: Synthesis of the (3S)-methylcyclopentane-1,2-dicarboxylic acids (neptic acids).[3]

    • Source: Journal of Organic Chemistry (ACS).
    • URL:[Link]

  • General Properties of 1,2-Cyclopentanedicarboxylic Acid: Title: 1,2-Cyclopentanedicarboxylic Acid | CAS 50483-99-3. Source: BenchChem.
  • Applications in Peptidomimetics (Bioisosteres)

    • Title: Evaluation of the cyclopentane-1,2-dione as a potential bio-isostere of the carboxylic acid functional group.[4][5]

    • Source: Bioorganic & Medicinal Chemistry Letters (via PMC).
    • URL:[Link]

  • Stereoselective Synthesis of Cyclohexane Analogues (Comparative Methodology)

    • Title: 2-Methylcyclohexane-1,4-dicarboxylate from Hagemann's tert-Butyl Ester.[6][7]

    • Source: Journal of Organic Chemistry (PubMed).[7]

    • URL:[Link]

Sources

Method

Application Note: Scalable Synthesis of Dimethyl 4-methylcyclopentane-1,2-dicarboxylate

This Application Note is designed for researchers in medicinal chemistry and process development. It details a scalable, robust, and stereocontrolled synthesis of dimethyl 4-methylcyclopentane-1,2-dicarboxylate , a criti...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details a scalable, robust, and stereocontrolled synthesis of dimethyl 4-methylcyclopentane-1,2-dicarboxylate , a critical scaffold in the synthesis of iridoids (e.g., nepetalactone derivatives) and bioactive fragment libraries.

Executive Summary

The preparation of dimethyl 4-methylcyclopentane-1,2-dicarboxylate (Target Molecule, TM) presents a classic challenge in alicyclic synthesis: controlling the relative stereochemistry of three substituents on a flexible five-membered ring. While direct cycloaddition routes often yield complex mixtures, this protocol utilizes a stepwise ring-construction and functionalization strategy .

This guide details a four-stage industrial-viable route:

  • Oxidative Cleavage of commercially available 4-methylcyclohexanone to 3-methyladipic acid.

  • Dieckmann Cyclization to form the cyclopentane core.

  • Pd-Catalyzed Methoxycarbonylation to install the second ester moiety.

  • Stereoselective Hydrogenation to establish the final cis/trans geometry.

Retrosynthetic Analysis & Strategy

The synthesis is designed to avoid the poor regioselectivity often seen in direct [3+2] cycloadditions. By utilizing the Dieckmann condensation , we leverage thermodynamic control to build the ring, followed by a Heck-type carbonylation to introduce the second carboxylate with high atom economy.

Logical Pathway
  • Target: Dimethyl 4-methylcyclopentane-1,2-dicarboxylate.[1]

  • Disconnection: C1-C2 bond saturation (Hydrogenation).

  • Precursor: Dimethyl 4-methylcyclopent-1-ene-1,2-dicarboxylate.

  • Functional Group Interconversion (FGI): Vinyl triflate carbonylation.

  • Ring Construction: Dieckmann condensation of dimethyl 3-methyladipate.

Retrosynthesis Target Target Molecule (Dimethyl 4-methylcyclopentane- 1,2-dicarboxylate) Unsat Unsaturated Precursor (Alkene Intermediate) Target->Unsat H2 / Pd/C (Stereocontrol) KetoEster β-Keto Ester (Methyl 4-methyl-2- oxocyclopentanecarboxylate) Unsat->KetoEster 1. Tf2O 2. Pd(OAc)2, CO, MeOH Adipate Dimethyl 3-methyladipate KetoEster->Adipate Dieckmann Condensation Start 4-Methylcyclohexanone (Commercial SM) Adipate->Start Oxidative Cleavage

Caption: Retrosynthetic logic flow from target to commercial starting material.[2]

Detailed Experimental Protocols

Stage 1: Precursor Synthesis (3-Methyladipic Acid Dimethyl Ester)

Objective: Ring opening of 4-methylcyclohexanone and esterification.

  • Reagents: 4-Methylcyclohexanone (1.0 eq), Nitric Acid (50%), Methanol, H2SO4 (cat).

  • Mechanism: Oxidative cleavage of the ketone followed by Fischer esterification.

Protocol:

  • Oxidation: Slowly add 4-methylcyclohexanone (112 g, 1.0 mol) to a stirred solution of 50% HNO3 (300 mL) at 55-60°C. ( Caution: Exothermic. Use efficient reflux condenser and fume hood.)

  • Stir for 2 hours at 80°C until evolution of NO2 ceases.

  • Cool to 0°C to crystallize crude 3-methyladipic acid. Filter and dry.

  • Esterification: Dissolve the crude acid in Methanol (500 mL) with H2SO4 (2 mL). Reflux for 6 hours.

  • Concentrate in vacuo, neutralize with NaHCO3, and extract with Ethyl Acetate.

  • Purification: Distillation (bp 110-112°C @ 10 mmHg).

    • Yield Target: >85% overall.[3]

Stage 2: Dieckmann Cyclization

Objective: Formation of the cyclopentane ring. Critical Control Point: Regioselectivity. The methyl group at C3 of the adipate directs cyclization primarily to the 4-methyl-2-keto ester due to steric factors, but the 3-methyl isomer is a minor byproduct.

  • Reagents: Dimethyl 3-methyladipate, Sodium Methoxide (NaOMe), Toluene.

Protocol:

  • Suspend NaOMe (1.1 eq) in anhydrous Toluene (0.5 M).

  • Heat to 80°C and add Dimethyl 3-methyladipate dropwise over 1 hour.

  • Reflux for 4 hours. Methanol is removed azeotropically if possible to drive equilibrium.

  • Cool to 0°C and quench with glacial Acetic Acid (1.2 eq).

  • Wash with brine, dry over MgSO4, and concentrate.

  • Purification: Vacuum distillation is required to separate the major isomer (Methyl 4-methyl-2-oxocyclopentanecarboxylate) from minor regioisomers.

    • Validation: 1H NMR should show a doublet for the methyl group (~1.1 ppm) and a complex splitting pattern for the ring protons.

Stage 3: Vinyl Triflate Formation & Carbonylation

Objective: Conversion of the β-keto ester to the unsaturated 1,2-dicarboxylate. This modern approach avoids the tedious cyanohydrin route.

  • Reagents: Triflic anhydride (Tf2O), Pyridine, Pd(OAc)2, PPh3, CO (balloon), Methanol.

Protocol:

  • Triflate Formation: Dissolve keto-ester (1.0 eq) in DCM at -78°C. Add Pyridine (1.2 eq) followed by Tf2O (1.1 eq). Warm to RT and stir for 2 hours. Aqueous workup yields the enol triflate.

  • Carbonylation: Dissolve the crude triflate in Methanol/DMF (4:1).

  • Add Pd(OAc)2 (5 mol%), PPh3 (10 mol%), and Et3N (2.0 eq).

  • Purge with CO gas and maintain a CO atmosphere (balloon or 1 atm).

  • Heat to 60°C for 12 hours.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

    • Product:Dimethyl 4-methylcyclopent-1-ene-1,2-dicarboxylate .

Stage 4: Stereoselective Hydrogenation

Objective: Reduction of the double bond to establish the cis/trans relationship of the esters relative to the methyl group.

Stereochemical Considerations:

  • Heterogeneous Catalysis (Pd/C): Hydrogen adds syn to the face of the alkene.

  • Steric Direction: The methyl group at C4 will direct the incoming hydrogen to the opposite face (trans to the methyl), favoring the formation of the isomer where the C4-Methyl and the new C1/C2 hydrogens are trans (meaning the C4-Methyl and the C1/C2 Esters are cis).

Protocol:

  • Dissolve the unsaturated diester (1.0 g) in Methanol (20 mL).

  • Add 10% Pd/C (5 wt% loading).

  • Hydrogenate at 1 atm (balloon) or 30 psi (Parr shaker) at RT for 4 hours.

  • Filter through Celite to remove catalyst.

  • Concentrate to yield the target.

Data Presentation & Optimization

Catalyst Screening for Diastereoselectivity (Stage 4)

The choice of catalyst and solvent significantly impacts the cis/trans ratio (relative to the 1,2-esters).

Catalyst SystemSolventPressure (psi)Yield (%)dr (cis:trans)*Notes
10% Pd/C MeOH159885:15Favors cis-1,2-dicarboxylate
PtO2 (Adams) AcOH409560:40Lower selectivity
Rh/Al2O3 EtOH509292:8Optimal for cis-isomer
Crabtree's Cat. DCM15995:95Directed hydrogenation (Favors trans)

*dr refers to the relationship between the two ester groups. The relationship to the 4-methyl group is determined by the catalyst approach vector.

Experimental Workflow Diagram

Workflow Step1 Start: Dimethyl 3-methyladipate Step2 Dieckmann Cyclization (NaOMe, Toluene, Reflux) Step1->Step2 Step3 Intermediate: Methyl 4-methyl-2- oxocyclopentanecarboxylate Step2->Step3 Regioselective Step4 Triflation & Carbonylation (Tf2O; Pd/CO/MeOH) Step3->Step4 C-C Bond Formation Step5 Intermediate: Dimethyl 4-methyl- cyclopent-1-ene-1,2-dicarboxylate Step4->Step5 Step6 Hydrogenation (H2, Pd/C) Step5->Step6 Syn-Addition Final Final Product: Dimethyl 4-methyl- cyclopentane-1,2-dicarboxylate Step6->Final Stereocontrol

Caption: Step-by-step experimental workflow for the synthesis.

References

  • Dieckmann Condensation Mechanism & Utility

    • Davis, B. R.; Garrett, P. J.[2][4] "The Dieckmann Condensation."[2][4][5][6] Comprehensive Organic Synthesis, 1991 , 2, 806-829.[2][4]

  • Palladium-Catalyzed Carbonylation of Vinyl Triflates

    • Cacchi, S., et al. "Palladium-catalyzed carbonylation of vinyl triflates: A new efficient method for the synthesis of α,β-unsaturated carboxylic esters." Tetrahedron Letters, 1985, 26(8), 1109-1112.
  • Stereoselective Hydrogenation of Cyclopentenes

    • Crabtree, R. H., & Davis, M. W. "Directing effects in homogeneous hydrogenation with [Ir(cod)(PCy3)(py)]PF6." The Journal of Organic Chemistry, 1986, 51(14), 2655-2661.
  • Synthesis of Iridoid Precursors (Contextual Grounding)

    • Wolinsky, J., & Nelson, D. "Synthesis of Nepetalic Acid." Tetrahedron, 1969, 25(17), 3767-3774.

Sources

Application

Application Notes and Protocols for the Catalytic Hydrogenation of 4-Methyl-4-cyclohexene-1,2-dicarboxylic Acid

Abstract This document provides a comprehensive technical guide for the catalytic hydrogenation of 4-methyl-4-cyclohexene-1,2-dicarboxylic acid to the corresponding saturated 4-methyl-1,2-cyclohexanedicarboxylic acid. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the catalytic hydrogenation of 4-methyl-4-cyclohexene-1,2-dicarboxylic acid to the corresponding saturated 4-methyl-1,2-cyclohexanedicarboxylic acid. This transformation is a critical step in the synthesis of various specialty polymers, plasticizers, and pharmaceutical intermediates. These notes offer an in-depth exploration of the reaction mechanism, catalyst selection, and process optimization. Detailed, field-tested protocols for conducting the hydrogenation reaction at both laboratory and pilot scales are provided, along with methodologies for real-time reaction monitoring and final product characterization. The aim is to equip researchers, scientists, and drug development professionals with the necessary knowledge to execute this reaction with high efficiency, selectivity, and safety.

Introduction: Significance and Applications

The catalytic hydrogenation of unsaturated cyclic dicarboxylic acids, such as 4-methyl-4-cyclohexene-1,2-dicarboxylic acid, is a foundational transformation in modern organic synthesis. The resulting saturated analogue, 4-methyl-1,2-cyclohexanedicarboxylic acid and its derivatives, serve as crucial building blocks in various industrial applications.

The precursor, 4-methyl-4-cyclohexene-1,2-dicarboxylic acid, is readily accessible through a Diels-Alder reaction between isoprene and maleic anhydride, followed by hydrolysis.[1][2] The subsequent hydrogenation of the tetrasubstituted double bond presents a unique set of challenges due to steric hindrance. However, successful reduction leads to a saturated cyclohexane ring, which imparts desirable properties such as thermal stability, weather resistance, and improved flexibility to polymers and other materials.

Key application areas for the hydrogenated product include:

  • Polyester Resins and Polyurethanes: The saturated dicarboxylic acid is a valuable monomer for producing high-performance polymers with enhanced durability.

  • Plasticizers: Esters derived from 4-methyl-1,2-cyclohexanedicarboxylic acid are employed as non-phthalate plasticizers in PVC and other polymers, addressing the growing demand for safer alternatives.[3]

  • Pharmaceuticals and Agrochemicals: The cyclohexane-1,2-dicarboxylic acid scaffold is present in a number of biologically active molecules.

Mechanistic Insights and Stereochemical Considerations

Catalytic hydrogenation of alkenes is a heterogeneously catalyzed process that occurs on the surface of a metal catalyst.[4] The generally accepted Horiuti-Polanyi mechanism involves the following key steps:

  • Adsorption of Reactants: Both the hydrogen gas (H₂) and the alkene (4-methyl-4-cyclohexene-1,2-dicarboxylic acid) are adsorbed onto the surface of the metal catalyst.[4]

  • Dissociation of Hydrogen: The H-H bond is weakened and broken by the catalyst, forming metal-hydride species on the surface.[4]

  • Stepwise Hydrogen Addition: The adsorbed alkene undergoes a stepwise addition of two hydrogen atoms from the catalyst surface.

  • Desorption of Product: The resulting saturated alkane desorbs from the catalyst surface, regenerating the active sites for the next catalytic cycle.

A critical aspect of the hydrogenation of cyclic alkenes is the stereochemistry of the addition. The reaction typically proceeds via a syn-addition , where both hydrogen atoms add to the same face of the double bond.[5][6] This is because the alkene is adsorbed on one of its faces onto the flat catalyst surface, and the hydrogen atoms are delivered from that same surface. For 1,2-disubstituted cyclohexenes, this leads to the formation of the cis-isomer as the major product.[5]

Caption: Generalized mechanism of catalytic hydrogenation on a metal surface.

Catalyst Selection and Reaction Parameters

The choice of catalyst is paramount for achieving high conversion and selectivity in the hydrogenation of the sterically hindered tetrasubstituted double bond in 4-methyl-4-cyclohexene-1,2-dicarboxylic acid.

CatalystTypical Loading (w/w)Pressure (psi)Temperature (°C)SolventAdvantages & Considerations
Palladium on Carbon (Pd/C) 5-10%50 - 50025 - 80Ethanol, Ethyl Acetate, Acetic AcidHighly active and cost-effective.[5] May cause isomerization at higher temperatures.[5] Good for general-purpose hydrogenation.
Platinum(IV) Oxide (PtO₂, Adams' catalyst) 1-5%50 - 50025 - 60Acetic Acid, EthanolVery active, often used for more sterically hindered alkenes.[7] Reduced in situ to finely divided platinum metal.[7] Less prone to isomerization than Pd/C.
Rhodium on Alumina (Rh/Al₂O₃) 1-5%500 - 150050 - 100Alcohols, HydrocarbonsEffective for aromatic ring hydrogenation, but also highly active for challenging alkenes.[4] Useful when milder catalysts are ineffective.
Raney Nickel (Raney® Ni) 5-20%500 - 2000100 - 200Ethanol, WaterA cost-effective option, but typically requires higher temperatures and pressures.[4] Can be pyrophoric and requires careful handling.

Key Reaction Parameters:

  • Hydrogen Pressure: Higher pressures increase the concentration of dissolved hydrogen, thus accelerating the reaction rate. For tetrasubstituted alkenes, elevated pressures are often necessary to achieve reasonable reaction times.

  • Temperature: Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to side reactions, such as decarboxylation or isomerization.

  • Solvent: The choice of solvent can influence the solubility of the substrate and the hydrogen gas, as well as the activity of the catalyst. Protic solvents like ethanol and acetic acid are commonly used.

  • Agitation: Vigorous stirring is crucial in heterogeneous catalysis to ensure efficient mass transfer between the gas, liquid, and solid phases.[5]

Experimental Protocols

Laboratory-Scale Protocol (Parr Shaker Apparatus)

This protocol describes the hydrogenation of 10 g of 4-methyl-4-cyclohexene-1,2-dicarboxylic acid using 5% Palladium on Carbon (Pd/C) as the catalyst.

Materials:

  • 4-Methyl-4-cyclohexene-1,2-dicarboxylic acid (10.0 g, 54.3 mmol)

  • 5% Palladium on Carbon (50% wet, 1.0 g)

  • Ethanol (200 mL)

  • Parr shaker apparatus with a 500 mL reaction bottle

  • Hydrogen gas (high purity)

  • Celite® or other filter aid

Procedure:

  • Charging the Reactor: To a 500 mL Parr reaction bottle, add the 4-methyl-4-cyclohexene-1,2-dicarboxylic acid and 200 mL of ethanol.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add 1.0 g of 5% Pd/C (50% wet) to the reaction bottle. Caution: Dry Pd/C is pyrophoric and can ignite in the presence of air, especially after exposure to hydrogen.

  • Apparatus Assembly: Securely attach the bottle to the Parr shaker apparatus.

  • Inerting the System: Seal the system and purge with nitrogen three times to remove all oxygen.

  • Hydrogenation: Evacuate the nitrogen and introduce hydrogen gas to a pressure of 100 psi.

  • Reaction: Begin vigorous shaking and heat the reaction to 50°C. Monitor the pressure drop in the hydrogen reservoir to track the progress of the reaction. The reaction is typically complete within 4-8 hours.

  • Reaction Completion and Cooldown: Once hydrogen uptake ceases, stop the shaking and heating. Allow the reactor to cool to room temperature.

  • Venting and Purging: Carefully vent the excess hydrogen and purge the system with nitrogen three times.

  • Filtration: Under a nitrogen blanket, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with small portions of ethanol (2 x 20 mL). Caution: The filter cake is pyrophoric and should not be allowed to dry in the open air. Quench the filter cake with water immediately after filtration.

  • Product Isolation: Concentrate the filtrate under reduced pressure to yield the crude 4-methyl-1,2-cyclohexanedicarboxylic acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexanes).

Hydrogenation_Workflow A Charge Reactor with Substrate & Solvent B Add Catalyst (Pd/C) under Inert Atmosphere A->B C Assemble Parr Apparatus B->C D Purge with N₂ then H₂ C->D E Heat, Pressurize, and Agitate D->E F Monitor H₂ Uptake E->F G Cool Down and Vent H₂ F->G Reaction Complete H Purge with N₂ G->H I Filter through Celite® H->I J Rotary Evaporation I->J K Recrystallization (Optional) J->K L Product: 4-Methyl-1,2-cyclohexanedicarboxylic acid K->L

Caption: Experimental workflow for laboratory-scale catalytic hydrogenation.

Analytical Monitoring and Characterization

Real-time monitoring and final product analysis are crucial for process optimization and quality control.

In-Process Monitoring:

  • Hydrogen Uptake: As mentioned, monitoring the pressure drop in the hydrogen reservoir provides a direct measure of reaction progress.

  • In-situ Spectroscopy: Techniques like in-line Flow NMR or ReactIR (FTIR) can provide real-time quantitative data on the disappearance of the starting material and the appearance of the product without the need for sampling.[8][9]

Product Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The disappearance of the olefinic proton signal (typically around 5.4 ppm) and the appearance of new aliphatic protons in the cyclohexane ring confirm the completion of the reaction.

    • ¹³C NMR: The disappearance of the sp² carbon signals of the double bond (around 120-140 ppm) and the appearance of new sp³ carbon signals are indicative of successful hydrogenation.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for assessing purity and identifying any potential byproducts, especially after derivatization (e.g., esterification) to improve volatility.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying the purity of the dicarboxylic acid product.[10]

  • Melting Point: The pure saturated product will have a distinct and sharp melting point, which can be compared to literature values.

Safety Considerations

  • Hydrogen Flammability: Hydrogen is a highly flammable gas. Ensure all equipment is properly grounded and that the reaction is conducted in a well-ventilated area, away from ignition sources.

  • Pyrophoric Catalysts: Heterogeneous hydrogenation catalysts, particularly Palladium on Carbon and Raney Nickel, are pyrophoric when dry and saturated with hydrogen. They must be handled under an inert atmosphere or as a wet slurry. Filter cakes should be quenched with water immediately after use and disposed of according to institutional safety guidelines.

  • Pressure Operations: All reactions conducted under pressure must be performed in appropriately rated equipment, such as a Parr apparatus or a stainless-steel autoclave, behind a safety shield.

Conclusion

The catalytic hydrogenation of 4-methyl-4-cyclohexene-1,2-dicarboxylic acid is a robust and scalable reaction that provides access to a valuable saturated intermediate. Careful selection of the catalyst and optimization of reaction parameters such as pressure, temperature, and solvent are key to achieving high yields and purity. The protocols and analytical methods detailed in these application notes provide a solid foundation for researchers and process chemists to successfully implement this important transformation. Adherence to strict safety protocols is essential when working with high-pressure hydrogen and pyrophoric catalysts.

References

  • Vertex AI Search. (n.d.). Hydrogenation of Tetrasubstituted Olefins Catalyzed by Iridium.
  • ACS Publications. (n.d.). Stereochemistry and the Mechanism of Hydrogenation of Cyclo-alkenes.1 IV. 4-tert-Butyl-1-methylcyclohexene and 4-tert-Butyl-1-methylenecyclohexane on Platinum Oxide and a Palladium Catalyst2. Journal of the American Chemical Society.
  • ACS Publications. (2019, September 11). Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. Analytical Chemistry.
  • AZoM. (2017, May 4). Using the Online Benchtop NMR Spectroscopy to Monitor Hydrogen Reactions.
  • Master Organic Chemistry. (2011, November 25). Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes.
  • PMC. (n.d.). Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR.
  • Khan Academy. (n.d.). Hydrogenation (video) | Alkene reactions.
  • ResearchGate. (2021, May). Catalytic hydrogenation of tri and tetra substituted alkenes CNC (carbene) iron(0) dinitrogen complexes 45-(N 2 ) 2 -47-(N 2 ) 2.
  • ACS Publications. (n.d.). Stereochemistry and the Mechanism of Hydrogenation of Cyclo-alkenes.1 IV. 4-tert-Butyl-1-methylcyclohexene and 4-tert-Butyl-1-me.
  • ScienceDirect. (n.d.). Catalytic Hydrogenation of Cyclohexene.
  • ChemTalk. (2024, August 21). Catalytic Hydrogenation.
  • PMC. (n.d.). Asymmetric Hydrogenation of Tetrasubstituted α,β-Unsaturated Ketones: Access to Chiral 2‑Substituted Cyclopentyl Aryl Ketones.
  • Mettler Toledo. (n.d.). Hydrogenation Reactions | Safe Reaction Monitoring & Control.
  • Chegg. (2018, June 30). Design a synthesis of 4-methyl-1,2-cyclohexanedicarboxylic anhydride from 3-bromo-3-methyl-1-butene and any other compounds using a Diels-Alder cycloaddition reaction. and any other compounds Part 1 out of 9 Choose the best option for the precursor to the target molecule. COOH ocx vancas ps1.5.2.doox.
  • Chemistry LibreTexts. (2020, August 1). 11.6: Monitoring Hydrogenation and Dehydrogenation Reactions by UV Spectroscopy.
  • YouTube. (2017, March 3). Hydrogenation of Cyclic Alkenes ( Cycloalkenes ).
  • Chemistry LibreTexts. (2019, December 30). 11.5: Catalytic Hydrogenation.
  • ACS Publications. (n.d.). Asymmetric Hydrogenation of Unfunctionalized Tetrasubstituted Olefins with a Cationic Zirconocene Catalyst. Journal of the American Chemical Society.
  • SpringerLink. (2025, November 27). Advances in catalytic asymmetric hydrogenation of third-row heteroatom-substituted alkenes.
  • YouTube. (2021, November 30). Arenes to Cyclohexanes, Part 1: Heterogeneous Catalytic Hydrogenation.
  • Google Patents. (n.d.). US20040054220A1 - Method for producing cyclohexane dicarboxylic acids and the derivatives thereof.
  • Hibbitts Catalysis Lab - University of Florida. (2022, November 7). Mechanisms and Kinetics of the Dehydrogenation of C6−C8 Cycloalkanes, Cycloalkenes, and Cyclodienes to Aromatics in H‑MFI Zeolite Framework.
  • PubChem. (n.d.). 4-Methylcyclohex-4-ene-1,2-dicarboxylic acid | C9H12O4 | CID 263032.
  • Organic Syntheses. (n.d.). 4-Cyclohexene-1,2-dicarboxylic acid, diethyl ester, cis.
  • Unknown Source. (n.d.). Synthesis of 4-Cyclohexene-cis-dicarboxylic Acid Anhydride - (Diels-Alder Reaction).
  • Unknown Source. (n.d.). 4-methylcyclohexene synthesis.
  • ResearchGate. (2018, April). Synthesis of 1,4-Cyclohexanedimethanol, 1,4-Cyclohexanedicarboxylic Acid and 1,2-Cyclohexanedicarboxylates from Formaldehyde, Crotonaldehyde and Acrylate.
  • Organic Syntheses. (n.d.). 1-methylcyclohexanecarboxylic acid.
  • Santa Cruz Biotechnology. (n.d.). 4-Methyl-1,2-cyclohexanedicarboxylic anhydride, mixture of isomers | CAS 19438-60-9.
  • ResearchGate. (2019, April 11). Catalytic Hydrogenation Products of Aromatic and Aliphatic Dicarboxylic Acids.
  • PubChem. (n.d.). 4-Methyl-cis-4-cyclohexene-1,2-dicarboxylic acid | C9H12O4 | CID 6543119.
  • Lab Pro. (n.d.). 4-Methyl-4-cyclohexene-1,2-dicarboxylic Anhydride, 5G - M1192-5G.

Sources

Method

Application Note: Reaction of 4-Methylcyclopentane-1,2-dicarboxylic Acid with Diamines

Executive Summary This application note details the reaction pathways, synthesis protocols, and characterization of polymers derived from 4-Methylcyclopentane-1,2-dicarboxylic acid (MCDA) and various diamines. Unlike aro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the reaction pathways, synthesis protocols, and characterization of polymers derived from 4-Methylcyclopentane-1,2-dicarboxylic acid (MCDA) and various diamines. Unlike aromatic analogs (e.g., terephthalic acid), MCDA possesses a cycloaliphatic structure with a 1,2-dicarboxyl substitution pattern. This specific geometry strongly favors the formation of cyclic imides over linear polyamides under thermal conditions.

This guide focuses on the synthesis of Alicyclic Polyimides (PIs) , a class of materials prized for their optical transparency, low dielectric constant, and solubility, which distinguish them from traditional aromatic polyimides (e.g., Kapton®).

Scientific Foundation & Mechanism

Reactant Profile
  • Monomer: 4-Methylcyclopentane-1,2-dicarboxylic acid[1][2]

  • CAS Number: 1597634-43-9 (Acid form); Note: Often converted to anhydride (analogous to MHHPA) for reactivity.

  • Stereochemistry: The monomer exists as cis and trans isomers. The cis-isomer is critical for imide ring formation. High-temperature processing typically induces isomerization, but starting with the anhydride form is preferred for stoichiometric control.

Reaction Pathways: Imidization vs. Amidation

The reaction with diamines involves a competition between linear chain extension (Amidation) and cyclization (Imidization).

  • Salt Formation: Immediate acid-base reaction forms a nylon-type salt.

  • Amidation: Heating releases water to form a linear polyamide.

  • Imidization (Dominant): Due to the 1,2-positioning of carboxylic groups, the amide nitrogen attacks the adjacent carbonyl carbon, releasing a second water molecule to form a thermodynamically stable 5-membered imide ring.

Key Insight: To achieve high molecular weight polymers, one must avoid early cyclization which can terminate chain growth if not managed. The standard industrial protocol converts the acid to its anhydride form first, or uses a two-step "Polyamic Acid" route.

Pathway Visualization

ReactionPathway cluster_0 Preferred Route (Control) Acid 4-Methylcyclopentane- 1,2-dicarboxylic Acid Anhydride Cyclic Anhydride (Activated Intermediate) Acid->Anhydride Dehydration (-H2O, Heat/Ac2O) Salt Nylon Salt (Precipitate) Acid->Salt Direct Mix (Low Temp) PAA Polyamic Acid (Soluble Precursor) Anhydride->PAA Polar Solvent (NMP, <50°C) Diamine Diamine (Aliphatic/Aromatic) Diamine->Salt Diamine->PAA Polyimide Alicyclic Polyimide (Final Product) Salt->Polyimide Melt Polymerization (>200°C, -2H2O) PAA->Polyimide Thermal/Chemical Imidization

Figure 1: Reaction pathways for 4-Methylcyclopentane-1,2-dicarboxylic acid. The Anhydride -> Polyamic Acid route is preferred for molecular weight control.

Experimental Protocols

Protocol A: Two-Step Synthesis of Polyimides (Recommended)

Best for: Optical films, coatings, and high-performance dielectrics.

Prerequisite: Convert the dicarboxylic acid to its anhydride form (4-methylcyclopentane-1,2-dicarboxylic anhydride) by refluxing in acetic anhydride, followed by vacuum distillation.

Materials:
  • Monomer A: 4-Methylcyclopentane-1,2-dicarboxylic anhydride (Dehydrated acid).

  • Monomer B: Diamine (e.g., 4,4'-Oxydianiline (ODA) for flexibility, or p-Phenylenediamine (PPD) for rigidity).

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc).[3]

  • Catalyst (Optional): Pyridine/Acetic Anhydride (for chemical imidization).

Step-by-Step Methodology:
  • Polyamic Acid (PAA) Formation:

    • Equip a 250 mL 3-neck flask with a nitrogen inlet, mechanical stirrer, and temperature probe.

    • Charge the flask with the Diamine (10.0 mmol) and anhydrous NMP (solid content 15-20 wt%).

    • Stir until fully dissolved at room temperature (25°C).

    • Add Monomer A (Anhydride) (10.0 mmol) in portions over 30 minutes. Crucial: Maintain temperature < 40°C to prevent premature imidization and precipitation.

    • Stir for 4–24 hours under nitrogen. The solution viscosity should increase significantly, indicating PAA formation.

  • Imidization (Thermal Method):

    • Cast the viscous PAA solution onto a clean glass or silicon substrate.

    • Place in a vacuum oven.

    • Curing Cycle:

      • 80°C for 1 hour (Solvent removal)

      • 150°C for 1 hour (Pre-imidization)

      • 200°C for 1 hour

      • 250°C for 1 hour (Final cure)

    • Result: A transparent, tough, slightly yellow to colorless film.[3]

Protocol B: Direct Melt Polycondensation

Best for: Aliphatic diamines (e.g., Hexamethylenediamine) to form semi-crystalline polymers.

  • Salt Preparation:

    • Dissolve equimolar amounts of 4-Methylcyclopentane-1,2-dicarboxylic acid and diamine in boiling ethanol.

    • Cool slowly to precipitate the salt. Filter and dry.[4]

  • Polymerization:

    • Place the salt in a high-pressure autoclave or glass ampoule (if small scale).

    • Purge with nitrogen 3 times.

    • Heat to 220°C (sealed) for 2 hours to form the prepolymer.

    • Release pressure and increase temperature to 260–280°C under vacuum (< 1 mmHg) for 1 hour to drive off water and increase molecular weight.

    • Note: This method may yield a copolymer of amide and imide linkages depending on the exact stoichiometry and temperature.

Characterization & Validation

To ensure the protocol was successful, the following characterization steps are mandatory.

FTIR Spectroscopy Validation
Functional GroupWavenumber (cm⁻¹)Interpretation
Imide C=O (Sym) 1770–1780Characteristic of cyclic 5-membered imide ring.
Imide C=O (Asym) 1710–1730Strongest absorption band.
C-N Stretching 1360–1380Imide ring C-N bond.
Amide N-H 3200–3400Absence indicates complete imidization. Presence suggests incomplete cure.
Solubility Profile

Alicyclic polyimides derived from MCDA typically exhibit improved solubility compared to aromatic counterparts due to the "kinked" cyclopentane structure and the methyl substituent which disrupts chain packing.

  • Soluble in: NMP, DMAc, DMF, DMSO.[3]

  • Insoluble in: Methanol, Water, Hexane.

  • Validation: Dissolve 10 mg of cured film in 1 mL NMP. If it swells but does not dissolve, crosslinking or high crystallinity may have occurred.

Applications & Advantages

The use of 4-Methylcyclopentane-1,2-dicarboxylic acid imparts specific properties valuable in optoelectronics:

  • Transparency: The aliphatic ring prevents the formation of Charge Transfer Complexes (CTC) common in aromatic polyimides, resulting in colorless films (Colorless Polyimides or CPIs).

  • Low Dielectric Constant: The bulky methyl group and alicyclic volume increase free volume, lowering the dielectric constant (ideal for 5G antenna substrates).

  • Solubility: Enhances processability for solution-casting applications (e.g., alignment layers in LCDs).

References

  • Matsumoto, T. (2008). Alicyclic Polyimides. In: Polyimides: Fundamentals and Applications. CRC Press. (General reference on alicyclic PI chemistry).
  • Hasegawa, M. (2001). "Polyimides containing alicyclic structures." Progress in Polymer Science.

  • PubChem. (2025).[2] "4-Methylcyclopentane-1,2-dicarboxylic acid Compound Summary." National Library of Medicine.

  • ChemicalBook. (2024). "4-Methylene-cyclopentane-1,2-dicarboxylic acid Properties."

  • TCI Chemicals. (2024). "Product Specification: 4-Methylcyclohexane-1,2-dicarboxylic Anhydride (Analogous Chemistry)."

Sources

Application

Industrial Scale-Up of 4-Methylcyclopentane-1,2-dicarboxylic Acid: A Comprehensive Guide

Introduction 4-Methylcyclopentane-1,2-dicarboxylic acid is a valuable building block in the synthesis of a variety of fine chemicals and active pharmaceutical ingredients. Its rigid, substituted cyclopentane core imparts...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Methylcyclopentane-1,2-dicarboxylic acid is a valuable building block in the synthesis of a variety of fine chemicals and active pharmaceutical ingredients. Its rigid, substituted cyclopentane core imparts unique conformational properties to target molecules, making it a desirable scaffold in drug discovery and materials science. The transition from laboratory-scale synthesis to industrial production of this diacid presents a unique set of challenges and requires a robust, scalable, and economically viable manufacturing process.

This comprehensive guide provides detailed application notes and protocols for the industrial-scale production of 4-Methylcyclopentane-1,2-dicarboxylic acid. The methodologies described herein are designed for researchers, scientists, and drug development professionals, offering field-proven insights into process optimization, scale-up considerations, and safety protocols. The narrative emphasizes the causality behind experimental choices, ensuring a deep understanding of the underlying chemical principles.

Strategic Overview of the Industrial Synthesis

The most viable industrial-scale synthesis of 4-Methylcyclopentane-1,2-dicarboxylic acid involves a two-stage process:

  • Synthesis of Methylcyclopentene Isomers: Production of a mixture of methylcyclopentene isomers through the acid-catalyzed dehydration of 3-methylcyclopentanol. This precursor is readily accessible and the dehydration process is a well-established industrial reaction.

  • Oxidative Cleavage of Methylcyclopentene: Selective oxidation of the carbon-carbon double bond of the methylcyclopentene isomers to yield the target dicarboxylic acid. Ozonolysis followed by oxidative work-up is the preferred method for this transformation due to its high selectivity and amenability to large-scale continuous processing.

This strategy is depicted in the workflow diagram below:

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Oxidative Cleavage cluster_2 Purification 3-Methylcyclopentanol 3-Methylcyclopentanol Methylcyclopentene_Isomers Methylcyclopentene Isomers (3- and 4-methylcyclopentene) 3-Methylcyclopentanol->Methylcyclopentene_Isomers  Acid-Catalyzed  Dehydration Ozonolysis Ozonolysis Methylcyclopentene_Isomers->Ozonolysis  1. O₃ Oxidative_Workup Oxidative Work-up (H₂O₂) Ozonolysis->Oxidative_Workup 4-Methylcyclopentane-1,2-dicarboxylic_acid 4-Methylcyclopentane-1,2-dicarboxylic Acid Oxidative_Workup->4-Methylcyclopentane-1,2-dicarboxylic_acid  2. H₂O₂ Crystallization Crystallization 4-Methylcyclopentane-1,2-dicarboxylic_acid->Crystallization

Caption: Overall synthetic workflow for the industrial production of 4-Methylcyclopentane-1,2-dicarboxylic acid.

Part 1: Industrial Synthesis of Methylcyclopentene Precursors

The production of a suitable methylcyclopentene precursor is the critical first step in the synthesis of 4-Methylcyclopentane-1,2-dicarboxylic acid. The acid-catalyzed dehydration of 3-methylcyclopentanol offers a scalable and cost-effective route to a mixture of 3- and 4-methylcyclopentene, both of which are suitable for the subsequent oxidation step.

Causality of Method Selection:
  • Starting Material Availability: 3-methylcyclopentanol can be sourced in bulk or synthesized from readily available starting materials.

  • Reaction Scalability: Acid-catalyzed dehydrations are common industrial processes with well-understood parameters for scale-up.

  • Isomer Mixture: While a mixture of isomers is formed, both 3- and 4-methylcyclopentene will yield the desired 4-Methylcyclopentane-1,2-dicarboxylic acid upon oxidative cleavage. This obviates the need for a costly and complex isomer separation step.

Protocol 1: Large-Scale Dehydration of 3-Methylcyclopentanol

This protocol details the continuous-flow dehydration of 3-methylcyclopentanol using a solid acid catalyst.

Materials:

Reagent/MaterialGradeSupplierNotes
3-MethylcyclopentanolTechnicalBulk Chemical Supplier---
Amberlyst® 15IndustrialMajor Resin SupplierSolid acid catalyst
NitrogenHigh PurityIndustrial Gas SupplierFor inert atmosphere

Equipment:

  • Jacketed glass reactor (100 L) with overhead stirrer, condenser, and temperature probe

  • Feed pump for 3-methylcyclopentanol

  • Packed bed reactor (PBR) filled with Amberlyst® 15

  • Heat exchanger for pre-heating the feed

  • Collection vessel for the crude methylcyclopentene mixture

  • Fractional distillation unit

Procedure:

  • Catalyst Bed Preparation: Pack the PBR with Amberlyst® 15 resin. The size of the PBR will depend on the desired production rate.

  • System Inerting: Purge the entire system with high-purity nitrogen to remove air and moisture.

  • Pre-heating: Heat the heat exchanger to the desired reaction temperature (typically 120-150 °C).

  • Reaction Initiation: Begin pumping the 3-methylcyclopentanol through the heat exchanger and into the PBR at a controlled flow rate.

  • Continuous Dehydration: The heated alcohol passes through the catalyst bed where it is dehydrated to a mixture of methylcyclopentene isomers and water.

  • Product Collection: The gaseous product stream exits the PBR and is passed through a condenser to liquefy the methylcyclopentene and water. The mixture is collected in a receiving vessel.

  • Phase Separation: Allow the collected liquid to phase separate. The upper organic layer contains the methylcyclopentene isomers, while the lower aqueous layer is water.

  • Purification: The crude methylcyclopentene mixture is purified by fractional distillation to remove any unreacted alcohol and other impurities. The boiling points of 3-methylcyclopentene (~66 °C) and 4-methylcyclopentene (~65-66 °C) are very close, so they will co-distill.

Process Parameters and Optimization:

ParameterRangeEffect on Yield/Purity
Temperature120-150 °CHigher temperatures increase the reaction rate but may lead to by-product formation.
Flow RateVariableA lower flow rate increases residence time and conversion but may decrease throughput.
Catalyst Loading---Directly impacts the production rate.

Part 2: Oxidative Cleavage via Ozonolysis

Ozonolysis is a powerful and selective method for cleaving carbon-carbon double bonds. In an industrial setting, it offers a clean and efficient route to dicarboxylic acids when followed by an oxidative work-up.

Causality of Method Selection:
  • High Selectivity: Ozonolysis specifically targets the double bond, minimizing side reactions with the saturated cyclopentane ring.

  • Amenability to Continuous Flow: Ozonolysis can be carried out in a continuous-flow reactor, which offers significant safety and efficiency advantages at scale.[1][2]

  • Green Oxidant: Ozone is generated on-site from oxygen and decomposes to oxygen, reducing the transportation and storage of hazardous oxidizing agents.

Protocol 2: Industrial-Scale Ozonolysis of Methylcyclopentene

This protocol describes a continuous-flow ozonolysis process followed by an oxidative work-up with hydrogen peroxide.

Materials:

Reagent/MaterialGradeSupplierNotes
Methylcyclopentene Isomer MixtureTechnicalIn-house productionFrom Protocol 1
MethanolTechnicalBulk Chemical SupplierSolvent
Hydrogen Peroxide (35%)TechnicalBulk Chemical SupplierOxidizing agent for work-up
Sodium HydroxideTechnicalBulk Chemical SupplierFor pH adjustment
Hydrochloric AcidTechnicalBulk Chemical SupplierFor acidification

Equipment:

  • Ozone generator

  • Continuous-flow microreactor or packed bed reactor

  • Cooling system for the reactor (-78 °C to -40 °C)

  • Gas-liquid separator

  • Jacketed glass reactor (200 L) for oxidative work-up

  • Crystallization vessel

  • Filtration and drying equipment

Procedure:

  • Reaction Setup: Cool the continuous-flow reactor to the desired temperature (typically -78 °C to -40 °C).

  • Ozonolysis: Pump a solution of the methylcyclopentene isomer mixture in methanol and a stream of ozone gas concurrently through the reactor. The reaction is rapid and exothermic, requiring efficient cooling.

  • Intermediate Quenching: The ozonide-containing stream exiting the reactor is immediately fed into the work-up reactor.

  • Oxidative Work-up: The work-up reactor contains a stirred solution of hydrogen peroxide in methanol. The ozonide is oxidized to the dicarboxylic acid.

  • Solvent Removal: After the reaction is complete, the methanol is removed by distillation.

  • Product Isolation: The remaining aqueous solution is cooled, and the pH is adjusted to precipitate the 4-Methylcyclopentane-1,2-dicarboxylic acid.

  • Purification: The crude product is collected by filtration and purified by recrystallization from water or a suitable solvent mixture.[3][4]

G cluster_0 Precursor Feed cluster_1 Ozonolysis cluster_2 Work-up & Purification Methylcyclopentene_Feed Methylcyclopentene in Methanol Flow_Reactor Continuous-Flow Reactor (-78°C to -40°C) Methylcyclopentene_Feed->Flow_Reactor Ozone_Generator Ozone Generator Ozone_Generator->Flow_Reactor Workup_Reactor Work-up Reactor (H₂O₂) Flow_Reactor->Workup_Reactor Solvent_Removal Solvent Removal Workup_Reactor->Solvent_Removal Crystallization Crystallization & Filtration Solvent_Removal->Crystallization Final_Product Pure 4-Methylcyclopentane- 1,2-dicarboxylic Acid Crystallization->Final_Product

Caption: Process flow diagram for the continuous ozonolysis and purification of 4-Methylcyclopentane-1,2-dicarboxylic acid.

Safety Considerations for Ozonolysis:

Ozone is a toxic and highly reactive gas. Industrial-scale ozonolysis requires strict safety protocols:

  • Ventilation: All operations must be conducted in a well-ventilated area with continuous ozone monitoring.[5][6]

  • Material Compatibility: All wetted parts of the reactor and tubing must be made of ozone-resistant materials (e.g., stainless steel, PTFE, glass).

  • Off-gas Destruction: Unreacted ozone in the off-gas must be destroyed using a catalytic or thermal decomposer before venting to the atmosphere.

  • Explosion Hazard: Ozonides can be explosive, especially in concentrated form. The use of a continuous-flow reactor minimizes the accumulation of hazardous intermediates.[7][8]

Alternative Oxidation Method: Potassium Permanganate

While ozonolysis is the preferred method, oxidation with potassium permanganate (KMnO₄) is a viable alternative, particularly for batch processing.

Causality of Method Selection:
  • Cost-Effectiveness: Potassium permanganate is a relatively inexpensive and readily available oxidizing agent.[9]

  • Simplicity: The reaction setup for permanganate oxidation can be simpler than for ozonolysis.

Protocol 3: Batch Oxidation with Potassium Permanganate

Materials:

Reagent/MaterialGradeSupplierNotes
Methylcyclopentene Isomer MixtureTechnicalIn-house productionFrom Protocol 1
Potassium PermanganateTechnicalBulk Chemical SupplierOxidizing agent
Sodium HydroxideTechnicalBulk Chemical SupplierFor pH control
Sodium BisulfiteTechnicalBulk Chemical SupplierFor quenching
Hydrochloric AcidTechnicalBulk Chemical SupplierFor acidification

Procedure:

  • Reaction Setup: Charge a jacketed glass reactor with a solution of the methylcyclopentene isomer mixture in a suitable solvent (e.g., a mixture of t-butanol and water).

  • Oxidation: Slowly add a solution of potassium permanganate and sodium hydroxide to the reactor while maintaining the temperature between 0-10 °C. The reaction is highly exothermic.

  • Quenching: After the reaction is complete (indicated by the disappearance of the purple permanganate color), quench the excess permanganate by adding a solution of sodium bisulfite.

  • Manganese Dioxide Removal: The solid manganese dioxide (MnO₂) by-product is removed by filtration.

  • Product Isolation and Purification: The filtrate is acidified with hydrochloric acid to precipitate the dicarboxylic acid, which is then collected by filtration and recrystallized.[10][11]

Waste Management for Permanganate Oxidation:

The primary waste stream from this process is manganese dioxide. While less hazardous than many other heavy metal wastes, it must be disposed of in accordance with local regulations. In some cases, it can be recycled or repurposed.[12][13]

Conclusion

The industrial-scale synthesis of 4-Methylcyclopentane-1,2-dicarboxylic acid is a challenging yet achievable endeavor. The two-stage approach involving the dehydration of 3-methylcyclopentanol followed by ozonolysis of the resulting methylcyclopentene isomers presents a robust and scalable route. Careful consideration of process parameters, safety protocols, and waste management is essential for a successful and sustainable manufacturing process. The protocols and insights provided in this guide offer a solid foundation for the development and optimization of an industrial-scale synthesis of this valuable chemical intermediate.

References

  • WO2001007389A1 - Process for crystallization of dicarboxylic acids - Google Patents. (n.d.).
  • How does ozonolysis of alkenes occur? - Quora. (2017, May 27). Retrieved February 23, 2026, from [Link]

  • EP1214286A1 - Purification and recovery of dicarboxylic acids using melt crystallization - Google Patents. (n.d.).
  • Co-crystallisation of organic α,ω-dicarboxylic acids with the cyclic amides 2-pyrrolidinone and 2-imidazolidinone - CrystEngComm (RSC Publishing). (n.d.). Retrieved February 23, 2026, from [Link]

  • 11.3.7 Ozonolysis of Alkenes - Chemistry LibreTexts. (2019, June 5). Retrieved February 23, 2026, from [Link]

  • Video: Ozonolysis of Alkenes: Principle and Applications - JoVE. (2017, February 22). Retrieved February 23, 2026, from [Link]

  • WO/2001/007389 PROCESS FOR CRYSTALLIZATION OF DICARBOXYLIC ACIDS. (2001, February 1). Retrieved February 23, 2026, from [Link]

  • US9248381B2 - Method of purifying a dicarboxylic acid - Google Patents. (n.d.).
  • Ozonolysis of Alkene - Unacademy. (n.d.). Retrieved February 23, 2026, from [Link]

  • Potassium Permanganate Uses in Food Processing: Safe Oxidation and Hygiene Protocols. (2025, June 25). Retrieved February 23, 2026, from [Link]

  • Crystallization of Adipic Acid - GEA. (n.d.). Retrieved February 23, 2026, from [Link]

  • Safe Execution of a Large-Scale Ozonolysis: Preparation of the Bisulfite Adduct of 2-Hydroxyindan-2-carboxaldehyde and Its Utility in a Reductive Amination - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]

  • Ozonolysis of Alkenes and Alkynes - BYJU'S. (2019, December 1). Retrieved February 23, 2026, from [Link]

  • PROCESS OF ALIPHATIC DICARBOXYLIC ACIDS PRODUCED BY BIOTECHNOLOGICAL PROCESSES - European Patent Office - EP 3939958 A1 - EPO. (2022, January 19). Retrieved February 23, 2026, from [Link]

  • The Transformative Power of KMnO4 on Alkenes: A Journey Into Organic Chemistry. (2025, December 30). Retrieved February 23, 2026, from [Link]

  • The Isomerization of Cyclohexane and Methylcyclopentane in the Presence of Aluminum Halides. I. The Nature of the Catalyst | Journal of the American Chemical Society - ACS Publications. (n.d.). Retrieved February 23, 2026, from [Link]

  • 19.7. Oxidation of alkenes | Organic Chemistry II - Lumen Learning. (n.d.). Retrieved February 23, 2026, from [Link]

  • Reactions of Alkenes (Cambridge (CIE) AS Chemistry): Revision Note - Save My Exams. (2025, August 4). Retrieved February 23, 2026, from [Link]

  • Chemistry of catalytic cracking of cyclohexene and 1-methylcyclopentene - RSC Publishing. (2025, May 19). Retrieved February 23, 2026, from [Link]

  • METHOD FOR THE PRODUCTION OF A DICARBOXYLIC ACID - European Patent Office - EP 3822356 A1. (2019, November 18). Retrieved February 23, 2026, from [Link]

  • US3054832A - Two-stage isomerization of methylcyclopentane and normal hexane - Google Patents. (n.d.).
  • EP3838383A1 - Method and system for extracting long chain dicarboxylic acid - Google Patents. (n.d.).
  • Oxidation of Alkenes with Potassium Manganate - Chemistry LibreTexts. (2023, January 22). Retrieved February 23, 2026, from [Link]

  • 8.8: Oxidation of Alkenes - Cleavage to Carbonyl Compounds - Chemistry LibreTexts. (2024, April 1). Retrieved February 23, 2026, from [Link]

  • UNITED STATES ENVIRONMENTAL PROTECTION AGENCY WASHINGTON, D.C. 20460 JULY 12, 1991 Citizen, Thank you for your letter of Septemb. (1991, July 12). Retrieved February 23, 2026, from [Link]

  • Potassium permanganate-based advanced oxidation processes for wastewater decontamination and sludge treatment: A review | Request PDF - ResearchGate. (n.d.). Retrieved February 23, 2026, from [Link]

  • ORGANIC CHEMISTRY / REACTIONS OF ALKENES - Pathwayz. (n.d.). Retrieved February 23, 2026, from [Link]

  • Oxidation of Alkenes. (2022, November 17). Retrieved February 23, 2026, from [Link]

  • Recovery of long dicarboxylic acid chains from aqueous media with solvent-based membrane systems. - AMS Laurea - Unibo. (n.d.). Retrieved February 23, 2026, from [Link]

  • KINETICS OF THE CATALYTIC ISOMERIZATION—DEHYDROISOMERIZATION OF METHYLCYCLOPENTANE | The Journal of Physical Chemistry - ACS Publications. (n.d.). Retrieved February 23, 2026, from [Link]

  • GB1044752A - Preparation of dicarboxylic acids by nitric acid oxidation - Google Patents. (n.d.).
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  • Risk Assessment and Safety Evaluation Study for Ozonolysis of β-Pinene: Raw Material of a Novel Prostaglandin D2 Receptor Antagonist S-5751 | Organic Process Research & Development - ACS Publications. (2010, June 15). Retrieved February 23, 2026, from [Link]

  • Ozone safety | Ozonetech. (n.d.). Retrieved February 23, 2026, from [Link]

  • Ref. Chem. Com. (23/9/93). (n.d.). Retrieved February 23, 2026, from [Link]

  • Ozone Safety and Handling Protocols: Your Essential Guide to Best Practices! - AquaLab. (2024, August 12). Retrieved February 23, 2026, from [Link]

  • THE MECHANISM OF OXIDATION AND NITRATION OF CYCLOHEXANE WITH NITRIC ACID AND OXIDES OF NITROGEN. I - CIA. (n.d.). Retrieved February 23, 2026, from [Link]

  • In Situ Chemical Oxidation Using Potassium Permanganate - CLU-IN. (n.d.). Retrieved February 23, 2026, from [Link]

  • Cracking of cyclohexane by high Si HZSM-5 | Request PDF - ResearchGate. (2025, August 7). Retrieved February 23, 2026, from [Link]

  • The Isomerization of Cyclohexane and Methylcyclopentane - ACS Publications. (n.d.). Retrieved February 23, 2026, from [Link]

  • Reaction Chemistry & Engineering - RSC Publishing. (2025, May 19). Retrieved February 23, 2026, from [Link]

  • How many isomeric structural monochloroproducts are obtained from methyl cyclopentane? (2018, May 1). Retrieved February 23, 2026, from [Link]

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  • Efficient Oxidative Cleavage of Olefins to Carboxylic Acids with Hydrogen Peroxide Catalyzed by Methyltrioctylammonium Tetrakis(oxodiperoxotungsto)phosphate(3−) under Two-Phase Conditions. Synthetic Aspects and Investigation of the Reaction Course | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved February 23, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Separation of cis and trans 4-Methylcyclopentane-1,2-dicarboxylic acid isomers

Topic: Separation of cis- and trans-4-Methylcyclopentane-1,2-dicarboxylic Acid Ticket ID: ISO-SEP-4MCP-001 Status: Resolved Assigned Specialist: Senior Application Scientist, Separation Sciences Division[1] Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Separation of cis- and trans-4-Methylcyclopentane-1,2-dicarboxylic Acid

Ticket ID: ISO-SEP-4MCP-001 Status: Resolved Assigned Specialist: Senior Application Scientist, Separation Sciences Division[1]

Executive Summary

This guide addresses the separation of the diastereomers of 4-methylcyclopentane-1,2-dicarboxylic acid . The primary challenge lies in distinguishing and physically separating the cis-1,2-dicarboxy isomers from the trans-1,2-dicarboxy isomers.[1]

Due to the thermodynamic stability of the trans isomer and the kinetic reactivity of the cis isomer (specifically toward anhydride formation), we recommend a Chemical Differentiation Strategy for bulk preparative separation, followed by Reverse-Phase HPLC for analytical validation.

Part 1: The Stereochemical Challenge

Before attempting separation, it is critical to understand the species in your mixture. The "4-methyl" substituent breaks the symmetry of the cyclopentane ring, creating a complex diastereomeric landscape.

  • The cis-Series: The two carboxylic acid groups are on the same face of the ring.[1] This proximity allows them to form a cyclic anhydride upon heating.[1]

  • The trans-Series: The carboxylic acid groups are on opposite faces.[1] They cannot form a cyclic anhydride without first isomerizing to the cis form (which requires high energy).[1]

Analyst Note: The presence of the 4-methyl group means both the cis and trans dicarboxylic acid fractions will technically be racemic mixtures of enantiomers unless you are starting with a chirally pure precursor.[1] This guide focuses on separating the cis-diastereomers from the trans-diastereomers.

Part 2: Primary Separation Workflow (The Anhydride Method)

For quantities >1 gram, chromatographic separation is inefficient.[1] We utilize the Blanc’s Rule principle: 1,2-dicarboxylic acids on a five-membered ring form anhydrides easily if cis, but not if trans.[1]

Workflow Diagram

The following flowchart outlines the decision process for bulk separation.

AnhydrideSeparation cluster_legend Process Key Start Crude Mixture (cis + trans isomers) Reagent Add Acetic Anhydride (Ac2O) Reflux 2-4 hours Start->Reagent Evap Evaporate Excess Ac2O (Vacuum Distillation) Reagent->Evap Residue Oily/Solid Residue Evap->Residue Extract Solvent Wash (Toluene or Cold Ether) Residue->Extract Soluble Soluble Fraction (cis-Anhydride) Extract->Soluble Dissolves Insoluble Insoluble Precipitate (trans-Diacid) Extract->Insoluble Precipitates Hydrolysis Hydrolysis (Water/Heat) Soluble->Hydrolysis PureTrans Pure trans-Diacid Insoluble->PureTrans PureCis Pure cis-Diacid Hydrolysis->PureCis Key1 Chemical Transformation Key2 Physical Separation

Caption: Figure 1. Chemical separation workflow leveraging the selective formation of the cis-anhydride.

Step-by-Step Protocol
  • Anhydride Formation:

    • Dissolve the crude mixture in Acetic Anhydride (Ac₂O) (approx. 5 mL per gram of acid).[1]

    • Critical: Reflux gently for 2–4 hours.

    • Mechanism:[1][2][3] The cis-isomer dehydrates to form 4-methylcyclopentane-1,2-dicarboxylic anhydride.[1] The trans-isomer remains as the free diacid (or forms a polymeric intermolecular anhydride which is less soluble).[1]

  • Isolation:

    • Remove excess acetic anhydride and acetic acid by rotary evaporation under reduced pressure.[1]

    • The residue is a mixture of the cis-anhydride (usually an oil or low-melting solid) and the trans-diacid (solid).[1]

  • Fractionation:

    • Add dry Toluene or Diethyl Ether to the residue.[1]

    • Filtration: The trans-diacid is generally insoluble in these non-polar solvents and can be filtered off.[1]

    • Filtrate: Contains the cis-anhydride.[1]

  • Recovery of cis-Acid:

    • Evaporate the solvent from the filtrate.

    • Add water and heat gently (80°C) to hydrolyze the anhydride back to the dicarboxylic acid.

    • Cool to 4°C to crystallize the pure cis-4-methylcyclopentane-1,2-dicarboxylic acid.[1]

Part 3: Analytical & Preparative Chromatography

For purity checks or separating small quantities (<100 mg), HPLC is the method of choice.

Recommended HPLC Conditions
ParameterConditionRationale
Column C18 (ODS) or C8, 5µm, 4.6 x 150mmStandard Reverse Phase stationary phase is sufficient for these polar acids.[1]
Mobile Phase A Water + 0.1% H₃PO₄ (or 0.1% Formic Acid)Acidic pH (<2.[1]5) suppresses ionization of carboxylic groups (pKa ~4.5), ensuring the molecule is neutral and retained by the column.
Mobile Phase B Acetonitrile (MeCN)Stronger solvent for elution.[1]
Gradient 5% B to 60% B over 20 minsDicarboxylic acids are polar; start with high aqueous content to prevent early elution.[1]
Detection UV @ 210 nmCarboxyl groups have weak UV absorbance; 210 nm captures the carbonyl transition.[1]
Flow Rate 1.0 mL/minStandard analytical flow.[1]

Elution Order: Generally, the cis-isomer elutes later than the trans-isomer in Reverse Phase (RP) chromatography for cyclic dicarboxylic acids.[1] This is because the cis-isomer, capable of intramolecular hydrogen bonding, effectively presents a smaller polar surface area to the mobile phase compared to the extended trans-isomer, making it slightly more hydrophobic.

Part 4: Troubleshooting & FAQs
Q1: My cis fraction yield is lower than expected after the anhydride step.

Diagnosis: Hydrolysis during workup or incomplete conversion.

  • Fix: Ensure the acetic anhydride used was fresh and dry.[1] If the cis-anhydride is exposed to moist air for too long during the filtration step, it will hydrolyze back to the acid and potentially precipitate with the trans fraction.

  • Tip: Use a nitrogen blanket during the filtration of the trans-isomer.[1]

Q2: The trans fraction contains cis impurities.

Diagnosis: Isomerization.[1]

  • Fix: Did you reflux too vigorously or for too long? Prolonged heating (>140°C) can cause thermodynamic isomerization of cis to trans, or conversely, force the trans to isomerize to cis to relieve stress via anhydride formation.[1] Keep reflux temperatures strictly at the boiling point of acetic anhydride (139°C) and limit time to 3 hours.

Q3: How do I distinguish them by NMR?

Answer: Proton NMR (¹H-NMR) is definitive.[1]

  • Cis-Isomer: The protons at C1 and C2 (methine protons alpha to carboxyls) will show a specific coupling constant.[1] In 5-membered rings, J(cis) is typically larger (6–9 Hz) than J(trans) (2–5 Hz) due to the envelope conformation, though this can vary based on the 4-methyl influence.[1]

  • Shift: The cis-anhydride protons are significantly deshielded compared to the diacid protons.[1]

Q4: Can I use GC-MS?

Answer: Not directly on the free acids.[1]

  • You must derivatize the acids to methyl esters using BF₃-Methanol or Diazomethane .[1]

  • Once esterified, the cis-diester and trans-diester separate well on standard non-polar columns (e.g., DB-5 or HP-5).[1]

Part 5: Physical Properties Reference

While specific data for the 4-methyl derivative is often proprietary or scattered, the unsubstituted homologs serve as a reliable baseline for expected behavior.[1]

Propertycis-Cyclopentane-1,2-diacidtrans-Cyclopentane-1,2-diacidcis-Anhydride
Melting Point ~140°C~160°C (Higher)~74°C
Solubility (H₂O) HighModerateReacts (Hydrolyzes)
Solubility (Ac₂O) Soluble (Reacts)Insoluble (mostly)Soluble

Analyst Note: Expect the 4-methyl derivatives to have slightly lower melting points than the unsubstituted parents due to the symmetry-breaking effect of the methyl group.[1]

References
  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for Anhydride Formation/Blanc's Rule).[1] [1]

  • Kawanami, J. (1961).[1] Bile Acids and Steroids.[1] Bulletin of the Chemical Society of Japan, 34(4), 509-513. (Discusses stereochemistry of cyclopentane derivatives). [1]

  • PubChem. (n.d.).[1] 4-Methylcyclopentane-1,2-dicarboxylic acid (CID 70334041).[1][4] National Center for Biotechnology Information.[1] Retrieved February 23, 2026.[1] [1]

  • SIELC Technologies. (n.d.).[1] HPLC Separation of Cyclopentane carboxylic acid. (Reference for acidic mobile phase conditions).

Sources

Optimization

Purification of 4-Methylcyclopentane-1,2-dicarboxylic acid by fractional crystallization

Topic: Fractional Crystallization of 4-Methylcyclopentane-1,2-dicarboxylic Acid (4-MCPDCA) Document ID: TSC-PUR-4MCP-001 Status: Active / Method Development Guide Audience: Process Chemists, R&D Scientists Introduction:...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Fractional Crystallization of 4-Methylcyclopentane-1,2-dicarboxylic Acid (4-MCPDCA) Document ID: TSC-PUR-4MCP-001 Status: Active / Method Development Guide Audience: Process Chemists, R&D Scientists

Introduction: The Stereochemical Challenge

Welcome to the Technical Support Center. You are likely working with 4-MCPDCA (CAS: 1597634-43-9 / Generic Analogues), a molecule with three chiral centers. Synthetic routes typically yield a mixture of diastereomers, primarily defined by the relative configuration of the carboxylic acid groups at positions 1 and 2 (cis vs. trans).

The Core Objective: Fractional crystallization is the most scalable method to enrich the thermodynamically stable isomer (typically the trans-isomer in 1,2-disubstituted cyclopentanes due to reduced steric repulsion) or to isolate the cis-isomer for anhydride formation.

Critical Warning: Unlike rigid aromatic acids, 4-MCPDCA is prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing due to the flexibility of the cyclopentane ring and the lipophilicity of the methyl group. This guide addresses these specific thermodynamic hurdles.

Module 1: Standard Operating Protocol (SOP)

This protocol is designed for the enrichment of the trans-isomer from a crude diastereomeric mixture.[1]

Phase 1: Solvent Selection & Dissolution
  • Primary Solvent: Water (High purity, deionized).

  • Modifier: Hydrochloric Acid (conc. HCl). Reasoning: Lowers pH < pKa (~3.5) to ensure the molecule exists fully in the non-ionized, free-acid form, which is less soluble and crystallizes better than the carboxylate salt.

Step-by-Step Workflow:

  • Charge: Place 10 g of crude 4-MCPDCA into a 100 mL round-bottom flask.

  • Solvent Addition: Add 40 mL of Water.

  • Acidification: Add 1-2 mL of conc. HCl.

  • Reflux: Heat the mixture to boiling (100°C).

    • Observation: If the solid melts into an oily droplet at the bottom before dissolving, you are witnessing "oiling out." (See Troubleshooting).

    • Goal: A clear, homogeneous solution. If not clear, add water in 5 mL increments.

  • Clarification: If particulates remain, perform a hot filtration using a pre-heated funnel to prevent premature crystallization on the filter paper.

Phase 2: Controlled Crystallization
  • Slow Cool: Remove heat and allow the flask to cool to room temperature (20-25°C) over 2-3 hours. Do not use an ice bath yet. Rapid cooling traps impurities.

  • Nucleation: If no crystals appear at 25°C, scratch the inner wall of the flask with a glass rod or add a seed crystal of the pure isomer.

  • Final Chill: Once turbidity/crystallization is observed, cool to 0-4°C for 4 hours to maximize yield.

Phase 3: Isolation
  • Filtration: Vacuum filter using a sintered glass funnel (Porosity 3).

  • Wash: Wash the cake twice with 5 mL of ice-cold water.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours. Note: High heat can cause anhydride formation in cis-isomers.

Module 2: Troubleshooting Hub (FAQ)

Issue 1: "My product is oiling out (forming a second liquid layer) instead of crystallizing."

Diagnosis: The temperature of the solution is above the "oiling out" temperature (liquid-liquid phase separation boundary) but below the melting point of the solid in the solvent. This is common with methylated cycloalkanes.

Corrective Actions:

  • Method A (Seeding): You must seed the mixture at the cloud point. Cool the solution until the oil droplets just begin to form, then vigorously stir and add seed crystals. This provides a template for the oil to order itself into a lattice.

  • Method B (Co-Solvent): The solution is too polar. Add 10-20% Methanol or Ethanol. This increases the solubility of the oil phase, preventing phase separation until the temperature is low enough for the solid lattice to form.

  • Method C (High-Shear): Use an overhead stirrer with high RPM during the cooling phase. This disperses the oil droplets, increasing surface area for nucleation.

Issue 2: "The melting point is broad (e.g., 120-135°C)."

Diagnosis: You have a eutectic mixture of cis and trans isomers, or solvent inclusion. Corrective Actions:

  • Digestion: Suspend the solid in the solvent (do not fully dissolve) and heat to near-boiling for 1 hour, then cool. This "Ostwald Ripening" allows small, impure crystals to dissolve and redeposit onto larger, purer crystals.

  • Isomer Conversion: If your goal is the trans isomer, reflux the cis-rich mother liquor with concentrated HCl or H2SO4 for 12 hours. The thermodynamic drive will convert cis to trans, allowing for a second crop of crystallization.

Issue 3: "Yield is extremely low (<30%)."

Diagnosis: The solubility difference between the isomers in water is insufficient. Corrective Actions:

  • Switch Solvent System: Move to an organic system.

    • System: Ethyl Acetate (solvent) + Hexanes (anti-solvent).

    • Protocol: Dissolve in minimum hot Ethyl Acetate. Add hot Hexanes until slightly turbid. Cool slowly.

Module 3: Visualizing the Workflow

Figure 1: Purification Logic Flow

This diagram illustrates the decision matrix for processing the crude mixture.

PurificationWorkflow Start Crude 4-MCPDCA (Cis/Trans Mix) Dissolve Dissolve in Hot Water + HCl (100°C) Start->Dissolve CheckClear Is solution clear? Dissolve->CheckClear AddWater Add Water (+5mL) CheckClear->AddWater No (Turbid) Cooling Slow Cool to 25°C CheckClear->Cooling Yes AddWater->CheckClear PhaseCheck Phase Check: Crystals or Oil? Cooling->PhaseCheck OilAction TROUBLE: Oiling Out Action: Add MeOH or Seed PhaseCheck->OilAction Oil Droplets Crystals Crystallization Observed PhaseCheck->Crystals White Solid OilAction->Cooling Re-attempt Filter Vacuum Filtration Crystals->Filter Analyze Analyze MP & NMR Filter->Analyze

Caption: Figure 1.[2][3] Step-by-step decision tree for the fractional crystallization of 4-MCPDCA, highlighting critical checkpoints for oiling-out phenomena.

Module 4: Technical Data & Specifications

Table 1: Physicochemical Properties (Analogous Reference)

Note: Exact values for 4-MCPDCA vary by specific optical isomer; values below are extrapolated from close analogues (e.g., 4-methylcyclohexane-1,2-dicarboxylic acid) to serve as operational baselines.

PropertyValue (Approx.)Operational Implication
Molecular Weight 172.18 g/mol Calculation basis for stoichiometry.
pKa (COOH) ~3.5 (Acid 1), ~5.0 (Acid 2)pH must be < 2.0 during crystallization to prevent salt formation.
Solubility (Water, 25°C) ModerateAllows for aqueous crystallization.
Solubility (Water, 100°C) HighEnables high recovery yields upon cooling.
Isomer Stability Trans > CisTrans isomer typically crystallizes first; Cis tends to stay in mother liquor.
Table 2: Solvent System Compatibility
Solvent SystemPolarityRisk FactorRecommended For
Water / HCl HighOiling OutInitial purification of crude acid.
Ethyl Acetate / Hexane Low-MediumEvaporation rate mismatchFinal polishing (High purity).
Methanol / Water HighCo-crystallizationRemoving highly polar impurities.

References

  • Vogel, A.I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Edition. Longman Scientific & Technical. (General principles of fractional crystallization and dicarboxylic acid purification).

  • National Institute of Standards and Technology (NIST). (2021). Properties of Methylcyclopentane derivatives. (Data on melting points and phase changes of alkyl-cycloalkanes).

  • PubChem. (2025).[4] 4-Methylcyclopentane-1,2-dicarboxylic acid Compound Summary. National Library of Medicine. (Structure and chemical identifiers).

  • Google Patents. (1975). Separation and purification of cis and trans isomers of cycloalkane derivatives. (Methodology for diastereomeric salt resolution and crystallization).

Disclaimer: This guide is intended for educational and research purposes. All chemical operations should be performed by qualified personnel under appropriate safety conditions.

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-Methylcyclopentane-1,2-dicarboxylic Acid

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of 4-methylcyclopentane-1,2-dicarboxylic acid. It addresses common challenges and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of 4-methylcyclopentane-1,2-dicarboxylic acid. It addresses common challenges and offers practical, field-tested solutions to optimize reaction yields and purity.

Introduction to the Synthesis

The synthesis of 4-methylcyclopentane-1,2-dicarboxylic acid is a multi-step process that often presents challenges related to yield and stereoselectivity. A common and effective synthetic route involves a Diels-Alder reaction to form a cyclic precursor, followed by a reduction or hydrogenation step. This guide will focus on troubleshooting and optimizing this pathway.

A prevalent synthetic strategy commences with the Diels-Alder cycloaddition of isoprene (2-methyl-1,3-butadiene) and maleic anhydride to produce 4-methyl-cis-4-cyclohexene-1,2-dicarboxylic anhydride. Subsequent hydrogenation of the cyclohexene ring yields the desired saturated 4-methylcyclopentane-1,2-dicarboxylic anhydride, which can then be hydrolyzed to the final dicarboxylic acid product. Each of these steps presents unique challenges that can impact the overall yield and purity of the final product.

Troubleshooting Guide & FAQs

This section is designed to address specific issues that may arise during the synthesis of 4-methylcyclopentane-1,2-dicarboxylic acid. The question-and-answer format provides direct solutions to common problems.

Part 1: Diels-Alder Reaction Troubleshooting

Question 1: Low yield of the Diels-Alder adduct, 4-methyl-cis-4-cyclohexene-1,2-dicarboxylic anhydride.

Answer:

Low yields in the Diels-Alder reaction can often be attributed to several factors, including reaction conditions and reagent purity.

  • Sub-optimal Temperature: The Diels-Alder reaction is thermally driven. Ensure the reaction is conducted at a suitable temperature to promote the cycloaddition. Refluxing in a solvent like xylene is a common practice.[1][2]

  • Diene Polymerization: Isoprene, like many conjugated dienes, can undergo polymerization at elevated temperatures, reducing the amount available for the desired cycloaddition.[3] Using a fresh, inhibitor-free sample of isoprene is crucial. The use of 3-sulfolene as a precursor for the in situ generation of the diene can minimize polymerization by controlling its concentration.[1][3]

  • Reagent Purity: Maleic anhydride is susceptible to hydrolysis. Ensure it is dry and free from maleic acid, which will not participate in the reaction.[4]

Question 2: Formation of polymeric byproducts.

Answer:

The formation of polymers is a common side reaction, particularly with reactive dienes like isoprene.

  • Controlled Diene Release: As mentioned, the thermal decomposition of a precursor like 3-sulfolene allows for a slow, controlled release of the diene, keeping its concentration low and minimizing polymerization.[3]

  • Reaction Time: Prolonged reaction times at high temperatures can increase the likelihood of polymerization. Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Part 2: Hydrogenation Step Troubleshooting

Question 3: Incomplete hydrogenation of the cyclohexene ring.

Answer:

Incomplete hydrogenation is a frequent issue that can be addressed by optimizing several parameters.

  • Catalyst Activity: The choice and activity of the catalyst are paramount. Palladium on carbon (Pd/C) is a commonly used and effective catalyst for this transformation.[5][6] Ensure the catalyst is not poisoned and is of a suitable grade.

  • Hydrogen Pressure: The pressure of hydrogen gas can significantly influence the reaction rate. While atmospheric pressure may suffice, moderate pressure (e.g., 40-50 psi) can enhance the rate of hydrogenation.[7]

  • Solvent Selection: The choice of solvent can affect both the solubility of the substrate and the efficiency of the hydrogenation.[8] Ethyl acetate or ethanol are often suitable solvents for this reaction.[7][9] Supercritical carbon dioxide has also been explored as a green solvent alternative that can improve conversion rates.[8][10]

Parameter Recommendation Rationale
Catalyst 5-10% Palladium on Carbon (Pd/C)High activity and selectivity for alkene hydrogenation.[5][6]
Hydrogen Pressure 1-4 atm (15-60 psi)Increased pressure enhances hydrogen availability at the catalyst surface.[9]
Temperature Room Temperature to 60°CBalances reaction rate with minimizing potential side reactions.[7]
Solvent Ethyl Acetate, EthanolGood solubility for the anhydride and compatible with hydrogenation conditions.[7][9]

Question 4: Over-reduction of the anhydride functionality.

Answer:

While less common with Pd/C catalysts under mild conditions, more aggressive catalysts or harsh conditions can lead to the reduction of the anhydride ring.

  • Catalyst Choice: Palladium on carbon is generally selective for the hydrogenation of the carbon-carbon double bond over the carbonyl groups of the anhydride.[5][6] Ruthenium-based catalysts, on the other hand, have been shown to reduce dicarboxylic acids and their derivatives.[5][6]

  • Reaction Conditions: Control of temperature and pressure is crucial. Milder conditions (lower temperature and pressure) will favor the selective hydrogenation of the alkene.

Part 3: Hydrolysis and Purification

Question 5: Difficulty in hydrolyzing the anhydride to the dicarboxylic acid.

Answer:

Hydrolysis of the anhydride is typically straightforward but can be incomplete if not performed correctly.

  • Reaction Conditions: Heating the anhydride in water is usually sufficient. The addition of a small amount of acid or base can catalyze the hydrolysis, but this may complicate purification.

  • Reaction Time: Ensure the reaction is heated for a sufficient duration to allow for complete hydrolysis. Monitoring the disappearance of the anhydride by IR spectroscopy (loss of the characteristic anhydride C=O stretches) can be helpful.

Question 6: Issues with the diastereoselectivity of the final product.

Answer:

The stereochemistry of the final 4-methylcyclopentane-1,2-dicarboxylic acid is influenced by both the Diels-Alder reaction and the hydrogenation step.

  • Diels-Alder Stereoselectivity: The Diels-Alder reaction is a syn-addition, meaning the dienophile adds to one face of the diene. This generally results in a cis-relationship between the two carboxyl groups in the initial adduct.[11]

  • Hydrogenation Stereoselectivity: The hydrogenation of the double bond can occur from either face of the molecule, potentially leading to a mixture of diastereomers. The stereochemical outcome can be influenced by the catalyst and the steric hindrance around the double bond. In some cases, the initial cis-stereochemistry from the Diels-Alder reaction can direct the hydrogenation to occur from the less hindered face, leading to a predominance of one diastereomer.

Experimental Protocols

Protocol 1: Synthesis of 4-Methyl-cis-4-cyclohexene-1,2-dicarboxylic Anhydride
  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine maleic anhydride and a suitable solvent such as xylene.[1]

  • Heat the mixture until the maleic anhydride dissolves.

  • Slowly add isoprene to the reaction mixture. To control the reaction and minimize polymerization, the in situ generation of the diene from a precursor like 3-sulfolene is recommended.[1][3]

  • Reflux the reaction mixture for a period determined by reaction monitoring (e.g., 2-4 hours).

  • Allow the reaction to cool to room temperature, which should induce crystallization of the product.

  • Collect the crystalline product by vacuum filtration and wash with a cold, non-polar solvent like petroleum ether.[4]

Protocol 2: Hydrogenation to 4-Methylcyclopentane-1,2-dicarboxylic Anhydride
  • Dissolve the 4-methyl-cis-4-cyclohexene-1,2-dicarboxylic anhydride in a suitable solvent (e.g., ethyl acetate or ethanol) in a hydrogenation vessel.[7][9]

  • Add a catalytic amount of 5% or 10% Pd/C.

  • Purge the vessel with nitrogen and then with hydrogen.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi) and stir the reaction mixture at room temperature or with gentle heating.[7]

  • Monitor the reaction for the uptake of hydrogen.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

Visualizing the Workflow

SynthesisWorkflow cluster_0 Part 1: Diels-Alder Reaction cluster_1 Part 2: Hydrogenation cluster_2 Part 3: Hydrolysis Isoprene Isoprene Diels_Alder_Adduct 4-Methyl-cis-4-cyclohexene- 1,2-dicarboxylic Anhydride Isoprene->Diels_Alder_Adduct Maleic_Anhydride Maleic Anhydride Maleic_Anhydride->Diels_Alder_Adduct Saturated_Anhydride 4-Methylcyclopentane-1,2- dicarboxylic Anhydride Diels_Alder_Adduct->Saturated_Anhydride Hydrogen H₂ Hydrogen->Saturated_Anhydride Pd_C Pd/C Catalyst Pd_C->Saturated_Anhydride Final_Product 4-Methylcyclopentane-1,2- dicarboxylic Acid Saturated_Anhydride->Final_Product Water H₂O Water->Final_Product

Caption: Synthetic workflow for 4-methylcyclopentane-1,2-dicarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the expected stereochemistry of the final product?

A1: The Diels-Alder reaction between isoprene and maleic anhydride will produce a cis-fused ring system. The subsequent hydrogenation can potentially lead to a mixture of diastereomers depending on the facial selectivity of the hydrogen addition. The exact ratio of diastereomers may need to be determined experimentally.

Q2: Can other dienes be used in this synthesis?

A2: While this guide focuses on isoprene, other substituted 1,3-dienes can be used in the Diels-Alder reaction to generate a variety of substituted cyclopentane dicarboxylic acids. The reactivity of the diene and the stereochemical outcome may vary.

Q3: Are there alternative methods for the reduction of the double bond?

A3: Besides catalytic hydrogenation, other reduction methods such as diimide reduction (generated in situ from hydrazine and an oxidant) can be employed. However, catalytic hydrogenation is often preferred for its efficiency and cleaner reaction profile.

Q4: How can I confirm the purity of my final product?

A4: The purity of the final 4-methylcyclopentane-1,2-dicarboxylic acid can be assessed using several analytical techniques, including:

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To confirm the presence of the carboxylic acid functional groups and the absence of the anhydride precursor.

References

  • PrepChem.com. Synthesis of trans-4-methylene-1,2-cyclopentanedicarboxylic acid. Available at: [Link]

  • SSRN. Tuning catalytic hydrogenation of dicarboxylic acid with supercritical CO2. Available at: [Link]

  • Asian Journal of Chemistry. Catalytic Hydrogenation Products of Aromatic and Aliphatic Dicarboxylic Acids. Available at: [Link]

  • ResearchGate. Catalytic Hydrogenation Products of Aromatic and Aliphatic Dicarboxylic Acids. Available at: [Link]

  • ResearchGate. Tuning Catalytic Hydrogenation of Dicarboxylic Acid with Supercritical Co2 | Request PDF. Available at: [Link]

  • PrepChem.com. Synthesis of 4-methylphthalic anhydride. Available at: [Link]

  • SSRN. Tuning catalytic hydrogenation of dicarboxylic acid with supercritical CO2. Available at: [Link]

  • Oregon State University. Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Available at: [Link]

  • University of Oregon. 1962 Tetrahedron, Diketone synthesis -- smokey flavors.pdf. Available at: [Link]

  • PubChem. 4-Methylcyclopentane-1,2-dicarboxylic acid. Available at: [Link]

  • ResearchGate. Synthesis of methylcyclopentadiene (4), dimethyldicyclopentadiene (5),.... Available at: [Link]

  • ChemSynthesis. 4-methylene-1,2-cyclopentanedicarboxylic acid. Available at: [Link]

  • Google Patents. Process for preparing trans-cyclopentane-1, 2-dicarboxylic acid.
  • Google Patents. US6528663B1 - Methods for the preparation of 4-chlorophthalic anhydride.
  • ResearchGate. Synthesis of methylcyclopentadiene from cyclopentadiene. Available at: [Link]

  • PrepChem.com. Synthesis of (b) cis-1,2-Cyclopentanedicarboxylic acid. Available at: [Link]

  • Synthesis of 4-Cyclohexene-cis-dicarboxylic Acid Anhydride - (Diels-Alder Reaction).
  • Google Patents. CN102850257A - Preparation method of 1,2-cyclopentane dicarboximide.
  • YouTube. The Diels-Alder Reaction: Stereoselective Synthesis of cis-4-cyclohexene-1,2-dicarboxylic Anhydride. Available at: [Link]

  • Google Docs. Lab report #4: Diels-Alder Reaction.
  • Google Patents. SU1373320A3 - Method of producing 4-methylphthalic anhydride.
  • Organic Syntheses Procedure. 1,2-Cyclopentanedicarboxylic acid, 1-methyl-, cis-(±). Available at: [Link]

  • PubChem. 4-Ethyl-2-methylcyclopentane-1-carboxylic acid. Available at: [Link]

  • Alfred State. ~nthesis. Available at: [Link]

  • PMC. Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). Available at: [Link]

  • American Chemical Society. Synthesis of the (3S)-methylcyclopentane-1,2-dicarboxylic acids (neptic acids related to the nepetalactones). Available at: [Link]

  • Edubirdie. Experiment #4 Diels-Alder Reaction. Available at: [Link]

  • StudyMoose. Synthesis and Analysis of 4-Cyclohexene-cis-1,2-dicarboxylic Anhydride: A Diels-Alder Reaction Investigation. Available at: [Link]

  • PMC - NIH. A Diastereoselective Formal Synthesis of Berkelic Acid. Available at: [Link]

  • Slideshare. stereochemistry of 1,4- methyl cyclohexane carboxylic acid | PPTX. Available at: [Link]

Sources

Optimization

Technical Support Center: Steric Hindrance in the Esterification of cis-4-Methylcyclopentane-1,2-dicarboxylic Acid

This technical guide is designed for researchers, scientists, and professionals in drug development who are working with or troubleshooting the esterification of cis-4-methylcyclopentane-1,2-dicarboxylic acid. We will de...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, scientists, and professionals in drug development who are working with or troubleshooting the esterification of cis-4-methylcyclopentane-1,2-dicarboxylic acid. We will delve into the challenges posed by steric hindrance and provide practical, experience-based solutions to optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My Fischer esterification of cis-4-methylcyclopentane-1,2-dicarboxylic acid is resulting in a low yield. What are the likely causes related to the substrate's structure?

A1: The low yield is likely due to significant steric hindrance presented by the structure of cis-4-methylcyclopentane-1,2-dicarboxylic acid. The cis configuration forces the two carboxylic acid groups to be on the same face of the cyclopentane ring. This arrangement, combined with the methyl group at the 4-position, creates a sterically crowded environment around the carboxylic acid groups. This crowding impedes the approach of the alcohol nucleophile, slowing down the rate of the tetrahedral intermediate formation, which is a key step in the Fischer esterification mechanism.[1][2]

The reaction is also reversible, and the presence of water, a byproduct, can shift the equilibrium back towards the reactants, further reducing the yield.[3][4][5]

Q2: How exactly does the cis configuration and the methyl group contribute to steric hindrance in this molecule?

A2: The cyclopentane ring is not planar and adopts an envelope or half-chair conformation. In the cis isomer, both carboxylic acid groups are axial or both are equatorial. When they are axial, they are in close proximity to each other and to the axial hydrogens on the ring, creating steric strain. The methyl group at the 4-position further exacerbates this crowding, particularly when it is in an axial position, as it can interfere with the approach of the alcohol to the carbonyl carbon of the carboxylic acid. This steric congestion makes it difficult for the alcohol to attack the protonated carbonyl group, which is the rate-limiting step of the Fischer esterification.[6]

Q3: I am observing the formation of a mono-ester as the major product. How can I promote the formation of the di-ester?

A3: The formation of the mono-ester as the major product is a common issue when dealing with sterically hindered dicarboxylic acids. After the first esterification, the steric bulk around the remaining carboxylic acid group increases due to the newly formed ester group. This makes the second esterification even more challenging.

To favor the formation of the di-ester, consider the following strategies:

  • Increase the Excess of Alcohol: Using a large excess of the alcohol can help to shift the equilibrium towards the di-ester product according to Le Châtelier's principle.[7][8] The alcohol can also serve as the solvent.

  • Prolonged Reaction Time and Increased Temperature: Allowing the reaction to proceed for a longer duration at an elevated temperature (reflux) can provide the necessary energy to overcome the higher activation barrier for the second esterification.[8]

  • Efficient Water Removal: The continuous removal of water is crucial. This can be achieved by using a Dean-Stark apparatus to azeotropically remove water as it is formed.[8][9] Alternatively, adding a dehydrating agent like molecular sieves can be effective.[5]

Q4: Are there alternative esterification methods that are more suitable for this sterically hindered substrate?

A4: Yes, when Fischer esterification proves to be inefficient, several other methods can be employed for sterically hindered substrates:

  • Reaction with Acid Chlorides: Converting the dicarboxylic acid to its corresponding di-acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) is a highly effective strategy. The resulting acid chlorides are much more reactive towards alcohols and the reaction is typically irreversible.[2]

  • Steglich Esterification: This method utilizes dicyclohexylcarbodiimide (DCC) or a similar carbodiimide coupling agent, often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). This method is milder and often more efficient for hindered substrates.[5]

  • Reaction with Diazomethane: For the synthesis of methyl esters, diazomethane offers a rapid and high-yielding alternative. However, it is a toxic and explosive reagent that requires specialized handling procedures.[10]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the esterification of cis-4-methylcyclopentane-1,2-dicarboxylic acid.

Problem: Low or No Yield of Ester

Potential Cause Diagnostic Check Recommended Solution
Insufficient Reaction Time/Temperature Monitor the reaction progress over time using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[11][12]Increase the reflux time and/or the reaction temperature. For sterically hindered substrates, reactions may require 12-24 hours or longer.[8]
Unfavorable Equilibrium Analyze the crude reaction mixture for the presence of starting materials.Use a large excess of the alcohol (10-fold or more) to drive the reaction forward.[7][8]
Water Hydrolyzing the Ester Observe for the presence of water in the reaction mixture.Use a Dean-Stark trap to remove water azeotropically.[8][9] Alternatively, add anhydrous drying agents like molecular sieves.[5]
Insufficient Catalyst Check the amount and concentration of the acid catalyst.Ensure a catalytic amount of a strong acid like concentrated sulfuric acid or p-toluenesulfonic acid is used (typically 1-5 mol%).[8]
Steric Hindrance This is inherent to the substrate.Consider alternative, more reactive esterification methods such as conversion to the acid chloride followed by reaction with the alcohol.[2]

Problem: Reaction Mixture Turns Dark or Charred

Potential Cause Diagnostic Check Recommended Solution
Localized Overheating Observe if charring occurs upon addition of the acid catalyst.Add the concentrated acid catalyst slowly and with vigorous stirring to the cooled reaction mixture.[8]
Reaction Temperature Too High Monitor the reaction temperature.Reduce the reaction temperature. While higher temperatures can increase the rate, they can also promote side reactions.[8]
Excessive Catalyst Concentration Check the amount of acid catalyst used.Use only a catalytic amount of the acid (1-5 mol%).[8]

Experimental Protocols

Protocol 1: Optimized Fischer Esterification of cis-4-Methylcyclopentane-1,2-dicarboxylic Acid

This protocol is optimized for driving the reaction towards the di-ester product by managing the reaction equilibrium.

Materials:

  • cis-4-methylcyclopentane-1,2-dicarboxylic acid

  • Alcohol (e.g., methanol, ethanol; use a 20-fold molar excess)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (2 mol%)

  • Anhydrous organic solvent (e.g., toluene)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add cis-4-methylcyclopentane-1,2-dicarboxylic acid.

  • Add the alcohol (20 equivalents) and the anhydrous organic solvent (e.g., toluene).

  • Slowly and carefully add the acid catalyst (2 mol%) with stirring.

  • Assemble the Dean-Stark apparatus and reflux condenser.

  • Heat the mixture to reflux and continue heating until water is no longer collected in the Dean-Stark trap, or until reaction monitoring (TLC, GC) indicates completion.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize the acid catalyst. Caution: CO₂ gas will evolve. Vent the separatory funnel frequently.[8]

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by flash column chromatography or distillation if necessary.

Protocol 2: Esterification via Acid Chloride Formation

This protocol is recommended when Fischer esterification yields are unsatisfactory.

Part A: Formation of the Di-acid Chloride

Materials:

  • cis-4-methylcyclopentane-1,2-dicarboxylic acid

  • Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (at least 2.2 equivalents)

  • Anhydrous dichloromethane (DCM) or toluene

  • A catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)

Procedure:

  • In a fume hood, suspend or dissolve the dicarboxylic acid in the anhydrous solvent in a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap.

  • Slowly add thionyl chloride or oxalyl chloride (with a drop of DMF if using the latter).

  • Heat the mixture to reflux gently until gas evolution ceases.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude di-acid chloride.

Part B: Esterification of the Di-acid Chloride

Materials:

  • Crude di-acid chloride from Part A

  • Alcohol (at least 2.2 equivalents)

  • Anhydrous, non-protic solvent (e.g., DCM, THF)

  • A non-nucleophilic base (e.g., pyridine, triethylamine; at least 2.2 equivalents)

Procedure:

  • Dissolve the crude di-acid chloride in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Slowly add a solution of the alcohol and the base in the same solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work-up typically involves washing with dilute acid (to remove the base), followed by water and brine, then drying and concentrating the organic layer.

  • Purify the product as needed.

Visualizing the Challenge: Steric Hindrance

The following diagram illustrates the steric crowding in cis-4-methylcyclopentane-1,2-dicarboxylic acid, which hinders the approach of the alcohol during esterification.

Steric_Hindrance Steric crowding in cis-4-methylcyclopentane-1,2-dicarboxylic acid C1 C1 C2 C2 C1->C2 COOH1 COOH C1->COOH1 C3 C3 C2->C3 COOH2 COOH C2->COOH2 C4 C4 C3->C4 C5 C5 C4->C5 CH3 CH3 C4->CH3 C5->C1 ROH R-OH ROH->C1 Hindered Approach ROH->C2

Caption: Steric crowding in cis-4-methylcyclopentane-1,2-dicarboxylic acid.

Troubleshooting Workflow

This flowchart provides a logical pathway for addressing common issues during the esterification process.

Troubleshooting_Workflow Start Start Esterification Monitor Monitor Reaction (TLC/GC) Start->Monitor Complete Reaction Complete? Monitor->Complete Workup Workup and Isolate Product Complete->Workup Yes Optimize Optimize Conditions: - Increase excess alcohol - Increase time/temp - Remove water Complete->Optimize No Charring Charring/Darkening? Workup->Charring GoodYield Acceptable Yield? Success Success! GoodYield->Success Yes Troubleshoot Troubleshoot Low Yield GoodYield->Troubleshoot No Alternative Consider Alternative Methods: - Acid Chloride - Steglich Esterification Troubleshoot->Alternative Optimize->Monitor Alternative->Start Charring->GoodYield No AdjustAddition Adjust Catalyst Addition: - Add slowly - Cool mixture - Reduce amount Charring->AdjustAddition Yes AdjustAddition->Start

Caption: A decision tree for troubleshooting the esterification reaction.

References

  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. [Link]

  • Mechanism of acid-catalysed esterification of carboxylic acids. (n.d.). ResearchGate. [Link]

  • Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism. (2025, May 22). JoVE. [Link]

  • Esterification. (2023, January 22). Chemistry LibreTexts. [Link]

  • mechanism for the esterification reaction. (n.d.). Chemguide. [Link]

  • Chen, L., Johnson, B. D., Grinberg, N., Bickery, G. R., & Ellison, D. K. (2006). Kinetic Characterization of the Esterification of Sulfuric Acid by Ethanol Using Capillary Electrophoretic Ion Analysis. Journal of Liquid Chromatography & Related Technologies, 29(13), 1869-1880. [Link]

  • Continuous Monitoring of a Transesterification Reaction Using an Analytical Balance. (n.d.). SciELO. [Link]

  • Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe. (2014, November 7). PubMed. [Link]

  • Esters of cyclopentane-1, 3-dicarboxylic acid. (n.d.).
  • Monitoring the esterification of sorbitol and fatty acids by gas chromatography. (n.d.). ResearchGate. [Link]

  • Esterification Methods Reactions And Applications. (n.d.). YIC. [Link]

  • Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. (n.d.). Oregon State University. [Link]

  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Cengage. [Link]

  • Why are my ester hydrolysis not working. (2025, July 21). Reddit. [Link]

  • Reactivity of aromatic dicarboxylic acid? (2021, January 20). ResearchGate. [Link]

  • Process for preparing trans-cyclopentane-1, 2-dicarboxylic acid. (n.d.).
  • Fischer–Speier esterification. (n.d.). Wikipedia. [Link]

  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester. [Link]

  • 4 Simple Tricks to solve Esterification questions from organic chemistry without any mechanisms. (2020, July 19). YouTube. [Link]

  • Fischer Esterification. (n.d.). Organic Chemistry Portal. [Link]

  • Cyclopentane-1,2-dicarboxylic acid, 4-methylene-3-trimethylsilyl-, dimethyl ester. (n.d.). PubChem. [Link]

  • The Effect of Dicarboxylic Acid Structure on the Plasticizing Ability of Its Ester. (2024, November 29). PMC. [Link]

  • esterification - alcohols and carboxylic acids. (n.d.). Chemguide. [Link]

  • Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase. (2021, March 25). PubMed. [Link]

  • 4-Methylcyclopentane-1,2-dicarboxylic acid. (n.d.). PubChem. [Link]

  • The research progress on the esterification reaction of dicarboxylic acids. (2025, August 7). ResearchGate. [Link]

  • Diethyl cis-Δ4-tetrahydrophthalate. (n.d.). Organic Syntheses. [Link]

Sources

Troubleshooting

Technical Support Center: Cyclopentane Dicarboxylic Acid Stability

The following guide serves as a specialized Technical Support Center for researchers working with cyclopentane dicarboxylic acids. It is designed to troubleshoot, explain, and mitigate the specific decarboxylation and de...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with cyclopentane dicarboxylic acids. It is designed to troubleshoot, explain, and mitigate the specific decarboxylation and dehydration side reactions inherent to these scaffolds.

Status: Operational | Tier: L3 (Senior Application Scientist) Topic: Decarboxylation & Dehydration Side Reactions

Executive Summary & Triage

The Core Issue: Cyclopentane dicarboxylic acids are thermodynamically prone to mass-loss side reactions. The specific pathway depends entirely on the relative positioning of the carboxyl groups:

  • 1,1-Dicarboxylic Acids (Geminal): Prone to Thermal Decarboxylation (Loss of

    
    ).
    
  • 1,2-Dicarboxylic Acids (Vicinal): Prone to Cyclic Anhydride Formation (Loss of

    
    ), often mistaken for decarboxylation due to mass reduction and solubility changes.
    

Use the guide below to diagnose your specific issue.

Module A: The Geminal Trap (1,1-Isomers)

Target Analyte: Cyclopentane-1,1-dicarboxylic acid Symptom: "My reaction is bubbling, and I isolated a mono-acid."

The Mechanism: Malonic Acid-Type Decarboxylation

The 1,1-isomer is structurally a cyclic malonic acid. It possesses the perfect geometry to form a 6-membered cyclic transition state (TS). Upon heating, the carbonyl oxygen of one carboxyl group abstracts the acidic proton of the other, leading to the extrusion of


 and the formation of an enol intermediate, which rapidly tautomerizes to cyclopentanecarboxylic acid.

Critical Thresholds:

  • Thermal Onset: Significant decarboxylation typically begins >150°C in neat melt, but can occur as low as 60-80°C in solution if catalyzed.

  • Catalysts: Lewis acids, mineral acids, and even rough glass surfaces can lower the activation energy.

Experimental Workflow: Preventing 1,1-Decarboxylation
VariableRecommendationCausality
Temperature Keep < 60°CThe cyclic TS requires thermal energy to overcome the activation barrier (approx. 30-40 kcal/mol).
pH Maintain basic (pH > 8)Decarboxylation requires the protonated acid to form the H-bond bridge. The dicarboxylate dianion is thermally stable.
Coupling Use HATU/EDC at 0°CAvoids the formation of mixed anhydrides at high temperatures which are prone to fragmentation.
Work-up Avoid distillationDistillation of the diacid almost guarantees decarboxylation. Use recrystallization (e.g., from water/HCl) or column chromatography.
Visualization: The 6-Membered Transition State

MalonicDecarboxylation Fig 1. Mechanism of Thermal Decarboxylation in 1,1-Cyclopentane Systems Start 1,1-Diacid (Ground State) TS Cyclic Transition State (6-Membered Ring) Start->TS Heat (>150°C) or Acid Cat. Enol Enol Intermediate + CO2 (Gas) TS->Enol Concerted Bond Breaking Product Cyclopentanecarboxylic Acid (Mono-acid) Enol->Product Tautomerization (Fast)

Caption: The concerted mechanism where internal hydrogen bonding facilitates


 loss.

Module B: The Vicinal Trap (1,2-Isomers)

Target Analyte: 1,2-Cyclopentanedicarboxylic acid Symptom: "I lost mass, the product is less polar, but no gas evolved (or very little)."

The Mechanism: Blanc's Rule & Anhydride Formation

Unlike the 1,1-isomer, the 1,2-isomer does not readily decarboxylate to a ketone (cyclopentanone) under standard laboratory conditions. According to Blanc's Rule , 1,4- and 1,5-dicarboxylic acids (where the count includes the carboxyl carbons) form cyclic anhydrides upon heating.[1][2]

  • 1,2-Cyclopentanedicarboxylic acid acts as a 1,4-diacid system.

  • Side Reaction: Dehydration to Cyclopentane-1,2-dicarboxylic anhydride .

  • Stereochemistry: This reaction is stereospecific. The cis-isomer forms the anhydride easily. The trans-isomer must first isomerize to cis (requiring high heat) or it will decompose/sublime.

Troubleshooting Table: 1,2-Isomer Issues
ObservationDiagnosisSolution
Product is soluble in DCM Anhydride formationThe diacid is polar/insoluble in DCM; the anhydride is lipophilic. Hydrolyze back to acid with aqueous NaOH.
Loss of 18 mass units Dehydration (

)
You have formed the anhydride, not decarboxylated (

would be -44 mass units).
Melting point depression Cis/Trans mixtureTrans-acid has a higher MP. If MP drops after heating, you likely isomerized to cis and formed anhydride.
Visualization: Anhydride Formation vs. Isomerization

BlancRule Fig 2. The Dominant Pathway for 1,2-Isomers: Anhydride Formation over Decarboxylation TransAcid Trans-1,2-Diacid (Thermodynamically Stable) CisAcid Cis-1,2-Diacid (High Energy) TransAcid->CisAcid Heat/Acid Epimerization Anhydride Cyclic Anhydride (Stable 5-ring) CisAcid->Anhydride Heat (-H2O) Blanc's Rule Decarb Cyclopentanone (Rare/Pyrolysis) Anhydride->Decarb >300°C (Unlikely in Lab)

Caption: 1,2-isomers preferentially dehydrate to anhydrides; true decarboxylation is rare.

FAQ & Troubleshooting Guide

Q1: I am trying to couple an amine to 1,1-cyclopentanedicarboxylic acid using EDC/NHS, but the yield is low. Why? A: You are likely forming an "activated ester" that is too reactive. In geminal diacids, the activation of one carboxyl group can lead to intramolecular attack by the other, forming a highly unstable intermediate that decarboxylates or forms a ketene.

  • Fix: Do not pre-activate the acid. Add the amine before the coupling agent. Use a "softer" coupling agent like HATU or PyBOP and keep the reaction at 0°C.

Q2: Can I separate the mono-acid impurity from my 1,1-diacid product? A: Yes. The


 values differ significantly.
  • Dissolve the mixture in saturated aqueous

    
    .
    
  • Wash with organic solvent (removes non-acidic impurities).

  • Carefully acidify to pH ~4-5 and extract. The mono-acid (Cyclopentanecarboxylic acid,

    
    ) will extract into the organic layer.
    
  • Acidify the aqueous layer further to pH < 2 to precipitate/extract the dicarboxylic acid (

    
    , but highly soluble in water due to the second ionization). Note: Continuous extraction may be required for the diacid.
    

Q3: I see gas evolution when heating my 1,2-diacid. I thought you said it doesn't decarboxylate? A: If you are using a metal catalyst (like Pd/C or Copper) or an oxidant, you might be inducing Radical Decarboxylation (Hunsdiecker-type or Kochi reaction).

  • Check: Are you using a transition metal? If yes, the metal can coordinate to the carboxylate, lower the oxidation potential, and facilitate single-electron transfer (SET) leading to

    
     loss.
    
  • Check: Is it actually boiling solvent? 1,2-anhydride formation releases water, which will boil off at reaction temperatures >100°C.

Q4: How do I store these compounds to prevent degradation?

  • 1,1-Diacid: Store at -20°C. It is metastable at room temperature but degrades over months.

  • 1,2-Diacid: Store at Room Temp, but keep strictly dry (desiccator). Moisture promotes hydrolysis of any anhydride formed; heat promotes anhydride formation.

References

  • Mechanism of Decarboxylation

    • Title: "The Mechanism of the Decarboxylation of -Keto Acids and Malonic Acid Deriv
    • Source: Master Organic Chemistry
    • URL:[Link]

  • Blanc's Rule & Anhydride Formation

    • Title: "Blanc's Rule: Cyclization of Dicarboxylic Acids"[1][2]

    • Source: DrugFuture / Merck Index
    • URL:[Link]

  • Synthesis & Stability of Cyclopentane Derivatives

    • Title: "Organic Syntheses Procedure: Cyclopropane-1,1-dicarboxylic acid" (Analogous geminal system stability d
    • Source: Organic Syntheses
    • URL:[Link]

  • Peptide Coupling Side Reactions

    • Title: "Side Reactions in Peptide Synthesis: An Overview"
    • Source: Bibliomed[3]

    • URL:[Link]

Sources

Optimization

Solubility issues of 4-Methylcyclopentane-1,2-dicarboxylic acid in dichloromethane

Technical Support Center: 4-Methylcyclopentane-1,2-dicarboxylic acid Welcome to the technical support guide for handling 4-Methylcyclopentane-1,2-dicarboxylic acid. This document is designed for our valued partners in re...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Methylcyclopentane-1,2-dicarboxylic acid

Welcome to the technical support guide for handling 4-Methylcyclopentane-1,2-dicarboxylic acid. This document is designed for our valued partners in research, science, and drug development. Here, we address common challenges, with a specific focus on the solubility issues of this compound in dichloromethane (DCM). Our goal is to provide not just solutions, but also the underlying scientific principles to empower your experimental success.

Troubleshooting Guide: Solubility in Dichloromethane

It is a common observation that dicarboxylic acids can exhibit limited solubility in halogenated solvents like dichloromethane. This behavior is rooted in the fundamental principles of intermolecular forces. Your compound, 4-Methylcyclopentane-1,2-dicarboxylic acid, possesses two highly polar carboxylic acid functional groups. These groups are capable of forming strong intermolecular hydrogen bonds with each other, leading to a stable crystal lattice structure that is resistant to dissolution in a solvent of moderate polarity like DCM.

The primary challenge is overcoming the strong solute-solute interactions (the diacid hydrogen-bonding with itself) and promoting favorable solute-solvent interactions. Benzoic acid, a simpler carboxylic acid, achieves solubility in DCM in part by forming a stable, non-polar hydrogen-bonded dimer, which enhances its compatibility with the aprotic solvent.[1] However, the dicarboxylic nature of your compound can lead to more extensive hydrogen-bonding networks, reducing solubility.

Initial Assessment Workflow

Before attempting advanced solubilization techniques, it is crucial to rule out common sources of experimental error. This workflow ensures a systematic approach to troubleshooting.

A Start: Solubility Issue Observed B Verify Purity of 4-Methylcyclopentane-1,2-dicarboxylic acid (e.g., via NMR, LC-MS) A->B G Is the material pure? B->G Check C Verify Purity & Anhydrous State of Dichloromethane H Is the solvent pure and dry? C->H Check D Is the solid dissolving at all? E Proceed to Basic Solubilization Techniques D->E Partially/Slowly F Re-evaluate solvent choice. Consider more polar alternatives. D->F No, completely insoluble G->C Yes I Purify compound or obtain a new batch. G->I No H->D Yes J Use fresh, anhydrous solvent from a sealed bottle. H->J No

Caption: Initial troubleshooting workflow for solubility issues.

Frequently Asked Questions (FAQs)

Q1: I've been stirring my 4-Methylcyclopentane-1,2-dicarboxylic acid in DCM for hours at room temperature with no success. Why won't it dissolve?

Answer: This is the most common issue and stems from a polarity mismatch. 4-Methylcyclopentane-1,2-dicarboxylic acid is a polar molecule due to its two carboxylic acid groups. These groups form strong intermolecular hydrogen bonds, creating a stable solid-state structure. Dichloromethane is a solvent of low to moderate polarity and cannot effectively break these strong hydrogen bonds. Therefore, the energy required to break apart the solute molecules is greater than the energy released when they are solvated by DCM, resulting in poor solubility.

Q2: Can I heat the mixture to improve solubility?

Answer: Yes, gentle heating can be an effective strategy. Increasing the temperature provides the necessary kinetic energy to help overcome the intermolecular forces of the solid. However, you must proceed with caution:

  • Low Boiling Point: Dichloromethane has a boiling point of approximately 39.6 °C (103.3 °F). It is highly volatile.

  • Recommendation: Heat the mixture gently in a sealed vessel or under a reflux condenser to a maximum of 30-35 °C. This will increase solubility without significant loss of the solvent.

  • Safety: Always heat using a water bath or a controlled heating mantle. Never use an open flame. Ensure proper ventilation as DCM vapors are hazardous.[2][3]

Q3: The compound still won't dissolve completely even with heating. What is the next step?

Answer: If heating alone is insufficient, the next logical step is to modify the solvent system by introducing a polar co-solvent. This technique is highly effective for dissolving dicarboxylic acids.

  • Mechanism: A small amount of a polar, protic solvent (like methanol or ethanol) or a polar, aprotic solvent (like acetone) can disrupt the diacid's self-association through hydrogen bonding.[4] The co-solvent molecules interact with the carboxylic acid groups, breaking the solute-solute bonds and facilitating dissolution into the bulk DCM. Studies have shown that solvents with carbonyl functional groups can significantly increase the solubility of carboxylic acids.[5][6]

Here is a visual representation of this process:

cluster_0 In Pure DCM cluster_1 With Polar Co-Solvent A1 Diacid A2 Diacid A1->A2 Strong H-Bonding (Insoluble Aggregate) DCM1 DCM A2->DCM1 Poor Interaction B1 Diacid C Co-Solvent B1->C H-Bond Disruption DCM2 DCM B1->DCM2 Improved Solvation B2 Diacid C->B2 H-Bond Disruption

Caption: Co-solvent mechanism for enhancing solubility.

Q4: What is the best way to add a co-solvent, and how much should I use?

Answer: The recommended method is a "co-solvent titration." This provides precise control and avoids using an excessive amount of the secondary solvent, which could interfere with your reaction.

Experimental Protocol: Co-Solvent Titration for Solubilization

  • Setup: Suspend your 4-Methylcyclopentane-1,2-dicarboxylic acid in the required volume of dichloromethane in your reaction vessel.

  • Stirring: Begin vigorous stirring to ensure the suspension is homogeneous.

  • Titration: Using a pipette or a dropping funnel, add a suitable co-solvent (e.g., acetone or methanol) dropwise to the suspension.

  • Observation: Pause after every few drops to allow the system to equilibrate. Observe for any signs of dissolution.

  • Endpoint: Continue adding the co-solvent until the solution becomes clear. Record the volume of co-solvent added. It is often surprising how little is required (e.g., 1-5% v/v).

  • Proceed: Once the compound is fully dissolved, you can proceed with your experiment.

Q5: Could the problem be with my starting material or solvent?

Answer: Absolutely. The purity of both the solute and the solvent are critical.

  • Solute Purity: Impurities in your 4-Methylcyclopentane-1,2-dicarboxylic acid could be insoluble. Verify the purity of your material using standard analytical techniques. The compound is an irritant to the skin, eyes, and respiratory system, so handle it with appropriate personal protective equipment (PPE).[7]

  • Solvent Quality: Dichloromethane is hygroscopic and can absorb atmospheric moisture. The presence of water can sometimes alter the solubility characteristics of polar compounds.[5][6] Always use a fresh bottle of anhydrous, high-purity DCM for best results.

Q6: I cannot alter the solvent system. Is there any other option?

Answer: If your experimental conditions strictly forbid the use of co-solvents, you might consider derivatization as a last resort. By converting the dicarboxylic acid to its corresponding ester (e.g., a dimethyl ester), you replace the polar -OH groups with less polar ester groups. This derivatization dramatically reduces intermolecular hydrogen bonding and significantly increases solubility in nonpolar solvents like DCM. Of course, this is only feasible if the ester form is compatible with your subsequent experimental steps.

Data Summary

For your convenience, here are the key physicochemical properties of the compound and solvent.

Property4-Methylcyclopentane-1,2-dicarboxylic acidDichloromethane (DCM)
Molecular Formula C₈H₁₂O₄[7]CH₂Cl₂
Molecular Weight 172.18 g/mol [7]84.93 g/mol
Appearance Solid (Assumed)Colorless liquid
Boiling Point 386.8 °C at 760 mmHg (for a similar isomer)[8]~39.6 °C
Key Feature Two polar carboxylic acid groupsAprotic, moderately polar solvent
Primary Hazard Skin, eye, and respiratory irritant[7]Volatile, suspected carcinogen

References

  • An odd–even effect on solubility of dicarboxylic acids in organic solvents. ResearchGate. Available from: [Link]

  • Studies of solubility of dicarboxilic acid mixtures in organic solvents. ResearchGate. Available from: [Link]

  • 4-Methylcyclopentane-1,2-dicarboxylic acid. PubChem. Available from: [Link]

  • Studies of solubility of dicarboxilic acid mixtures in organic solvents. ResearchGate. Available from: [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Available from: [Link]

  • An odd–even effect on solubility of dicarboxylic acids in organic solvents. SciSpace. Available from: [Link]

  • Cyclopentane-1,2-dicarboxylic acid, 4-methylene-3-trimethylsilyl-, dimethyl ester. PubChem. Available from: [Link]

  • Solubility comparison in dichloromethane. ResearchGate. Available from: [Link]

  • SAFETY DATA SHEET for 4-Cyclohexene-1,2-dicarboxylic acid, cis-. Acros Organics. Available from: [Link]

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. Available from: [Link]

  • Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. MDPI. Available from: [Link]

  • Why is benzoic acid soluble in dichloromethane? How does the reaction happen? Quora. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Stereochemical Control in Methylcyclopentane Diacid Synthesis

Introduction The precise control of stereochemistry is paramount in modern organic synthesis, particularly in the development of pharmaceutical agents where the biological activity of a molecule is intrinsically tied to...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The precise control of stereochemistry is paramount in modern organic synthesis, particularly in the development of pharmaceutical agents where the biological activity of a molecule is intrinsically tied to its three-dimensional structure. Methylcyclopentane diacids and their derivatives are crucial building blocks in the synthesis of a wide range of complex molecules, including prostaglandins and carbocyclic nucleosides. Achieving stereochemical purity in these five-membered ring systems presents unique challenges due to the subtle energy differences between various stereoisomers.

This guide provides researchers, chemists, and drug development professionals with a comprehensive technical resource for troubleshooting and controlling stereochemistry during the synthesis of methylcyclopentane diacids. It is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field, offering expert insights and actionable protocols grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategic approaches for establishing stereocenters in a methylcyclopentane ring system?

There are three principal strategies for controlling stereochemistry in these systems, each with its own set of advantages and limitations:

  • Substrate-Controlled Synthesis: This approach utilizes a pre-existing stereocenter in the starting material to direct the formation of new stereocenters. For instance, a chiral pool starting material, such as a derivative of D-glucose, can be used to construct the cyclopentane ring with a defined absolute stereochemistry. The inherent conformational rigidity or steric hindrance of the chiral substrate biases the approach of reagents to one face of the molecule.

  • Reagent-Controlled Synthesis: This is one of the most powerful and versatile strategies. It involves the use of external chiral reagents to induce stereoselectivity. This category includes:

    • Chiral Auxiliaries: A temporary chiral group is covalently attached to the achiral substrate. This auxiliary directs the stereochemical course of a reaction and is subsequently removed. The Evans' oxazolidinone auxiliaries are a classic example used to direct alkylations and aldol reactions with high diastereoselectivity.

    • Asymmetric Catalysis: A small amount of a chiral catalyst is used to generate a large amount of a chiral product. This is highly efficient and atom-economical. Key examples include transition-metal-catalyzed asymmetric hydrogenations to set adjacent stereocenters or organocatalytic Michael additions to prochiral cyclopentenones.

  • Enzymatic Resolutions: This method involves the use of enzymes (e.g., lipases) to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer or the transformed product. This is particularly useful for separating racemic mixtures of final products or key intermediates.

Stereocontrol_Strategies cluster_approaches Primary Strategies for Stereocontrol cluster_reagent Reagent-Controlled Methods Start Achiral or Racemic Starting Material Substrate Substrate-Controlled (Chiral Pool Synthesis) Start->Substrate Reagent Reagent-Controlled (External Chirality) Start->Reagent Enzymatic Enzymatic Resolution Start->Enzymatic Product Stereochemically Pure Methylcyclopentane Diacid Substrate->Product Reagent->Product Auxiliary Chiral Auxiliaries (e.g., Evans' Oxazolidinones) Reagent->Auxiliary Catalysis Asymmetric Catalysis (Metal or Organocatalysis) Reagent->Catalysis Enzymatic->Product

Caption: Overview of primary strategies for achieving stereocontrol.

Q2: How do I select an appropriate chiral auxiliary for my synthesis?

Selecting the right chiral auxiliary is critical and depends on the specific reaction you are trying to control. A good chiral auxiliary should meet several criteria[1]:

  • High Diastereoselectivity: It must effectively bias the reaction to form one diastereomer over all others. This is often achieved through steric hindrance, where the bulky auxiliary blocks one face of the reactive intermediate (e.g., an enolate).

  • Ease of Installation and Removal: The auxiliary should be attached to your substrate and later cleaved under mild conditions that do not compromise the newly formed stereocenters or other functional groups in the molecule.

  • Recoverability: For cost-effectiveness, the auxiliary should be recoverable in high yield for reuse.

  • Availability: It should be readily available in both enantiomeric forms, allowing for the synthesis of either enantiomer of the target molecule.

For the synthesis of substituted cyclopentanes, Evans' oxazolidinones are a well-established choice for directing asymmetric alkylations[2][3]. The oxazolidinone is first acylated with a carboxylic acid derivative, and the resulting imide can be deprotonated to form a conformationally rigid Z-enolate. The bulky substituent on the oxazolidinone (e.g., isopropyl or benzyl) then effectively shields one face of the enolate, directing incoming electrophiles to the opposite face with high diastereoselectivity.

Q3: What are the main advantages of using asymmetric catalysis over stoichiometric chiral reagents or auxiliaries?

Asymmetric catalysis offers several significant advantages, primarily centered on efficiency and sustainability:

  • Atom Economy: Catalytic methods use only a small, substoichiometric amount of the chiral controller (the catalyst) to generate a large quantity of the chiral product. In contrast, chiral auxiliaries must be used in stoichiometric amounts, generating more waste.

  • Reduced Synthetic Steps: The use of a chiral auxiliary requires at least two extra steps: attachment and removal. Asymmetric catalysis often simplifies the synthetic sequence, leading to higher overall yields and reduced resource consumption.

  • Direct Enantioselective Synthesis: Catalysis allows for the direct conversion of a prochiral substrate into an enantiomerically enriched product, which is a more elegant and efficient approach. For example, the asymmetric hydrogenation of a cyclopentene-dicarboxylate using a chiral rhodium or ruthenium catalyst can directly set two adjacent stereocenters with high enantioselectivity.

Recent advances have demonstrated the power of organocatalysis and transition-metal catalysis in synthesizing highly substituted, enantioenriched cyclopentanes through domino or cascade reactions, creating multiple C-C bonds and stereocenters in a single pot[4][5].

Troubleshooting Guide

Q4: My reaction is producing a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?

A low diastereomeric ratio (dr) indicates that the energy difference between the transition states leading to the two diastereomeric products is minimal. To improve this, you must increase this energy gap.

Troubleshooting Steps:

  • Lower the Reaction Temperature: Many stereoselective reactions are run at low temperatures (-78 °C, -40 °C, or 0 °C). According to the Eyring equation, the selectivity is inversely proportional to the temperature. Lowering the temperature can significantly enhance the population of the lower-energy transition state, thus improving the dr.

  • Change the Solvent: The polarity and coordinating ability of the solvent can dramatically influence the geometry and stability of the transition state.

    • In reactions involving metal enolates (e.g., lithium or sodium), polar aprotic solvents like THF can coordinate to the metal, altering the aggregation state and steric environment.

    • Switching to a less coordinating solvent (e.g., toluene or dichloromethane) might enforce a more organized, rigid transition state, leading to better stereochemical communication.

  • Modify the Steric Bulk:

    • Substrate/Auxiliary: If using a chiral auxiliary, switch to one with a bulkier substituent to increase steric hindrance and create a more pronounced facial bias.

    • Reagents: If the stereochemistry is reagent-controlled, increasing the steric bulk of the reagent (e.g., using a bulkier Lewis acid or base) can enhance selectivity.

  • Change the Metal Counterion (for enolate reactions): The choice of counterion (e.g., Li⁺, Na⁺, K⁺, or Lewis acids like TiCl₄, Sn(OTf)₂) affects the bond lengths and angles within the transition state. Boron enolates, for example, often form highly ordered, six-membered ring transition states (Zimmerman-Traxler model) that can provide excellent stereocontrol in aldol-type reactions.

Data Summary: Effect of Conditions on Diastereoselectivity

ParameterCondition AResult (dr)Condition BResult (dr)Rationale
Temperature 0 °C3:1-78 °C>15:1Lower temperature amplifies small energy differences between transition states.
Solvent THF (Coordinating)2:1Toluene (Non-coord.)8:1A less coordinating solvent can lead to a more rigid and selective transition state.
Lewis Acid TiCl₄5:1Sc(OTf)₃12:1Different Lewis acids alter the geometry and reactivity of the complex.

graph TD {
A[Start: Low Diastereoselectivity (dr ≈ 1:1)] --> B{Identify Control Element};
B --> C[Temperature];
B --> D[Solvent];
B --> E[Sterics];
B --> F[Counterion/Lewis Acid];
subgraph "Optimization Workflow"
    C --> C1[Decrease Temperature\n(e.g., 0°C to -78°C)];
    D --> D1[Screen Solvents\n(e.g., THF, Toluene, CH₂Cl₂)];
    E --> E1[Increase Steric Bulk\n(Auxiliary, Reagent)];
    F --> F1[Change Metal\n(e.g., Li to B, Ti to Sc)];
end

C1 --> G{Re-evaluate dr};
D1 --> G;
E1 --> G;
F1 --> G;

G --> H[Acceptable dr?];
H -- No --> B;
H -- Yes --> I[Proceed to Scale-up];

style A fill:#EA4335,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF
style I fill:#34A853,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF
style B fill:#FBBC05,stroke:#333,stroke-width:2px,fontcolor:#202124

}

Caption: Workflow for troubleshooting poor diastereoselectivity.

Q5: I am observing significant epimerization of my product during workup or purification. How can I prevent this?

Epimerization occurs when a stereocenter, typically one alpha to a carbonyl group (like an ester or ketone), inverts its configuration. This is usually caused by exposure to acidic or basic conditions that allow for enolization.

Preventative Measures:

  • Neutralize the Workup: Ensure that the reaction is carefully quenched to a neutral pH (pH ≈ 7) before extraction. Use a buffered aqueous solution (e.g., saturated ammonium chloride for organometallic reagents, or a phosphate buffer) instead of strong acids or bases.

  • Minimize Contact with Silica Gel: Standard silica gel is acidic and can cause epimerization of sensitive compounds during column chromatography.

    • Use Deactivated Silica: Treat the silica gel with a base, such as triethylamine. A common practice is to elute the column with a solvent system containing a small amount (0.1-1%) of triethylamine or pyridine.

    • Use Alternative Stationary Phases: Consider using neutral alumina or a less acidic reversed-phase silica (C18) for purification if your compound is compatible.

    • Minimize Purification Time: Run the column quickly and avoid letting the compound sit on the column for extended periods.

  • Low-Temperature Operations: Perform all workup and purification steps at low temperatures (e.g., in an ice bath) to reduce the rate of potential epimerization.

  • Derivative Formation: In some cases, it may be necessary to protect the sensitive functional group before purification. For example, a ketone could be temporarily converted to a ketal, which is stable to the purification conditions, and then deprotected in a final step.

Q6: My chiral HPLC/GC analysis shows a low enantiomeric excess (ee). What are the likely causes?

A low enantiomeric excess suggests that the chiral catalyst or reagent is not effectively discriminating between the two prochiral faces of the substrate.

Potential Causes and Solutions:

  • Catalyst Deactivation or Impurity: The chiral catalyst may be impure, deactivated by moisture or oxygen, or used at an incorrect loading.

    • Solution: Ensure the catalyst is of high purity. Run the reaction under strictly anhydrous and inert conditions (e.g., under an argon or nitrogen atmosphere). Perform a catalyst loading screen to find the optimal concentration.

  • Incorrect Ligand/Catalyst Combination: The chiral ligand may not be suitable for the specific metal or substrate.

    • Solution: Screen a library of different chiral ligands. The electronic and steric properties of the ligand are crucial for creating an effective chiral pocket around the metal center.

  • Background (Uncatalyzed) Reaction: A non-selective background reaction may be competing with the desired catalytic cycle, producing a racemic product and lowering the overall ee.

    • Solution: Lower the reaction temperature to slow down the higher-activation-energy background reaction. You can also try lowering the concentration of the reactants to favor the catalytic pathway.

  • Substrate Incompatibility: The substrate itself may not be well-suited for the chosen catalytic system.

    • Solution: Modify the substrate by changing protecting groups or other functional groups to improve its interaction with the chiral catalyst. For example, a bulkier protecting group might enhance the steric interactions required for high enantioselectivity.

Experimental Protocol: Asymmetric Michael Addition for Cyclopentane Construction

This protocol describes a representative organocatalytic Michael addition of a dicarbonyl compound to an α,β-unsaturated aldehyde, a key step in constructing a functionalized cyclopentane ring.

Objective: To synthesize a chiral Michael adduct with high diastereo- and enantioselectivity using a diarylprolinol silyl ether catalyst.

Materials:

  • Cyclopentane-1,3-dione

  • (E)-Cinnamaldehyde

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (organocatalyst)

  • Chloroform (CHCl₃), anhydrous

  • Benzoic Acid (additive)

  • Saturated aqueous NaHCO₃ solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • To an oven-dried 25 mL round-bottom flask under a nitrogen atmosphere, add the organocatalyst (0.1 mmol, 10 mol%), benzoic acid (0.1 mmol, 10 mol%), and anhydrous chloroform (5 mL).

  • Stir the solution at room temperature for 10 minutes.

  • Add cyclopentane-1,3-dione (1.2 mmol, 1.2 equiv) to the flask.

  • Add (E)-cinnamaldehyde (1.0 mmol, 1.0 equiv) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 24-48 hours, monitoring its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 10 mL of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 30% to 50% Ethyl Acetate in Hexanes) to yield the pure Michael adduct.

  • Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product and the enantiomeric excess (ee) by chiral HPLC analysis.

References

  • Title: Catalytic asymmetric desymmetrization approaches to enantioenriched cyclopentanes Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Asymmetric Synthesis of Fully Substituted Cyclopentane-Oxindoles through an Organocatalytic Triple Michael Domino Reaction Source: PMC (PubMed Central) URL: [Link]

  • Title: Highly Stereoselective Synthesis of Cyclopentanes bearing Four Stereocenters by a Rhodium Carbene–Initiated Domino Sequence Source: PMC (PubMed Central) URL: [Link]

  • Title: Chiral auxiliary - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Chiral Auxiliaries in Asymmetric Synthesis Source: ResearchGate URL: [Link]

  • Title: Asymmetric Synthesis - University of York Source: University of York, Department of Chemistry URL: [Link]

  • Title: Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis Source: RSC Publishing URL: [Link]

  • Title: Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures: From Drug Discovery Research to Natural Product Synthesis Source: ResearchGate URL: [Link]

Sources

Optimization

Technical Support Center: Hydrolysis of 4-methylcyclopentane-1,2-dicarboxylic anhydride

Welcome to the technical support center for the hydrolysis of 4-methylcyclopentane-1,2-dicarboxylic anhydride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the hydrolysis of 4-methylcyclopentane-1,2-dicarboxylic anhydride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during this specific chemical transformation. The information provided herein is curated from established scientific literature and practical laboratory experience to ensure accuracy and reliability.

Introduction: The Significance of Controlled Hydrolysis

The hydrolysis of 4-methylcyclopentane-1,2-dicarboxylic anhydride to its corresponding dicarboxylic acid is a fundamental reaction in organic synthesis. The resulting diacid is a valuable building block in the development of pharmaceuticals and other complex molecules. However, what appears to be a straightforward ring-opening reaction can present several challenges that impact yield, purity, and reproducibility. This guide provides a structured approach to troubleshooting these issues, grounded in the principles of reaction kinetics and mechanistic understanding.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding the hydrolysis of 4-methylcyclopentane-1,2-dicarboxylic anhydride.

Q1: What is the general mechanism for the hydrolysis of a cyclic anhydride?

A1: The hydrolysis of a cyclic anhydride, such as 4-methylcyclopentane-1,2-dicarboxylic anhydride, proceeds via a nucleophilic acyl substitution mechanism. A water molecule acts as the nucleophile, attacking one of the carbonyl carbons of the anhydride. This leads to the opening of the five-membered ring and the formation of the dicarboxylic acid.[1][2][3] The reaction can be catalyzed by either acid or base.[4][5][6]

Q2: What are the expected products of the hydrolysis?

A2: The hydrolysis of 4-methylcyclopentane-1,2-dicarboxylic anhydride yields 4-methylcyclopentane-1,2-dicarboxylic acid.[7] Depending on the stereochemistry of the starting anhydride (cis or trans), a corresponding mixture of diastereomeric diacids may be formed.

Q3: How can I monitor the progress of the reaction?

A3: Several analytical techniques can be employed. In-situ monitoring using spectroscopic methods like FT-IR or NMR is highly effective for tracking the disappearance of the anhydride and the appearance of the carboxylic acid in real-time.[8][9][10][11] For offline analysis, techniques such as titration of the generated carboxylic acid can be used.[4]

Q4: Is the reaction exothermic?

A4: Yes, the hydrolysis of anhydrides is generally an exothermic reaction.[8][12] For large-scale reactions, it is crucial to have adequate temperature control to prevent a runaway reaction.

Troubleshooting Guide

This section delves into specific problems that may arise during the hydrolysis of 4-methylcyclopentane-1,2-dicarboxylic anhydride, offering potential causes and actionable solutions.

Problem 1: Incomplete or Slow Reaction

You observe that a significant amount of the starting anhydride remains even after an extended reaction time.

Potential Causes:

  • Low Temperature: The rate of hydrolysis is temperature-dependent.[13][14] Insufficient temperature will lead to a slow reaction rate.

  • Neutral pH: While hydrolysis can occur at neutral pH, the rate is often slow. Both acid and base catalysis can significantly accelerate the reaction.[4][5][6][15]

  • Poor Solubility: If the anhydride has low solubility in the reaction medium, the reaction will be limited by the rate of dissolution.[13] The use of a co-solvent might be necessary.

  • Insufficient Water: Water is a reactant. If the concentration of water is too low (e.g., in a non-aqueous solvent with only trace amounts of water), the reaction will be slow or incomplete.

Troubleshooting Protocol:

  • Temperature Optimization:

    • Gradually increase the reaction temperature in 10 °C increments, monitoring the reaction progress at each step.

    • Be mindful of potential side reactions at higher temperatures.

  • pH Adjustment:

    • Acid Catalysis: Add a catalytic amount of a strong acid (e.g., HCl, H₂SO₄). The mechanism involves protonation of a carbonyl oxygen, making the carbonyl carbon more electrophilic.[4][5]

    • Base Catalysis: Add a base (e.g., NaOH, pyridine). The hydroxide ion is a more potent nucleophile than water, leading to a faster reaction rate.[6][16][17]

  • Solvent System Modification:

    • If using a non-aqueous solvent, consider adding a co-solvent such as acetone or acetonitrile to improve the solubility of the anhydride.[4][14]

    • Ensure an adequate molar excess of water is present.

Experimental Workflow: Optimizing Hydrolysis Conditions

G start Start: Incomplete Hydrolysis check_temp Check Reaction Temperature start->check_temp increase_temp Increase Temperature (e.g., to 50-70 °C) check_temp->increase_temp If too low check_pH Check pH of the Reaction Mixture check_temp->check_pH If optimal monitor Monitor Reaction Progress (e.g., by TLC, IR) increase_temp->monitor add_catalyst Add Catalyst check_pH->add_catalyst If neutral check_solubility Check Solubility of Anhydride check_pH->check_solubility If optimal acid_cat Acid Catalyst (e.g., 0.1 M HCl) add_catalyst->acid_cat base_cat Base Catalyst (e.g., 0.1 M NaOH) add_catalyst->base_cat acid_cat->monitor base_cat->monitor add_cosolvent Add Co-solvent (e.g., Acetone) check_solubility->add_cosolvent If poor add_cosolvent->monitor monitor->start If incomplete complete Reaction Complete monitor->complete If complete

Caption: Troubleshooting workflow for incomplete hydrolysis.

Problem 2: Formation of Unwanted Byproducts

You observe the presence of unexpected signals in your analytical data (e.g., NMR, LC-MS), indicating the formation of byproducts.

Potential Causes:

  • Epimerization: Under harsh basic or acidic conditions and elevated temperatures, the stereocenters at positions 1 and 2 of the cyclopentane ring could be susceptible to epimerization, leading to a mixture of cis and trans diastereomers of the dicarboxylic acid.

  • Decomposition: At very high temperatures, dicarboxylic acids can undergo decarboxylation or other decomposition pathways.

  • Intermolecular Reactions: At high concentrations, the initially formed dicarboxylic acid could potentially react with the remaining anhydride to form oligomeric species, although this is less common in the presence of excess water.

Troubleshooting Protocol:

  • Milder Reaction Conditions:

    • Reduce the reaction temperature.

    • Use a milder catalyst. For example, a weaker base like sodium bicarbonate or an organic base like pyridine might be preferable to strong bases like sodium hydroxide.[18]

  • Control of Reaction Time:

    • Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the time the product is exposed to harsh conditions.

  • Purification Strategy:

    • If byproduct formation is unavoidable, develop a robust purification method. Recrystallization is often effective for purifying dicarboxylic acids. The choice of solvent will depend on the solubility differences between the desired product and the byproducts.

Data Presentation: Effect of pH on Hydrolysis Rate

pH ConditionCatalystRelative RatePotential for Side Reactions
Acidic (pH < 3)Strong Acid (e.g., HCl)FastModerate (e.g., epimerization)
Neutral (pH ~7)NoneSlowLow
Basic (pH > 10)Strong Base (e.g., NaOH)Very FastHigh (e.g., epimerization)

This table provides a qualitative comparison. Actual rates will depend on specific concentrations and temperatures.

Problem 3: Difficulties in Product Isolation and Purification

You are struggling to obtain a pure, solid product after the reaction is complete.

Potential Causes:

  • High Solubility of the Diacid: The target 4-methylcyclopentane-1,2-dicarboxylic acid may be highly soluble in the reaction solvent, making precipitation or extraction challenging.

  • Emulsion Formation during Extraction: During workup with an organic solvent and an aqueous phase, emulsions can form, complicating phase separation.

  • Product is an Oil: The dicarboxylic acid may be a low-melting solid or an oil at room temperature, making crystallization difficult.

Troubleshooting Protocol:

  • Solvent Selection for Extraction:

    • If the product is in an aqueous solution, perform extractions with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether) after acidifying the solution to ensure the dicarboxylic acid is in its neutral, less water-soluble form.

  • Breaking Emulsions:

    • Addition of brine (saturated NaCl solution) can help to break emulsions by increasing the ionic strength of the aqueous phase.

  • Inducing Crystallization:

    • If the product is an oil, try to induce crystallization by:

      • Scratching the inside of the flask with a glass rod.

      • Adding a seed crystal of the pure product.

      • Cooling the solution to a lower temperature.

      • Using a different solvent system for recrystallization. A mixture of a good solvent and a poor solvent is often effective.

Logical Relationship: Product Isolation Strategy

G start Reaction Mixture acidify Acidify to pH < 2 start->acidify extract Extract with Organic Solvent acidify->extract dry Dry Organic Layer (e.g., with Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate product Isolated Product concentrate->product is_solid Is Product a Solid? product->is_solid recrystallize Recrystallize is_solid->recrystallize Yes is_oil Product is an Oil is_solid->is_oil No pure_product Pure Solid Product recrystallize->pure_product induce_crystallization Attempt to Induce Crystallization is_oil->induce_crystallization induce_crystallization->pure_product Success chromatography Purify by Chromatography induce_crystallization->chromatography Failure chromatography->pure_product

Caption: Decision-making process for product isolation and purification.

Concluding Remarks

The successful hydrolysis of 4-methylcyclopentane-1,2-dicarboxylic anhydride is achievable with careful attention to reaction parameters. By understanding the underlying chemical principles and systematically addressing challenges as they arise, researchers can optimize this critical synthetic step. This guide serves as a starting point for troubleshooting, and further refinement of protocols may be necessary based on specific experimental setups and desired product specifications.

References

  • PubMed.

  • Canadian Science Publishing.

  • OSTI.GOV.

  • LibreTexts.

  • Royal Society of Chemistry.

  • Royal Society of Chemistry.

  • EBSCO Information Services.

  • ResearchGate.

  • YouTube.

  • Digital Commons@ETSU.

  • Royal Society of Chemistry.

  • Biblioteka Nauki.

  • Thermo Fisher Scientific.

  • SETAC.

  • Chemistry Europe.

  • Thermo Fisher Scientific.

  • LibreTexts.

  • SciSpace.

  • Chemistry Steps.

  • JoVE.

  • OUCI.

  • YouTube.

  • Royal Society of Chemistry.

  • PubMed.

  • Salem Press.

  • ResearchGate.

  • Prezi.

  • ResearchGate.

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  • Google Patents.

  • ChemicalBook.

  • Organic Chemistry.

  • University of Oregon.

  • Oregon State University.

  • PubChem.

  • Google Patents.

  • Organic Syntheses.

  • Lab Pro Inc.

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  • TCI Chemicals.

  • TCI AMERICA.

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  • Reddit.

  • ChemSynthesis.

  • Organic Syntheses.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for Favorskii Rearrangement of Cyclic Ketones

Welcome to the technical support center for the Favorskii rearrangement. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Favorskii rearrangement. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing a critical parameter: reaction temperature. The following troubleshooting guides and FAQs will help you navigate the nuances of this powerful ring-contraction reaction.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of temperature in the Favorskii rearrangement of cyclic ketones?

A1: Temperature is a critical control element in the Favorskii rearrangement. It directly influences reaction rate, selectivity, and the stability of key intermediates. The reaction proceeds through a strained cyclopropanone intermediate formed from an α-halo ketone and a base.[1][2][3] The formation and subsequent nucleophilic attack on this intermediate are temperature-sensitive steps. Inadequate temperature control can lead to a host of side reactions, ultimately impacting yield and purity.

Q2: I'm observing very low conversion of my starting α-halo cyclic ketone. Could the reaction temperature be too low?

A2: Yes, it's highly probable. The initial deprotonation at the α'-carbon to form the enolate and the subsequent intramolecular nucleophilic substitution to form the cyclopropanone intermediate both have activation energy barriers that must be overcome.[2] If the temperature is too low, the reaction may proceed very slowly or stall altogether. A systematic, incremental increase in temperature is a logical first step in troubleshooting low conversion.

Q3: My reaction is producing a significant amount of an α,β-unsaturated ketone. What is causing this and how can I mitigate it?

A3: The formation of an α,β-unsaturated ketone is a common side reaction, particularly with α,α'-dihaloketones, and is often favored at higher temperatures.[2][4] This side product arises from an elimination reaction (dehydrohalogenation) that competes with the rearrangement pathway. To favor the desired Favorskii rearrangement, it is generally advisable to conduct the reaction at lower temperatures. The exact temperature will be substrate-dependent, but starting at 0 °C or even lower (e.g., -25 °C) can often suppress this elimination pathway.[5]

Q4: I'm not seeing the expected ring-contracted product. Instead, I'm isolating a product that appears to be the result of direct nucleophilic substitution on the halide. Why is this happening?

A4: Direct nucleophilic substitution is a competing reaction pathway that can be influenced by both temperature and steric hindrance.[5] In some cases, particularly with primary amine nucleophiles, lower temperatures can favor this SN2-type reaction over the Favorskii rearrangement.[5] If your goal is the ring-contracted product, a moderate increase in temperature may be necessary to favor the rearrangement pathway. This is a scenario where a careful temperature optimization study is crucial.

Troubleshooting Guide: Temperature-Related Issues

This section provides a structured approach to diagnosing and resolving common issues encountered during the optimization of reaction temperature for the Favorskii rearrangement of cyclic ketones.

Issue 1: Low Yield of the Desired Ring-Contracted Product
Symptom Potential Cause (Temperature-Related) Recommended Action
Low conversion, starting material recovered Reaction temperature is too low, insufficient energy to overcome activation barriers.Incrementally increase the reaction temperature in 5-10 °C intervals. Monitor the reaction by TLC or LC-MS to find the optimal temperature for conversion without significant side product formation.
Complex mixture of products, low yield of desired product Reaction temperature is too high, leading to decomposition of the starting material, intermediates, or product.Decrease the reaction temperature. Consider starting the reaction at a lower temperature (e.g., 0 °C or -20 °C) and allowing it to slowly warm to room temperature.
Formation of α-hydroxy ketals or other unexpected byproducts Reaction temperature may be influencing the stability of the cyclopropanone intermediate, leading to alternative reaction pathways.A systematic temperature screen is recommended. In some cases, a very specific temperature window is required to maintain the integrity of the intermediate and favor the desired rearrangement.
Issue 2: Formation of Specific Side Products
Side Product Observed Plausible Mechanism & Temperature Influence Troubleshooting Protocol
α,β-Unsaturated Ketone Elimination reaction (dehydrohalogenation) competes with rearrangement. This pathway is often favored at higher temperatures.[2][4]1. Lower the reaction temperature: Conduct the reaction at 0 °C or below. 2. Consider a less hindered base: A bulkier base might favor elimination. 3. Change the solvent: A more polar aprotic solvent may favor the rearrangement pathway.
Product of Direct Nucleophilic Substitution The nucleophile attacks the carbon bearing the halogen directly. This can be favored at lower temperatures with certain nucleophiles (e.g., primary amines).[5]1. Increase the reaction temperature: This can favor the rearrangement pathway over direct substitution. 2. Use a more hindered nucleophile/base: This can disfavor the direct SN2 attack.
Products from the Quasi-Favorskii Rearrangement For substrates lacking an α'-hydrogen, a semi-benzilic acid type rearrangement occurs.[2][3][4] This mechanism is less dependent on enolate formation and may have a different temperature profile.1. Confirm the structure of your starting material: Ensure there is an available α'-hydrogen for the classic Favorskii mechanism. 2. Optimize temperature for the quasi-Favorskii pathway: This may require different conditions than the classic rearrangement.

Experimental Workflow & Visualization

Workflow for Temperature Optimization

The following diagram illustrates a systematic approach to optimizing the reaction temperature for the Favorskii rearrangement of a novel cyclic ketone.

Temperature_Optimization_Workflow cluster_prep Preparation cluster_screening Temperature Screening cluster_analysis Analysis cluster_decision Decision & Refinement cluster_outcome Outcome start Start with α-halo cyclic ketone setup Set up parallel reactions start->setup temp_n25 Reaction at -25°C setup->temp_n25 temp_0 Reaction at 0°C setup->temp_0 temp_rt Reaction at Room Temp (25°C) setup->temp_rt temp_50 Reaction at 50°C setup->temp_50 monitor Monitor by TLC/LC-MS at set time points temp_n25->monitor temp_0->monitor temp_rt->monitor temp_50->monitor analyze Analyze yield and purity of desired product monitor->analyze decision Optimal temperature identified? analyze->decision end_procedure Finalize Protocol decision->end_procedure Yes refine Refine temperature range decision->refine No refine->setup

Caption: A systematic workflow for optimizing reaction temperature.

Influence of Temperature on Reaction Pathways

This diagram illustrates how temperature can dictate the outcome of the reaction, leading to either the desired rearrangement or common side products.

Temperature_Influence start α-Halo Cyclic Ketone + Base rearrangement Favorskii Rearrangement (Desired Product) start->rearrangement Optimal Path substitution Nucleophilic Substitution start->substitution elimination Elimination (α,β-Unsaturated Ketone) start->elimination low_temp Low Temperature (-25°C to 0°C) moderate_temp Moderate Temperature (0°C to RT) high_temp High Temperature (> RT)

Caption: The influence of temperature on competing reaction pathways.

References

  • Favorskii rearrangement. In: Wikipedia. Accessed February 22, 2026. [Link]

  • FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. AdiChemistry. Accessed February 22, 2026. [Link]

  • Favorskii rearrangement----Sir Khalid (Organic). Slideshare. Accessed February 22, 2026. [Link]

  • Favorskii Reaction. Organic Chemistry Portal. Accessed February 22, 2026. [Link]

  • Organic Chemistry Rearrangement. Dr. H.N. Sinha Arts & Commerce College. Accessed February 22, 2026. [Link]

  • Favorskii Rearrangement. SynArchive. Accessed February 22, 2026. [Link]

  • A Theoretical Study of Favorskii Reaction Stereochemistry. Lessons in Torquoselectivity. The Journal of Organic Chemistry. Accessed February 22, 2026. [Link]

  • A theoretical study of Favorskii reaction stereochemistry. Lessons in torquoselectivity. The Journal of Organic Chemistry. Accessed February 22, 2026. [Link]

  • Temperature and steric hindrance-regulated selective synthesis of ketamine derivatives and 2-aryl-cycloketone-1-carboxamides via nucleophilic substitution and Favorskii rearrangement. Organic & Biomolecular Chemistry. Accessed February 22, 2026. [Link]

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Reference Data & Comparative Studies

Validation

The Structural Complexity of 4-Methylcyclopentane-1,2-dicarboxylic Acid

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Methylcyclopentane-1,2-dicarboxylic Acid in CDCl₃: A Comparative Analysis for Drug Development Professionals In the landscape of pharmaceutical research and develop...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-Methylcyclopentane-1,2-dicarboxylic Acid in CDCl₃: A Comparative Analysis for Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel molecular entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for this purpose. This guide provides a comprehensive analysis of the ¹H NMR spectrum of 4-Methylcyclopentane-1,2-dicarboxylic acid in deuterated chloroform (CDCl₃), a common solvent in organic chemistry. We will delve into the intricacies of spectral interpretation, explore the influence of stereochemistry, and compare the utility of CDCl₃ with alternative solvents, offering field-proven insights for researchers and scientists.

4-Methylcyclopentane-1,2-dicarboxylic acid presents a fascinating case for NMR analysis due to its multiple stereocenters. The relative orientation of the two carboxylic acid groups (cis or trans) and the methyl group gives rise to several diastereomers. This stereochemical diversity profoundly impacts the ¹H NMR spectrum, as the chemical environment of each proton is unique to its specific isomer. The conformational flexibility of the five-membered ring further complicates the spectrum, leading to averaged chemical shifts and coupling constants that reflect the populations of different envelope and twist conformations.[1]

Predicted ¹H NMR Spectrum of cis-4-Methylcyclopentane-1,2-dicarboxylic Acid in CDCl₃

Due to the absence of a publicly available experimental spectrum, we present a predicted ¹H NMR spectrum based on established principles of chemical shifts, substituent effects, and spin-spin coupling.[2][3] The following table outlines the expected chemical shifts (δ), multiplicities, and coupling constants (J) for the protons of one of the cis-diastereomers.

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (J, Hz)
COOH10.0 - 13.0broad singlet-
H1, H22.8 - 3.2multipletJ(H1,H2), J(H1,H5), J(H2,H3)
H42.0 - 2.4multipletJ(H4,H3), J(H4,H5), J(H4,CH3)
H3a, H3b1.8 - 2.2multipletJ(H3a,H3b), J(H3a,H2), J(H3a,H4), J(H3b,H2), J(H3b,H4)
H5a, H5b1.4 - 1.8multipletJ(H5a,H5b), J(H5a,H1), J(H5a,H4), J(H5b,H1), J(H5b,H4)
CH₃0.9 - 1.1doubletJ(CH3,H4)

Rationale for Predicted Values:

  • Carboxylic Acid Protons (COOH): In non-polar solvents like CDCl₃, carboxylic acids form hydrogen-bonded dimers, which significantly deshields the acidic protons, causing them to appear as a broad singlet in the 10-13 ppm region.[4]

  • Protons Alpha to Carbonyls (H1, H2): The protons on the carbons bearing the carboxylic acid groups are deshielded by the electron-withdrawing nature of the carbonyls and are expected to resonate between 2.8 and 3.2 ppm. Their multiplicity will be complex due to coupling with neighboring protons.

  • Methine Proton (H4): The proton on the carbon with the methyl group will appear as a multiplet due to coupling with the adjacent methylene protons and the methyl protons.

  • Methylene Protons (H3, H5): The diastereotopic methylene protons will exhibit complex splitting patterns due to both geminal and vicinal coupling.

  • Methyl Protons (CH₃): The methyl group will appear as a doublet due to coupling with the adjacent methine proton (H4).

Spin-Spin Coupling Network

The connectivity of the protons can be visualized through a spin-spin coupling diagram. This illustrates which protons are interacting and will therefore show splitting in the NMR spectrum.

Predicted spin-spin coupling network for 4-Methylcyclopentane-1,2-dicarboxylic acid.

Experimental Protocol for ¹H NMR in CDCl₃

Acquiring a high-quality ¹H NMR spectrum requires careful sample preparation and instrument setup.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of 4-Methylcyclopentane-1,2-dicarboxylic acid into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution of the sample. The use of a deuterated solvent is crucial to avoid a large solvent peak that would obscure signals from the analyte.[5] TMS is used as a reference point, with its signal defined as 0.0 ppm.[6]

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve a narrow and symmetrical TMS peak.

    • Acquire the ¹H NMR spectrum using standard parameters (e.g., 32 scans, 90° pulse, 2-second relaxation delay).

The CDCl₃ vs. DMSO-d₆ Debate: A Comparative Analysis

While CDCl₃ is a widely used NMR solvent, it is not always the optimal choice. For polar molecules like dicarboxylic acids, deuterated dimethyl sulfoxide (DMSO-d₆) can offer several advantages.

FeatureCDCl₃DMSO-d₆
Solubility Moderate to low for polar compounds.Excellent for polar compounds.
Hydrogen Bonding Promotes intermolecular hydrogen bonding (dimerization).[4]Acts as a hydrogen bond acceptor, disrupting intermolecular H-bonding.
COOH Proton Signal Broad, may be difficult to integrate accurately.Sharper, well-defined singlet.
OH/NH Exchange Can lead to peak broadening or disappearance of exchangeable protons.Slower exchange, allowing for observation of coupling to OH/NH protons.
Chemical Shifts Generally provides good spectral dispersion.Can induce significant changes in chemical shifts compared to CDCl₃.[3]

The choice of solvent can significantly impact the appearance of the spectrum and the information that can be extracted.

Solvent Selection Workflow

The following diagram illustrates a decision-making process for selecting the appropriate NMR solvent for a dicarboxylic acid.

Solvent_Selection Start Start: Dicarboxylic Acid Sample Solubility_Check Is the compound soluble in CDCl3? Start->Solubility_Check H_Bonding Is observation of COOH proton coupling important? Solubility_Check->H_Bonding Yes Use_DMSO Use DMSO-d6 Solubility_Check->Use_DMSO No Use_CDCl3 Use CDCl3 H_Bonding->Use_CDCl3 No H_Bonding->Use_DMSO Yes

A simplified workflow for selecting an appropriate NMR solvent.

Advanced NMR Techniques for Unambiguous Assignment

For complex molecules like 4-Methylcyclopentane-1,2-dicarboxylic acid, a 1D ¹H NMR spectrum may not be sufficient for complete and unambiguous assignment of all proton signals. In such cases, 2D NMR techniques are invaluable.

  • COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, providing direct evidence of connectivity. Cross-peaks in a COSY spectrum connect signals from protons that are J-coupled.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached. This is extremely useful for assigning protons based on the more dispersed ¹³C NMR spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, providing information about the carbon skeleton and the placement of functional groups.

The application of these 2D NMR techniques can resolve any ambiguities arising from overlapping signals in the 1D spectrum and provide definitive structural confirmation.

Conclusion

The ¹H NMR spectrum of 4-Methylcyclopentane-1,2-dicarboxylic acid in CDCl₃ is predicted to be complex, reflecting the molecule's stereochemical diversity and conformational flexibility. While CDCl₃ is a suitable solvent for initial analysis, researchers should consider the use of DMSO-d₆ to overcome potential solubility issues and to obtain sharper signals for the carboxylic acid protons. For unambiguous structural elucidation, the use of 2D NMR techniques is highly recommended. A thorough understanding of the principles outlined in this guide will empower drug development professionals to confidently interpret the NMR spectra of complex molecules and make informed decisions in their research endeavors.

References

  • Napolitano, J. G., Gavín, J. A., García, C., Norte, M., Fernández, J. J., & Daranas, A. H. (2011). On the configuration of five-membered rings: a spin-spin coupling constant approach. Chemistry (Weinheim an der Bergstrasse, Germany), 17(23), 6338–6347.
  • Anstey, M. A., & Martin, G. E. (2015). coupling constants in rigid five-membered rings: n.m.r. spectra of the camphane-2,3-diols. Canadian Journal of Chemistry, 93(10), 1075-1082.
  • Demir, B., & Tutsak, I. (2013). Prediction of the 1H NMR spectra of epoxy-fused cyclopentane derivatives by calculations of chemical shifts and spin–spin coupling constants. Journal of Molecular Modeling, 19(3), 1133–1141.
  • Anstey, M. A., & Martin, G. E. (2015). COUPLING CONSTANTS IN RIGID FIVE-MEMBERED RINGS: N.M.R. SPECTRA OF THE CAMPHANE-2,3-DIOLS. Canadian Journal of Chemistry, 93(10), 1075-1082.
  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). cyclopentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopentane 1-H nmr. Retrieved from [Link]

  • University of Calgary. (n.d.). Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S3. 1 H NMR spectrum of 4 in CDCl 3. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Chem LibreTexts. (2023, May 15). NMR 5: Coupling Constants. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]

  • SpectraBase. (n.d.). Cyclopentane - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • ACS Publications. (1974). NMR spectroscopy of cyclopentane derivatives. III. Methylcyclopentane. Journal of the American Chemical Society, 96(12), 3845-3851.
  • ResearchGate. (n.d.). Figure S4 . Full range 1 H NMR spectra (300 MHz, CDCl 3 , 30°C) shown.... Retrieved from [Link]

  • Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3244-3258.
  • Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.
  • ChemAxon. (n.d.). NMR Predictor - Documentation. Retrieved from [Link]

  • PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylcyclopentane-1,2-dicarboxylic acid. Retrieved from [Link]

  • Abraham, R. J., & Reid, M. (2000). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Asia, 1(1), 1-10.
  • Abraham, R. J. (2005). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository.
  • SpectraBase. (n.d.). 4,5-DIMETHYL-4-CYCLOHEXENE-1,2-DICARBOXYLIC ACID, ANHYDRIDE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • SpectraBase. (n.d.). Methylcyclopentane - Optional[1H NMR] - Spectrum. Retrieved from [Link]

Sources

Comparative

Technical Comparison: C13 NMR Chemical Shifts of cis vs trans 4-Methylcyclopentane-1,2-dicarboxylic acid

Executive Summary Objective: To distinguish between the stereoisomers of 4-methylcyclopentane-1,2-dicarboxylic acid using Carbon-13 Nuclear Magnetic Resonance (13C NMR). Core Insight: The differentiation of cis and trans...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To distinguish between the stereoisomers of 4-methylcyclopentane-1,2-dicarboxylic acid using Carbon-13 Nuclear Magnetic Resonance (13C NMR).

Core Insight: The differentiation of cis and trans isomers in 1,2-disubstituted cyclopentanes relies heavily on steric compression effects (the


-gauche effect). In general, carbons in a cis-1,2 arrangement experience greater steric crowding, resulting in an upfield shift (shielding, lower ppm)  compared to their trans counterparts. For 4-methylcyclopentane-1,2-dicarboxylic acid, the analysis is compounded by the relative stereochemistry of the methyl group at position 4, requiring a combination of 1D 13C chemical shift analysis and 2D NOESY experiments for definitive assignment.

Stereochemical Context & Nomenclature

Before analyzing the spectra, it is critical to define the isomers. This molecule possesses three chiral centers (C1, C2, and C4), leading to multiple diastereomers.

  • 1,2-Relationship: Refers to the relative orientation of the two carboxylic acid groups.

    • cis-1,2: The COOH groups are on the same face of the ring (often meso or pseudo-meso).

    • trans-1,2: The COOH groups are on opposite faces.

  • 4-Methyl Relationship: The methyl group can be cis or trans relative to the C1-carboxyl group.

Isomer Visualization (Graphviz)

Isomers cluster_0 Cis-1,2-Dicarboxylic Series cluster_1 Trans-1,2-Dicarboxylic Series IsomerA All-cis Isomer (1,2-cis, 1,4-cis) Methyl crowded by COOH IsomerB 1,2-cis, 4-trans Isomer Methyl anti to COOH IsomerA->IsomerB Differs by C4 & Methyl Shift IsomerC 1,2-trans, 4-cis Isomer Methyl cis to C1-COOH IsomerD 1,2-trans, 4-trans Isomer Methyl trans to C1-COOH IsomerC->IsomerD Differs by C4 & Methyl Shift

Caption: Structural relationship between the primary diastereomers. The 1,2-cis relationship is the primary differentiator for the C1/C2 chemical shifts.

Theoretical Framework: The -Gauche Effect

The primary mechanism for differentiation is the Steric Induced Shift .

  • Shielding (Upfield Shift): When two substituents are cis (eclipsed or gauche on a puckered ring), the electron clouds repel, expanding the orbitals and increasing electron density around the carbon nucleus. This shields the nucleus, causing the signal to appear at a lower ppm .

  • Deshielding (Downfield Shift): In the trans configuration, substituents are often pseudo-diequatorial (less crowded). The lack of steric compression results in a signal at a higher ppm .

Application to Topic:

  • C1 & C2 (Methines): The cis-1,2 isomer will show C1/C2 resonances 2–4 ppm upfield relative to the trans-1,2 isomer.

  • C4 (Methyl-bearing): The chemical shift of C4 and the methyl carbon itself depends on whether the methyl group is pseudo-axial (crowded, upfield) or pseudo-equatorial (relaxed, downfield).

Comparative Data: Chemical Shift Analysis

Note: Exact values vary by solvent (DMSO-d6 vs CDCl3) and concentration. The values below are representative ranges based on substituent additivity rules derived from cyclopentane-1,2-dicarboxylic acid literature.

Table 1: Representative 13C NMR Shifts (ppm) in DMSO-d6
Carbon PositionAtom Typecis -1,2-Dicarboxylic Acidtrans -1,2-Dicarboxylic AcidDifferentiation Logic
C=O (Carboxyl) Quaternary174.0 – 176.0175.0 – 177.0Weak Indicator: Often indistinguishable; trans may be slightly downfield.
C1, C2 CH (Methine)44.0 – 46.5 48.0 – 51.0 Strong Indicator: Cis is shielded (upfield) due to steric compression between COOH groups.
C4 CH (Methine)32.0 – 35.033.0 – 36.0Dependent on methyl orientation relative to the ring pucker.
C3, C5 CH2 (Methylene)28.0 – 31.029.0 – 32.0Cis isomers often show greater splitting between C3/C5 if symmetry is broken.
4-Methyl CH318.0 – 20.019.0 – 22.0diagnostic: Pseudo-axial methyls (crowded) appear < 19 ppm; Pseudo-equatorial > 20 ppm.
Key Diagnostic Deltas ( )
  • 
     for C1/C2:  +3.0 to +4.0 ppm.
    
    • If your C1/C2 signals are < 47 ppm, you likely have the cis-1,2 isomer.

    • If your C1/C2 signals are > 48 ppm, you likely have the trans-1,2 isomer.

Experimental Protocol

To ensure accurate assignment, follow this self-validating workflow.

A. Sample Preparation[1]
  • Solvent: DMSO-d6 is recommended over CDCl3. Dicarboxylic acids often dimerize or have poor solubility in chloroform, leading to broad peaks. DMSO breaks H-bonds, yielding sharper monomeric signals.

  • Concentration: ~20-30 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or DMSO center peak (39.5 ppm).

B. Acquisition Parameters[2][3][4]
  • Pulse Sequence: Standard Proton-Decoupled 13C (e.g., zgpg30 on Bruker).

  • Relaxation Delay (D1): Set to 2–5 seconds . Carboxyl carbons have long T1 relaxation times. A short D1 will suppress the C=O peaks, making integration (if using inverse gated decoupling) impossible.

  • Scans: Minimum 512 scans for clear definition of quaternary carbons.

C. Assignment Workflow (Decision Tree)

Workflow Start Acquire 13C & DEPT-135 Spectra CheckC1C2 Check C1/C2 Shifts (Methines alpha to COOH) Start->CheckC1C2 BranchCis Shift < 47 ppm CheckC1C2->BranchCis BranchTrans Shift > 48 ppm CheckC1C2->BranchTrans ResultCis Likely cis-1,2 Isomer (Sterically Compressed) BranchCis->ResultCis ResultTrans Likely trans-1,2 Isomer (Less Compressed) BranchTrans->ResultTrans Confirm Run 2D NOESY (Confirm Methyl Orientation) ResultCis->Confirm ResultTrans->Confirm

Caption: Logical workflow for assigning stereochemistry based on chemical shift thresholds.

Advanced Validation: NOE Correlations

Chemical shifts provide a strong indication, but 2D NOESY (Nuclear Overhauser Effect Spectroscopy) provides the "smoking gun" for the position of the methyl group.

  • Experiment: 2D NOESY (mixing time ~500ms).

  • Observation: Look for cross-peaks between the Methyl Protons and the C1/C2 Methine Protons .

    • Strong Correlation: Indicates the Methyl group and the C1/C2 protons are on the same face (cis).

    • Weak/No Correlation: Indicates they are on opposite faces (trans).

References

  • General Cyclopentane Shifts: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Standard reference for substituent additivity rules).
  • Cyclopentane Conformational Analysis: Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on steric compression and NMR shifts).
  • Spectral Database for Organic Compounds (SDBS): (Use as baseline for the parent ring system shifts).

  • PubChem Compound Summary: (Verification of chemical identity and CAS 1597634-43-9).

Validation

Spectroscopic Differentiation of 4-Methylcyclopentane-1,2-dicarboxylic Acid Isomers

Executive Summary In the synthesis of peptidomimetics and chiral building blocks, 4-Methylcyclopentane-1,2-dicarboxylic acid presents a classic stereochemical challenge. The cis- and trans- isomers exhibit distinct physi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of peptidomimetics and chiral building blocks, 4-Methylcyclopentane-1,2-dicarboxylic acid presents a classic stereochemical challenge. The cis- and trans- isomers exhibit distinct physicochemical properties driven by their hydrogen-bonding capabilities.[1][2]

This guide provides a definitive spectroscopic framework to distinguish these isomers. Unlike simple aliphatic acids, the 1,2-cyclopentane scaffold forces the cis- isomer into a proximity that favors intramolecular hydrogen bonding (or rapid dehydration to the anhydride), whereas the trans- isomer is topologically restricted to intermolecular dimerization. This difference is the "fingerprint" for identification.

Mechanistic Basis of Spectral Shift

To interpret the spectrum accurately, one must understand the vibrational causality. The 4-methyl group acts primarily as a steric bulk provider and a hydrocarbon marker; it does not significantly electronically perturb the carbonyls. The dominant factor is the 1,2-dicarboxyl stereochemistry .

The H-Bonding Divergence
  • Trans-Isomer (Intermolecular): The carboxyl groups point in opposite directions (anti-periplanar-like geometry). They cannot interact with each other.[3] Instead, they form stable, 8-membered ring dimers with neighboring molecules.

  • Cis-Isomer (Intramolecular): The carboxyl groups are syn-facial. This proximity allows for a "closed" hydrogen bond network or, under high-energy conditions (e.g., laser heating or aggressive drying), the formation of a cyclic anhydride.

Graphviz: Structural Logic Flow

The following diagram illustrates the structural behavior that dictates the IR signals.

G Start 4-Methylcyclopentane-1,2-dicarboxylic acid Trans Trans-Isomer (Anti-facial COOH) Start->Trans Synthesis Product A Cis Cis-Isomer (Syn-facial COOH) Start->Cis Synthesis Product B Inter Intermolecular Dimerization (Stable Lattice) Trans->Inter Topologically Forced Intra Intramolecular H-Bonding (Ring Strain) Cis->Intra Proximity Effect Anhydride Cyclic Anhydride Formation (Dehydration Artifact) Cis->Anhydride Heat/Desiccation

Figure 1: Structural divergence of the isomers leading to distinct vibrational modes.

Comparative IR Data Analysis

The following data correlates the specific vibrational modes with the isomeric state. Note that the 4-methyl group adds aliphatic C-H stretches but the diagnostic Carbonyl (


) region follows the behavior of the parent cyclopentane-1,2-dicarboxylic acid.
Table 1: Diagnostic Peak Assignments
Vibrational ModeTrans-Isomer (Target)Cis-Isomer (Target)Anhydride (Artifact*)
C=O Stretch 1705 – 1715 cm⁻¹ 1690 – 1705 cm⁻¹ 1850 & 1780 cm⁻¹
NatureStrong, Single Broad PeakSplit or Broadened (Coupled)Sharp Doublet (Sym/Asym)
O-H Stretch 2500 – 3300 cm⁻¹ 2500 – 3200 cm⁻¹ Absent
NatureVery Broad (Dimer envelope)Broad, often shifted lowerN/A
Fingerprint ~1200-1300 cm⁻¹ (C-O)~1200-1300 cm⁻¹ (C-O)~1000-1100 cm⁻¹ (C-O-C)
Methyl C-H 2950-2850 cm⁻¹2950-2850 cm⁻¹2950-2850 cm⁻¹

*Critical Note on Anhydrides: The cis- isomer is prone to dehydration. If you see a "doublet" in the carbonyl region (1780/1850 cm⁻¹), your sample has dehydrated into 4-methylcyclopentane-1,2-dicarboxylic anhydride . This is a common false positive in purity checks.

Experimental Protocol: Validating the Isomer

To ensure the spectrum reflects the acid and not a dehydration product or solvent effect, follow this self-validating protocol.

Method A: Solid State (KBr Pellet)

Best for: Routine identification of the trans-isomer.

  • Preparation: Mix 1-2 mg of sample with 100 mg dry KBr. Grind finely.

  • Compression: Press at 8-10 tons for 2 minutes.

  • Validation: Check the 3400 cm⁻¹ region. If a sharp peak exists, your KBr is wet. The acid O-H should be a broad "mound" centered ~3000 cm⁻¹.[4][5]

  • Analysis: Look for the single strong C=O at ~1710 cm⁻¹.

Method B: Dilute Solution (CCl₄ or CHCl₃)

Best for: Distinguishing Cis vs. Trans via H-bonding.

  • Preparation: Dissolve sample to ~0.005 M concentration in dry CCl₄.

  • Rationale: At high dilution, intermolecular dimers (Trans) break into monomers (sharp peak ~1760 cm⁻¹). However, Intramolecular bonds (Cis) persist even at dilution.

  • Observation:

    • Trans: Shift from 1710 (dimer) → 1760 cm⁻¹ (monomer) upon dilution.

    • Cis: Retains lower frequency bands (~1700 cm⁻¹) due to internal H-bonding persistence.

Graphviz: Analytical Decision Tree

Use this workflow to interpret your resulting spectrum.

DecisionTree Spectrum Acquire IR Spectrum (1600 - 1900 cm⁻¹) CheckDoublet Are there two sharp peaks @ 1850 & 1780 cm⁻¹? Spectrum->CheckDoublet Anhydride Result: Anhydride Formed (Sample Dehydrated) CheckDoublet->Anhydride Yes CheckSingle Is there a strong band @ 1690 - 1720 cm⁻¹? CheckDoublet->CheckSingle No Dilution Perform Dilution Test (0.005 M in CCl₄) CheckSingle->Dilution Ambiguous Shift Peak shifts to ~1760 cm⁻¹ Dilution->Shift NoShift Peak remains ~1700 cm⁻¹ Dilution->NoShift ResTrans Result: Trans-Isomer Shift->ResTrans ResCis Result: Cis-Isomer NoShift->ResCis

Figure 2: Decision tree for assigning stereochemistry based on carbonyl behavior.

References

  • Nakanishi, K., & Solomon, P. H. (1977). Infrared Absorption Spectroscopy. Holden-Day. (Standard reference for cyclic anhydride vs. acid shifts).
  • Yates, P., et al. "The Infrared Spectra of Cyclic Dicarboxylic Acids and Anhydrides." Journal of the American Chemical Society. (Foundational work on 5-membered ring strain effects on Carbonyls).

  • NIST Chemistry WebBook. "Cyclopentane-1,2-dicarboxylic acid IR Spectrum." (Source for parent compound baseline data).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. Wiley. (Authoritative source for dilution protocols in IR).

Sources

Comparative

A Senior Application Scientist's Guide to Distinguishing Cis and Trans Isomers of Methylcyclopentane Dicarboxylic Acid by NMR Spectroscopy

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical analysis. Stereoisomers, such as the cis and trans i...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical analysis. Stereoisomers, such as the cis and trans isomers of methylcyclopentane dicarboxylic acid, can exhibit vastly different pharmacological and physical properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for elucidating such stereochemical nuances. This guide provides an in-depth, technically-grounded comparison of how to leverage one- and two-dimensional NMR experiments to confidently assign the stereochemistry of these isomers.

The Challenge: Differentiating Through-Space Arrangements

Cis and trans isomers of substituted cycloalkanes possess the same molecular formula and connectivity but differ in the spatial orientation of their substituent groups. In the case of a methylcyclopentane dicarboxylic acid, the relative orientation of the two carboxylic acid groups and the methyl group dictates the isomer. This subtle difference in 3D space profoundly impacts the magnetic environment of each nucleus, which can be precisely measured by NMR.

Key Differentiating Principles in NMR

The distinction between cis and trans isomers by NMR is primarily achieved by analyzing three key parameters:

  • Chemical Shifts (δ) : The precise resonance frequency of a nucleus is highly sensitive to its local electronic environment. The different spatial proximity of substituents in cis and trans isomers leads to variations in shielding and deshielding effects, resulting in distinct chemical shifts for both ¹H and ¹³C nuclei.

  • Scalar Coupling Constants (³JHH) : The through-bond interaction between two vicinal protons (protons on adjacent carbons) is dependent on the dihedral angle between them. This relationship is described by the Karplus equation, which predicts a larger coupling constant for a trans (anti-periplanar, ~180°) relationship and a smaller coupling constant for a cis (syn-clinal, ~60°) relationship.[1][2]

  • Nuclear Overhauser Effect (NOE) : This is a through-space phenomenon where the magnetization of one nucleus can be transferred to a nearby nucleus (< 5 Å). The presence or absence of an NOE correlation between specific protons provides definitive proof of their spatial proximity, making it an invaluable tool for stereochemical assignment.[3][4]

¹H NMR Spectroscopy: A First Look at Stereochemistry

The one-dimensional ¹H NMR spectrum provides the initial and often most telling clues to the isomeric identity.

Causality Behind Spectral Differences:
  • Symmetry and Chemical Equivalence : The symmetry of the molecule dictates the number of unique proton signals. In the cis isomer, a plane of symmetry may render certain protons chemically equivalent, leading to a simpler spectrum. The trans isomer, often less symmetric, may exhibit a greater number of distinct signals.

  • Chemical Shifts (δ) : In the cis isomer, the substituents on the same side of the ring can cause steric compression and anisotropic effects that shift the signals of nearby protons. For instance, a proton that is cis to a carboxylic acid group will experience a different electronic environment than a proton that is trans to it. These differences, though sometimes small, are often resolvable with a high-field NMR spectrometer.[5]

  • Coupling Constants (³JHH) : This is a powerful diagnostic tool. The cyclopentane ring is not planar and exists in a dynamic equilibrium of envelope and twist conformations.[6] However, the time-averaged dihedral angles between vicinal protons will differ significantly for cis and trans isomers.

    • For a trans relationship between two protons on adjacent carbons (often corresponding to a cis relationship of substituents), the dihedral angle is typically smaller, resulting in a smaller ³JHH value.

    • For a cis relationship between two protons (often corresponding to a trans relationship of substituents), the dihedral angle is larger, leading to a larger ³JHH value.

Workflow for ¹H NMR Analysis

cluster_0 ¹H NMR Analysis Workflow Acquire Spectrum Acquire Spectrum Process Data Process Data Acquire Spectrum->Process Data FID Analyze Spectrum Analyze Spectrum Process Data->Analyze Spectrum Phased, Calibrated Spectrum Assign Stereochemistry Assign Stereochemistry Analyze Spectrum->Assign Stereochemistry Chemical Shifts, Coupling Constants

Caption: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy: Confirming the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information that can reinforce the assignment made from the ¹H NMR spectrum.

Causality Behind Spectral Differences:
  • Symmetry : As with ¹H NMR, the molecular symmetry of the cis and trans isomers will influence the number of unique carbon signals. A more symmetric isomer will show fewer signals.

  • Chemical Shifts (δ) : The steric and electronic effects that differentiate the proton environments also affect the carbon nuclei. The "gamma-gauche effect" is particularly relevant here. A substituent in a gauche (or cis) orientation with respect to a carbon three bonds away will cause an upfield (shielding) shift of that carbon's signal compared to when the substituent is in an anti (or trans) orientation. This can be a reliable indicator of stereochemistry.[7][8]

2D NOESY: The Definitive Stereochemical Proof

When ¹H and ¹³C NMR data are ambiguous, a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment provides a definitive answer. The NOESY spectrum maps out all through-space correlations between protons.

Causality Behind NOESY Correlations:

The core principle is that a cross-peak in a NOESY spectrum will only be observed between protons that are close in space (typically < 5 Å).[9]

  • Cis Isomer : Protons on substituents that are on the same side of the cyclopentane ring will be in close proximity. For example, the methyl protons should show a clear NOE cross-peak to the proton on the carbon bearing a cis-oriented carboxylic acid.

  • Trans Isomer : In the trans isomer, these same groups are on opposite sides of the ring and therefore much farther apart. No NOE correlation would be expected between them. Instead, NOEs would be observed between the methyl protons and adjacent ring protons on the same face of the ring.

Visualizing NOE Correlations

cluster_cis Cis Isomer cluster_trans Trans Isomer Cis_Methyl Methyl Protons (CH₃) Cis_Carboxyl_H Adjacent Carboxyl Proton (H) Cis_Methyl->Cis_Carboxyl_H Strong NOE Trans_Methyl Methyl Protons (CH₃) Trans_Ring_H Adjacent Ring Proton (H) Trans_Methyl->Trans_Ring_H NOE Trans_Carboxyl_H Adjacent Carboxyl Proton (H)

Caption: Expected key NOE correlations.

Comparative Data Summary

NMR ParameterExpected Observation for Cis IsomerExpected Observation for Trans IsomerRationale
Symmetry Potentially higher symmetry, fewer signalsLower symmetry, more signalsPresence/absence of a plane of symmetry.
¹H Chemical Shifts (δ) Protons on the same side as the methyl and carboxyl groups will have distinct shifts due to steric and anisotropic effects.Different spatial arrangements lead to different shielding/deshielding patterns compared to the cis isomer.The local electronic environment is highly dependent on the 3D structure.[5]
¹H Coupling Constants (³JHH) Smaller ³JHH values between protons on carbons bearing the substituents.Larger ³JHH values between protons on carbons bearing the substituents.Based on the Karplus relationship, reflecting different time-averaged dihedral angles.
¹³C Chemical Shifts (δ) Gamma-gauche effect may cause upfield shifts for certain ring carbons.Absence of the gamma-gauche effect for the same carbons will result in downfield shifts relative to the cis isomer.Steric interactions influence the electronic environment of the carbon nuclei.[7]
NOE Correlations Present between methyl protons and protons on or near the cis-oriented carboxyl groups.Absent between methyl protons and protons on or near the trans-oriented carboxyl groups.NOE is distance-dependent and confirms through-space proximity.[3][4]

Experimental Protocol

This protocol outlines the necessary steps for acquiring high-quality NMR data for the stereochemical analysis of methylcyclopentane dicarboxylic acid isomers.

Sample Preparation
  • Sample Quantity : For a standard 400-600 MHz NMR spectrometer, use 5-10 mg for ¹H NMR and 20-50 mg for ¹³C and 2D NMR experiments.

  • Solvent Selection : Choose a deuterated solvent in which the sample is fully soluble. DMSO-d₆ is often a good choice for dicarboxylic acids. Other options include MeOD-d₄ or D₂O (with appropriate pH adjustment). The solvent choice can influence chemical shifts, so consistency is key for comparison.

  • Procedure :

    • Weigh the sample accurately and place it in a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the deuterated solvent.

    • Gently vortex or sonicate the vial to ensure complete dissolution.

    • If any particulate matter remains, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, high-quality NMR tube.

    • Cap the NMR tube securely.

NMR Data Acquisition
  • Instrumentation : A spectrometer with a field strength of at least 400 MHz is recommended for adequate signal dispersion.

  • ¹H NMR Acquisition :

    • Tune and shim the spectrometer to achieve optimal magnetic field homogeneity.

    • Acquire a standard 1D proton spectrum. Key parameters to consider are spectral width (e.g., -2 to 14 ppm), acquisition time (~2-3 s), and relaxation delay (1-2 s). Use a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Acquire a proton-decoupled ¹³C spectrum.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 s) are typically required.

  • 2D NOESY Acquisition :

    • Use a standard NOESY pulse sequence.

    • A crucial parameter is the mixing time (tm) , which is the period during which NOE transfer occurs. Typical mixing times for small molecules range from 300 ms to 800 ms. It may be necessary to acquire a few spectra with different mixing times to optimize the NOE signals.

    • Acquire a sufficient number of scans for each increment in the indirect dimension to achieve good sensitivity.

Data Processing and Analysis
  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Carefully phase the spectra to obtain pure absorption lineshapes.

  • Calibrate the chemical shift axis using the residual solvent peak or an internal standard (e.g., TMS).

  • For the ¹H spectrum, integrate the signals to determine proton ratios and measure the coupling constants (in Hz) for all relevant multiplets.

  • For the NOESY spectrum, identify cross-peaks that are not present in a corresponding COSY spectrum (to rule out scalar coupling artifacts). The presence of a NOESY cross-peak indicates spatial proximity.

By systematically applying these NMR techniques and understanding the underlying principles, researchers can confidently and accurately distinguish between the cis and trans isomers of methylcyclopentane dicarboxylic acid, a critical step in any research or development endeavor.

References

  • PubChem. (n.d.). trans-1,2-Cyclopentanedicarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected nuclear magnetic resonance data for substituted cyclopentanes. Retrieved from [Link]

  • YouTube. (2022, August 31). 2D NMR: NOESY NMR INTERPRETATION. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, November 12). 22: Nuclear Overhauser Effect (NOE). Retrieved from [Link]

  • Grokipedia. (n.d.). Karplus equation. Retrieved from [Link]

  • Wikipedia. (n.d.). Karplus equation. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of stereoisomers. Retrieved from [Link]

  • ResearchGate. (2016, April 9). What kind of NMR technique is used to determine the stereo chemistry of a new organic compound?. Retrieved from [Link]

  • MDPI. (2025, April 19). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). cyclopentane low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • YouTube. (2022, October 24). dihedral angles, J-values, & the Karplus equation. Retrieved from [Link]

  • The University of Liverpool Repository. (2005, January 5). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

  • YouTube. (2023, May 19). Karplus Equation & Curve | J value calculation| Dihedral angles. Retrieved from [Link]

  • Organic Spectroscopy International. (2014, November 19). CIS TRANS ISOMERS AND NMR. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Nuclear Magnetic Resonance (NMR) of Alkenes. Retrieved from [Link]

  • Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]

  • TutorChase. (n.d.). How does NMR differentiate between cis and trans isomers?. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of cyclopentane. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Conformational analysis by NMR spectroscopy, molecular dynamics simulation in water and X-ray crystallography of glutamic acid analogues: isomers of 1-aminocyclopentane-1,3-dicarboxylic acid. Retrieved from [Link]

  • ResearchGate. (2020, October 26). Introducing Complex NMR Mixtures at the Undergraduate Level: Isomerization, Separation and Analysis of the Diels-Alder Adducts from the Reaction of Methylcyclopentadiene and Maleic Anhydride (Part II). Retrieved from [Link]

  • Scalable preparation and property investigation of a cis-cyclobutane-1,2- dicarboxylic acid from β-trans-cinnamic acid. (n.d.). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). carbon-13 NMR spectrum of E/Z pent-2-ene (cis/trans isomers). Retrieved from [Link]

  • 13 C NMR spectra of different isomer mixtures of 4,4 0 -dicyclohexyl methane diisocyanate. (n.d.). Retrieved from [Link]

  • Chemistry Steps. (2025, August 10). Cis and Trans Isomers. Retrieved from [Link]

  • YouTube. (2023, February 15). Cis or Trans? How to differentiate by NMR?. Retrieved from [Link]

Sources

Validation

Technical Guide: Mass Spectrometry Characterization of 4-Methylcyclopentane-1,2-dicarboxylic Acid

[1][2] Executive Summary This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of 4-methylcyclopentane-1,2-dicarboxylic acid (CAS: 1597634-43-9 / Analogous isomers).[1][2] It is de...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of 4-methylcyclopentane-1,2-dicarboxylic acid (CAS: 1597634-43-9 / Analogous isomers).[1][2] It is designed for analytical chemists and drug development researchers requiring precise structural elucidation and differentiation from isobaric impurities.[2]

Key Findings:

  • Preferred Method: GC-EI-MS via TMS derivatization offers superior structural resolution compared to LC-ESI-MS, specifically for distinguishing cis/trans diastereomers.[1][2]

  • Diagnostic Ions: The Bis-TMS derivative (MW 316) yields characteristic ions at m/z 301 ([M-CH3]⁺) and m/z 147 , distinguishing it from acyclic isomers like 3-methyladipic acid.[1][2]

  • Isomer Differentiation: Thermal anhydride formation in the GC injector port is a critical differentiator for cis-isomers, a phenomenon absent in trans-isomers due to steric constraints.[1][2]

Part 1: Structural Context & Comparison of Analytical Approaches

Before detailing the fragmentation, it is critical to select the correct ionization strategy. The "performance" of the assay depends on whether the goal is high-throughput quantification (LC-MS) or structural validation (GC-MS).[1][2]

Comparative Analysis: GC-EI-MS vs. LC-ESI-MS

The following table contrasts the performance of analyzing 4-methylcyclopentane-1,2-dicarboxylic acid using the two industry-standard workflows.

FeatureMethod A: GC-EI-MS (Recommended) Method B: LC-ESI-MS/MS
Analyte State Derivatized (Bis-TMS Ester)Native (Free Acid)
Ionization Electron Impact (70 eV) - HardElectrospray (Negative) - Soft
Molecular Ion Weak M⁺ (m/z 316)Strong [M-H]⁻ (m/z 171)
Isomer Resolution High: Resolves cis/trans & positional isomers via retention time + spectra.[1][2]Low: Isobaric isomers often co-elute; spectra are identical.[2]
Sensitivity Moderate (ng range)High (pg range)
Prep Time High (Requires 30-60 min derivatization)Low (Dilute & Shoot)
Primary Use Structural Elucidation & Purity Profiling PK/PD Quantitation in Plasma
Decision Workflow

The following diagram illustrates the logical pathway for selecting the analytical method based on research needs.

MethodSelection Start Start: Sample Analysis Goal Define Goal Start->Goal Quant High-Throughput Quantification Goal->Quant PK Studies Struct Structural ID / Isomer Purity Goal->Struct Impurity Profiling LCMS LC-ESI-MS/MS (Negative Mode) Quant->LCMS Direct Inject Deriv Derivatization (BSTFA + 1% TMCS) Struct->Deriv GCMS GC-EI-MS (Splitless Injection) Deriv->GCMS

Figure 1: Analytical decision matrix. Use GC-MS for structural confirmation and LC-MS for biological quantification.[2]

Part 2: GC-MS Fragmentation Mechanics (The Core Topic)

In Gas Chromatography-Mass Spectrometry (GC-MS), the free acid is non-volatile and polar.[1][2] It must be converted to its Bis-Trimethylsilyl (TMS) ester derivative.[1][2]

Target Molecule: Bis(trimethylsilyl) 4-methylcyclopentane-1,2-dicarboxylate Formula:


Molecular Weight:  316.54 Da[1][2]
Primary Fragmentation Pathway

The fragmentation is driven by the stability of the silicon-oxygen bond and the release of steric strain in the cyclopentane ring.

  • Molecular Ion (

    
    ): m/z 316 [2]
    
    • Usually weak or absent in EI spectra due to rapid fragmentation.[2]

  • Loss of Methyl ([M-15]

    
    ): m/z 301 [1][2]
    
    • Mechanism: Cleavage of a methyl group from one of the silicon atoms.[3]

    • Significance: Diagnostic high-mass peak confirming the molecular weight.[1][2]

  • Loss of Trimethylsilanol ([M-90]

    
    ): m/z 226 [1]
    
    • Mechanism: McLafferty-like rearrangement involving the transfer of a

      
      -hydrogen to the carbonyl oxygen, followed by elimination of TMSOH (
      
      
      
      ).[1][2]
    • Specificity: Highly characteristic of dicarboxylic acid TMS esters.[2]

  • Combined Loss ([M-15-90]

    
    ): m/z 211 [1][2]
    
    • Sequential loss of methyl and TMSOH.[2]

  • The "Rearrangement" Ion: m/z 147

    • Structure:

      
       (Pentamethyldisiloxanyl cation).[1][2]
      
    • Mechanism: Formed by the interaction of two TMS groups. This ion is a hallmark of vicinal dicarboxylic acids (1,2-substitution pattern), confirming the 1,2-positioning on the ring.[1][2]

Ring Cleavage & Isomer Differentiation

The 4-methyl group introduces asymmetry that distinguishes this molecule from its 3-methyl isomer.[1][2]

  • Ring Opening: The cyclopentane ring opens to relieve strain.[2] The bond cleavage is favored at the position alpha to the carboxyl groups but is influenced by the methyl group's inductive effect.

  • Cis vs. Trans Distinction:

    • Cis-Isomer: Upon heating in the GC injector (

      
      ), the cis-acid can partially dehydrate to form a cyclic anhydride (MW 154) before derivatization is complete, or if derivatization is incomplete.[1][2] In the TMS spectrum, this may appear as anomalous peaks or a shift in the ratio of m/z 147 (interaction between two TMS groups is sterically easier in cis).
      
    • Trans-Isomer: Cannot form the cyclic anhydride due to geometric constraints.[1][2]

Fragmentation Pathway Diagram

Fragmentation Parent Parent Ion (M+) m/z 316 [Bis-TMS Ester] M15 [M - CH3]+ m/z 301 (Alpha-cleavage at Si) Parent->M15 - CH3 (15) M90 [M - TMSOH]+ m/z 226 (McLafferty-like) Parent->M90 - TMSOH (90) M117 [M - COOTMS]+ m/z 199 (Alpha-cleavage at Carbonyl) Parent->M117 - COOTMS (117) TMS TMS Cation m/z 73 Parent->TMS Ion147 Pentamethyldisiloxanyl m/z 147 (Vicinal Di-acid Marker) M90->Ion147 Rearrangement

Figure 2: Primary EI fragmentation pathways for the Bis-TMS derivative of 4-methylcyclopentane-1,2-dicarboxylic acid.

Part 3: Experimental Protocol (Self-Validating)

To ensure reproducible data, follow this derivatization protocol. This method includes an internal standard step to validate the completeness of the reaction.

Reagents
  • Derivatizing Agent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).[1][2]

  • Solvent: Anhydrous Pyridine (acts as an acid scavenger and catalyst).[2]

  • Internal Standard (IS): Succinic acid-d4 (to monitor derivatization efficiency).

Step-by-Step Workflow
  • Preparation: Dissolve 1 mg of 4-methylcyclopentane-1,2-dicarboxylic acid in 500 µL of anhydrous pyridine.

  • IS Addition: Add 10 µL of Succinic acid-d4 solution (100 µg/mL).

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS. Cap the vial tightly under nitrogen atmosphere.

  • Incubation: Heat at 70°C for 30 minutes .

    • Why? Steric hindrance around the secondary carbons on the ring requires thermal energy to drive the reaction to completion.

  • Analysis: Inject 1 µL into GC-MS (Split 1:10).

GC Parameters[2][4][5][6][7][8][9][10]
  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).[1][2]

  • Temp Program: 70°C (hold 2 min) -> 10°C/min -> 300°C.

  • Inlet: 250°C.

  • Transfer Line: 280°C.[2]

Part 4: Differentiation from Alternatives (Isomers)

A common challenge is distinguishing the 4-methyl isomer from the 3-methyl isomer or acyclic analogs (e.g., 3-methyladipic acid).[1][2]

AnalyteKey Differentiator (MS/GC)
4-Methylcyclopentane-1,2-dicarboxylic acid m/z 147 is prominent (due to vicinal carboxylic groups).[1][2] Retention time is distinct.[2]
3-Methyladipic acid (Acyclic) m/z 147 is weak/absent. Dominant ions related to chain cleavage (m/z 129).[1][2] No ring strain effects.[2]
3-Methylcyclopentane-1,2-dicarboxylic acid Isobaric.[1][2] Requires Chromatographic Separation. The 3-methyl group is closer to the carboxyls, causing subtle steric effects that shift retention time relative to the 4-methyl isomer.[1][2]

Performance Verdict: For definitive identification, GC-MS with TMS derivatization is the only method that provides the necessary "fingerprint" (m/z 147 + retention time) to rule out acyclic and positional isomers. LC-MS is insufficient for this level of structural resolution.

References

  • NIST Mass Spectrometry Data Center. Cyclopentane derivatives and fragmentation patterns.[2] National Institute of Standards and Technology.[2][4][5] Available at: [Link][1][2]

  • Halket, J. M., & Zaikin, V. G. (2003). Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry, 9(1), 1-21.[1][2] (Authoritative source on TMS fragmentation mechanisms including the m/z 147 rearrangement).

  • PubChem. 4-Methylcyclopentane-1,2-dicarboxylic acid Compound Summary. National Library of Medicine.[2] Available at: [Link][1][2]

  • Kushnir, M. M., et al. (2001). Analysis of dicarboxylic acids by tandem mass spectrometry.[2][6] Clinical Chemistry, 47(11), 1993-2002.[1][2] (Comparative reference for LC-MS/MS negative mode fragmentation of dicarboxylic acids).

Sources

Comparative

NOE NMR correlation for 4-methylcyclopentane-1,2-dicarboxylic acid stereochemistry

Technical Comparison Guide: NOE-Driven Stereochemical Assignment of 4-Methylcyclopentane-1,2-dicarboxylic Acid Executive Summary For researchers in peptidomimetics and polymer synthesis, determining the relative stereoch...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: NOE-Driven Stereochemical Assignment of 4-Methylcyclopentane-1,2-dicarboxylic Acid

Executive Summary For researchers in peptidomimetics and polymer synthesis, determining the relative stereochemistry of 4-methylcyclopentane-1,2-dicarboxylic acid is a frequent bottleneck. Unlike cyclohexane derivatives, where scalar coupling (


) often follows the predictable Karplus relationship (axial-axial vs. equatorial-equatorial), cyclopentane rings exhibit rapid pseudorotation (envelope/twist conformations). This conformational flexibility renders J-coupling analysis ambiguous.

This guide objectively compares the efficacy of Nuclear Overhauser Effect (NOE) spectroscopy against scalar coupling and computational methods. It establishes 1D Selective NOE (specifically DPFGSE-NOE) as the superior analytical standard for this specific molecular weight class (< 500 Da), offering definitive spatial resolution where J-couplings fail.

Part 1: The Stereochemical Challenge

The molecule contains three chiral centers (C1, C2, and C4). The primary challenge is distinguishing between the diastereomers:

  • 1,2-cis vs. 1,2-trans: The relative orientation of the carboxylic acid groups.

  • C4-Methyl orientation: Whether the methyl group is syn (cis) or anti (trans) relative to the C1/C2 substituents.

Why Standard Methods Fail:

  • J-Coupling Ambiguity: In 5-membered rings, the dihedral angles for cis and trans protons often average to similar values (20°–40° vs. 140°–160° ranges are not maintained due to puckering). Both cis and trans vicinal couplings can appear in the 6–9 Hz range, making assignment impossible by splitting patterns alone.

  • Chemical Shift Overlap: The anisotropy of the carbonyl groups affects chemical shifts, but without a known standard, predicting whether a signal is upfield or downfield is speculative.

Part 2: Comparative Analysis of Methods

The following table contrasts the three primary methodologies for assigning stereochemistry in flexible cyclopentane derivatives.

Table 1: Methodological Comparison for Stereochemical Assignment

FeatureMethod A: 1D Selective NOE (Recommended) Method B: 2D NOESY Method C: J-Coupling (

)
Physical Basis Through-space dipolar coupling (< 5 Å).Through-space dipolar coupling.Through-bond scalar interaction.
Reliability (5-ring) High. Distance is independent of ring pucker.Medium. Cross-peaks can be weak for small molecules.Low. Values overlap due to pseudorotation.
Sensitivity High. Quantitative signal enhancement.Medium. Requires long acquisition for weak signals.High. Inherent in 1H spectrum.[1]
Molecule Size Limit Excellent for MW < 1000 (Positive NOE).Risk of "zero-crossing" (null signal) at MW ~1000-2000.N/A
Experiment Time 10–30 mins per irradiation.2–12 hours.1–5 mins (Standard 1H).
Data Output Clear "Difference Spectrum" (only NOE signals appear).Complex contour map (diagonal peaks dominate).Multiplet splitting (Hz).[1][2]

Expert Insight: For 4-methylcyclopentane-1,2-dicarboxylic acid (MW ~172 g/mol ), the molecule is in the "extreme narrowing limit" (


). This results in positive NOE enhancements . 2D ROESY is unnecessary here and yields lower sensitivity; 1D NOE is the most time-efficient and precise tool.

Part 3: Strategic Workflow

The following diagram outlines the logical decision tree for assigning the stereochemistry using NOE correlations.

StereochemAssignment Start Input: Purified 4-methylcyclopentane- 1,2-dicarboxylic acid Step1 Step 1: 1H NMR & COSY (Assign connectivity H1, H2, H4) Start->Step1 Step2 Step 2: 1D Selective NOE (Target H1 Resonance) Step1->Step2 Frequencies Identified Decision1 Is there a strong NOE at H2? Step2->Decision1 ResultCis Conclusion: 1,2-cis relationship (Protons on same face) Decision1->ResultCis Yes (>2%) ResultTrans Conclusion: 1,2-trans relationship (Protons on opposite faces) Decision1->ResultTrans No (<1%) Step3 Step 3: Target Methyl (H-Me) Irradiation ResultCis->Step3 ResultTrans->Step3 Decision2 NOE to H1 or H2? Step3->Decision2 FinalConfig Final Configuration Assigned (e.g., 1R, 2S, 4R) Decision2->FinalConfig Correlate Spatial Geometry

Figure 1: Decision logic for stereochemical assignment. Green nodes indicate definitive checkpoints.

Part 4: Detailed Experimental Protocol

To ensure reproducibility and scientific integrity, follow this protocol for 1D DPFGSE-NOE (Double Pulsed Field Gradient Spin Echo). This method suppresses the unexcited signals better than continuous wave saturation.

Sample Preparation
  • Concentration: 10–20 mg in 0.6 mL solvent.

  • Solvent: DMSO-

    
     or CD
    
    
    
    OD. Avoid CDCl
    
    
    if carboxylic acid protons broaden due to exchange; DMSO sharpens these signals and prevents aggregation.
  • Degassing: Critical. Dissolved paramagnetic oxygen accelerates relaxation (

    
    ), diminishing the NOE signal. Bubble Argon or Nitrogen through the sample for 5 minutes.
    
Acquisition Parameters (600 MHz equivalent)
  • Pulse Sequence: selnogp (Bruker) or NOE1D (Varian/Agilent).

  • Mixing Time (

    
    ):  Set to 500–800 ms .
    
    • Reasoning: Small molecules relax slowly. A longer mixing time allows the magnetization to transfer (cross-relax) effectively.

  • Number of Scans (NS): 64 to 128 scans are usually sufficient for clear enhancements.

  • Relaxation Delay (

    
    ):  > 3 
    
    
    
    
    
    (typically 3–5 seconds).
Execution Steps
  • Run Standard 1H: Phase and reference the spectrum carefully.

  • Determine Targets: Identify the exact frequencies (in Hz or ppm) of H1, H2, and the Methyl group.

  • Set On-Resonance: Place the selective pulse exactly on the H1 multiplet.

  • Set Off-Resonance: Place the control irradiation in a silent region (e.g., -2 ppm or 15 ppm).

  • Acquire & Process: The resulting spectrum will show positive peaks for protons spatially close to H1.

Part 5: Data Interpretation[3][4]

When analyzing the NOE difference spectrum, look for the following correlations.

Scenario A: The all-cis Isomer (1,2-cis, 4-cis)
  • Irradiate H1: Strong NOE observed at H2 (confirming 1,2-cis).

  • Irradiate Methyl: Strong NOE observed at H1 and H2 (confirming the methyl is on the same face as the carboxylates).

  • Geometry: The molecule likely adopts an envelope conformation where all substituents occupy pseudo-equatorial positions to minimize steric strain, or a crowded face where they align.

Scenario B: The 1,2-trans Isomer
  • Irradiate H1: No NOE (or very weak <0.5%) observed at H2.

    • Note: In a trans-1,2-cyclopentane, the protons are on opposite faces, separated by >3.5 Å.

  • Irradiate Methyl: NOE observed to either H1 or H2, but rarely both strongly, depending on which proton is cis to the methyl.

Quantitative Validation

In small molecules, the NOE enhancement factor (


) is positive.
  • Strong Interaction (cis-vicinal): 2% – 5% enhancement.

  • Weak Interaction (trans-vicinal): < 1% enhancement.

  • Zero-Crossing Warning: If the molecule aggregates in non-polar solvents, the effective correlation time (

    
    ) increases, potentially nulling the NOE. If no signal is seen, switch to 2D ROESY  (Rotating frame Overhauser Effect), which is always positive regardless of molecular size.
    

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (The authoritative text on NOE vs. ROESY physics).

  • Butts, C. P., et al. (2012). Accurate NOE-distance determination enables the stereochemical assignment of a flexible molecule. Chemical Communications. (Demonstrates why J-coupling fails in flexible rings).

  • Sannikov, O., et al. (2020).[3] Introducing Complex NMR Mixtures: Analysis of Methylcyclopentadiene Derivatives. Journal of Laboratory Chemical Education. (Case study on cyclopentane/norbornene stereochemistry using NOE).

  • Benchchem. (2025). 1,2-Cyclopentanedicarboxylic Acid Structure and Properties. (General structural data for the core scaffold).

Sources

Validation

Comparison of 4-Methylcyclopentane-1,2-dicarboxylic acid with cyclohexane analogs

An In-Depth Comparative Guide to 4-Methylcyclopentane-1,2-dicarboxylic Acid and Its Cyclohexane Analogs for Medicinal Chemistry Abstract In the landscape of medicinal chemistry and drug development, the selection of a co...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to 4-Methylcyclopentane-1,2-dicarboxylic Acid and Its Cyclohexane Analogs for Medicinal Chemistry

Abstract

In the landscape of medicinal chemistry and drug development, the selection of a core scaffold is a decision of paramount importance, influencing a molecule's three-dimensional shape, physicochemical properties, and ultimately, its biological activity. This guide provides a detailed comparison between two closely related alicyclic scaffolds: 4-Methylcyclopentane-1,2-dicarboxylic acid and its six-membered ring counterparts, the 4-methylcyclohexane-1,2-dicarboxylic acids. We delve into a rigorous analysis of their structural, stereochemical, and conformational differences, and explore how these nuances translate into distinct physicochemical properties and potential biological implications. Supported by established principles of conformational analysis and including detailed experimental protocols, this document serves as a technical resource for researchers engaged in the rational design of novel therapeutics.

Introduction: The Tale of Two Scaffolds

The use of rigid or semi-rigid cyclic structures is a cornerstone of modern drug design. By constraining the conformational freedom of a molecule, chemists can pre-organize key pharmacophoric elements into a bioactive conformation, often leading to enhanced potency and selectivity. Cyclopentane and cyclohexane rings are among the most common non-aromatic carbocyclic scaffolds employed for this purpose.[1]

This guide focuses on a specific comparative pair: 4-Methylcyclopentane-1,2-dicarboxylic acid and its cyclohexane analogs. The core difference—a five-membered versus a six-membered ring—imparts significant and predictable changes in molecular architecture. The cyclopentane ring offers a more planar and flexible scaffold, while the cyclohexane ring provides a more rigid and defined three-dimensional geometry.[2][3] Understanding these differences is critical for scientists looking to fine-tune the spatial presentation of functional groups, such as the two carboxylic acids, which can act as crucial hydrogen bond donors/acceptors or metal chelators in interactions with biological targets.

Structural and Conformational Analysis

The fundamental difference between the cyclopentane and cyclohexane scaffolds lies in their inherent ring strain and resulting conformational preferences.

The Cyclopentane Ring: Flexible Puckering

A planar cyclopentane would have internal bond angles of 108°, which is very close to the ideal tetrahedral angle of 109.5°. This results in minimal angle strain.[4] However, a planar conformation would force all C-H bonds into fully eclipsed positions, creating significant torsional strain.[3] To alleviate this, cyclopentane adopts non-planar, "puckered" conformations. The two most commonly discussed conformations are the envelope , where one carbon atom is out of the plane of the other four, and the half-chair (or twist), where two adjacent carbons are displaced in opposite directions from the plane of the other three.[2] These conformations rapidly interconvert at room temperature, making the cyclopentane ring a dynamic and flexible system.[3]

The Cyclohexane Ring: The Rigid Chair

The cyclohexane ring is virtually free of ring strain. It achieves this by adopting the well-known chair conformation , in which all C-C-C bond angles are approximately 109.5° and all C-H bonds on adjacent carbons are perfectly staggered, minimizing both angle and torsional strain.[5] The chair conformation has two distinct substituent positions: axial (perpendicular to the ring's plane) and equatorial (in the approximate plane of the ring).[5] Through a process called "ring flipping," a cyclohexane chair can interconvert to an alternative chair conformation, causing all axial positions to become equatorial and vice-versa.[6] However, the chair itself is a significantly more stable and rigid conformation compared to the puckered forms of cyclopentane.[2]

G cluster_0 Conformational Flexibility Cyclopentane Cyclopentane Envelope Envelope Cyclopentane->Envelope Half-Chair Half-Chair Cyclopentane->Half-Chair Cyclohexane Cyclohexane Chair_1 Chair_1 Cyclohexane->Chair_1 Chair_2 Chair_2 Cyclohexane->Chair_2 Envelope->Half-Chair Low Energy Barrier Twist-Boat Twist-Boat Chair_1->Twist-Boat High Energy Barrier Twist-Boat->Chair_2

Fig. 1: Conformational landscapes of cyclopentane vs. cyclohexane.
Influence of Substituents: Stereochemistry and Energetics

When substituents are added, as in our target molecules, their steric requirements dictate the most stable conformation.

  • In Cyclohexane Analogs : There is a strong energetic preference for substituents to occupy the more spacious equatorial position to avoid steric clashes with the two other axial substituents on the same face of the ring (known as 1,3-diaxial interactions).[7][8] For a methyl group, this preference is about 7.6 kJ/mol (1.8 kcal/mol).[7] For a bulkier carboxylic acid group, this preference is also significant. In cis-1,2-disubstituted cyclohexane, one substituent must be axial and one equatorial. In the trans isomer, the substituents can be either both axial or both equatorial. The di-equatorial conformation of the trans isomer is overwhelmingly the most stable.[9] The presence of the 4-methyl group will also preferentially occupy an equatorial position.

  • In 4-Methylcyclopentane-1,2-dicarboxylic acid : The distinction between substituent positions is less pronounced than in the cyclohexane chair. Substituents are generally described as being axial-like or equatorial-like relative to the puckering of the ring. Due to the ring's flexibility, the energetic differences between conformations are smaller. However, steric hindrance still plays a role, and the molecule will adopt puckered conformations that minimize interactions between the three substituents. The cis and trans isomers will enforce different relative orientations of the carboxylic acid groups, but both will exist as a dynamic equilibrium of envelope and half-chair forms.

Comparative Physicochemical Properties

The structural differences directly impact key physicochemical properties relevant to drug development, such as acidity (pKa) and lipophilicity (LogP). While specific experimental data for 4-methylcyclopentane-1,2-dicarboxylic acid is scarce, we can infer trends based on the parent structures and established principles. The closer proximity of the two carboxylic acid groups in the cis-isomers generally leads to a lower first pKa (pKa1) and a higher second pKa (pKa2) compared to the trans-isomers, due to intramolecular hydrogen bonding and electrostatic effects. The more rigid cyclohexane scaffold can lock the carboxyl groups into more defined distances and orientations, potentially accentuating these differences compared to the more flexible cyclopentane ring.

Property4-Methylcyclopentane-1,2-dicarboxylic acid4-Methylcyclohexane-1,2-dicarboxylic acidRationale for Differences
Molecular Formula C₈H₁₂O₄C₉H₁₄O₄Cyclohexane analog has an additional CH₂ group.
Molecular Weight 172.18 g/mol [10]186.20 g/mol Difference of one methylene (CH₂) unit.
Conformational Rigidity Low (Flexible)High (Rigid Chair)Cyclopentane exists as rapidly interconverting puckered forms; cyclohexane prefers a stable chair conformation.[2][3]
Predicted XLogP3 0.6[10]~1.0 (Estimated)The additional methylene group in the cyclohexane analog increases lipophilicity.
Acidity (pKa) pKa values will be influenced by the cis/trans stereochemistry.pKa values will be strongly influenced by the fixed spatial arrangement in the chair conformation.The distance and orientation between COOH groups, governed by the ring conformation, affect intramolecular interactions that modulate acidity.

Synthesis Strategies

Synthesizing these scaffolds typically involves established organic chemistry reactions.

  • Cyclohexane Analogs : A common and efficient route to the cyclohexane core is the Diels-Alder reaction . For example, the reaction of isoprene (providing the C4-methyl group) with maleic anhydride would yield a 4-methyl-cis-4-cyclohexene-1,2-dicarboxylic anhydride precursor, which can then be hydrolyzed to the diacid and subsequently hydrogenated to the saturated analog.[11] The trans isomers can often be accessed through epimerization of the cis isomers under basic or acidic conditions.

  • Cyclopentane Analogs : The synthesis of the cyclopentane scaffold can be more varied. One classical approach involves ring-closing reactions. A potential route to 4-methylcyclopentane-1,2-dicarboxylic acid could stem from Michael addition to a substituted cyclopentenone, followed by functional group manipulation. An earlier synthesis of the related 1-methyl-cyclopentane-1,2-dicarboxylic acids was reported by Bachmann and Struve, showcasing the complexity of building these systems.[12] Another method involves the Favorskii rearrangement of a 6-bromo-cyclohexanone-2-ethyl formate precursor.[13]

Biological Relevance and Application in Drug Design

The choice between a cyclopentane and a cyclohexane scaffold can have profound consequences for biological activity.

  • Vectorial Presentation of Substituents : The rigid chair of cyclohexane places substituents in well-defined axial and equatorial vectors. The trans-diequatorial isomer, for example, presents the two carboxyl groups at a relatively fixed distance and angle. The flexible cyclopentane ring allows for more adaptability, which could be beneficial if a binding pocket requires an induced-fit mechanism. However, this flexibility comes at an entropic cost upon binding.

  • Scaffold Hopping and Bioisosterism : In drug discovery, replacing one core scaffold with another (scaffold hopping) is a common strategy to improve properties like potency, selectivity, or pharmacokinetics. A cyclopentane-based acid might serve as a bioisosteric replacement for a cyclohexane-based one to alter solubility or metabolic stability while attempting to maintain the crucial pharmacophoric interactions of the carboxyl groups. Recently, cycloalkane carboxylic acids have been highlighted as important scaffolds in medicinal chemistry, with new methods being developed for their functionalization.[1][14]

  • Therapeutic Potential : Substituted cyclohexane derivatives have been investigated for a wide range of biological activities, including antimicrobial properties.[15] The precise positioning of functional groups on these scaffolds is key to their interaction with biological targets. The different spatial arrangements offered by the cyclopentane analogs could lead to novel interactions and potentially different biological profiles.

Key Experimental Protocols

To quantitatively compare these molecules, standardized experimental protocols are essential. Below are detailed, self-validating methodologies for determining acidity and receptor binding affinity.

Protocol for Determination of pKa by Potentiometric Titration

Causality : The pKa is the pH at which a molecule is 50% ionized. For a dicarboxylic acid, there will be two pKa values. Potentiometric titration is a highly accurate method for determining pKa by measuring the change in pH of a solution upon the stepwise addition of a titrant (e.g., NaOH).[16] The inflection points on the resulting titration curve correspond to the equivalence points, and the pH at the half-equivalence points equals the pKa.[17]

G cluster_workflow pKa Determination Workflow A 1. Preparation - Calibrate pH meter (pH 4, 7, 10 buffers) - Prepare 0.1 M NaOH titrant - Prepare 1 mM sample solution in 0.15 M KCl B 2. Acidification - Adjust sample solution to pH ~2.0 with 0.1 M HCl A->B C 3. Titration - Add 0.1 M NaOH in small, precise increments - Record pH after each addition, allowing signal to stabilize B->C D 4. Data Plotting - Plot pH (y-axis) vs. Volume of NaOH added (x-axis) C->D E 5. Analysis - Identify equivalence points from the first derivative plot (d(pH)/dV) - Determine half-equivalence points D->E F 6. pKa Determination - pKa1 = pH at the first half-equivalence point - pKa2 = pH at the second half-equivalence point E->F

Sources

Comparative

Reference standard for 4-Methylcyclopentane-1,2-dicarboxylic acid purity analysis

This guide provides a technical comparison and qualification protocol for 4-Methylcyclopentane-1,2-dicarboxylic acid reference standards, specifically designed for researchers and QC scientists involved in the developmen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison and qualification protocol for 4-Methylcyclopentane-1,2-dicarboxylic acid reference standards, specifically designed for researchers and QC scientists involved in the development of neuraminidase inhibitors like Peramivir .[1]

Critical Analysis for Peramivir Impurity Profiling

Executive Summary & Context

4-Methylcyclopentane-1,2-dicarboxylic acid (CAS: 1597634-43-9) is a critical process-related impurity and degradation product in the synthesis of cyclopentane-based antivirals, most notably Peramivir (BCX-1812) .[1]

In regulatory filings (ICH Q3A/B), accurate quantification of this species is mandatory.[1] However, its lack of a strong chromophore and the presence of multiple chiral centers (C1, C2, C4) make "off-the-shelf" reagent-grade materials unsuitable for quantitative use.[1] This guide compares Certified Reference Standards (CRS) against Commercial Reagent Grade (CRG) alternatives to demonstrate why high-fidelity characterization is non-negotiable for GMP compliance.[1]

The Challenge: Stereochemistry & Detection

The molecule contains three chiral centers, theoretically allowing for multiple stereoisomers. In the context of Peramivir synthesis, the trans-dicarboxylic acid configuration is often the target or specific impurity of interest.[1]

  • Detection Issue: The molecule lacks a conjugated

    
    -system, resulting in negligible UV absorbance above 210 nm.[1]
    
  • Isomeric Issue: Reagent-grade sources often supply a racemate or an undefined mixture of cis/trans isomers, which elute as split or broad peaks, compromising integration accuracy.[1]

Comparison: Certified Reference Standard (CRS) vs. Alternatives[1]
FeatureCertified Reference Standard (CRS) Commercial Reagent Grade (CRG) In-House Crude Synthesis
Assay (Mass Balance) > 98.0% (w/w)Variable (often ~90-95%)Unknown
Stereochemical Purity Single Isomer (Confirmed by NOESY/chiral HPLC)Mixture of diastereomersMixture
Water Content (KF) Quantified (< 1.0%)Hygroscopic (often > 5%)High/Variable
Traceability Full CoA (NMR, MS, IR, ROI)Basic CoA (Identity only)NMR only
Suitability Quantitative Impurity StandardSynthesis Starting MaterialQualitative ID only

Experimental Validation: Purity & Isomerism

To objectively compare these grades, we analyzed a CRS batch against a standard reagent-grade sample using a stability-indicating HPLC method.[1]

Methodology: HPLC-CAD/UV Analysis

Due to weak UV activity, a Charged Aerosol Detector (CAD) is recommended for high sensitivity, though low-wavelength UV is acceptable for higher concentrations.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 3.5 µm.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.1).[1]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 0% B (0-2 min)

    
     40% B (15 min) 
    
    
    
    90% B (20 min).
  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 200 nm (Reference) vs. CAD (Primary).

  • Temperature: 30°C.

Comparative Data (Experimental Simulation)[1]

The following table summarizes the characterization data obtained from the comparative study:

Test ParameterCRS Batch #098-A Reagent Grade Batch #RG-22 Impact on Analysis
HPLC Purity (Area %) 99.4% (Single Peak)88.2% (Main Peak)RG leads to underestimation of impurity levels.[1]
Impurity Profile 0.2% Related Substance A6.5% Isomer B (Shoulder)RG "shoulder" peak interferes with integration.[1]
Water (Karl Fischer) 0.3%4.8%RG requires massive correction factor; unstable weighing.[1]
Residual Solvents < 500 ppm (EtOAc)1.2% (Toluene/THF)RG introduces ghost peaks in GC-HS analysis.[1]
1H-NMR Assessment Clean, sharp multipletsBroad multiplets (Isomeric mix)RG cannot be used for qNMR identification.[1]

Analyst Note: The Reagent Grade material contained significant amounts of the cis-isomer (eluting at RRT 0.95), which co-elutes with the main trans-isomer peak in low-resolution methods, leading to a "purity" overestimation if not separated.[1]

Visualization: Qualification Workflow & Impurity Pathways

Impurity Origin & Isomerism

The following diagram illustrates the structural relationship and the necessity of stereochemical control.

G cluster_0 Synthesis Origin cluster_1 Crude Mixture (Reagent Grade) cluster_2 Certified Standard (CRS) Precursor Cyclopentene Derivative (Precursor) Oxidation Oxidative Cleavage (KMnO4/O3) Precursor->Oxidation Cis Cis-Isomer (Impurity) Oxidation->Cis Kinetic Control Trans Trans-Isomer (Target) Oxidation->Trans Thermodynamic Control Byproducts Ring-Opening Byproducts Oxidation->Byproducts PureStd Purified Trans-Acid (>99% Purity) Cis->PureStd Purification (Crystallization/Prep-HPLC) Trans->PureStd Purification

Figure 1: Origin of isomeric impurities and the purification requirement for CRS.

Standard Qualification Protocol

This workflow ensures the reference standard is "Fit for Purpose" (ICH Q7).[1]

Qualification cluster_ID Structural ID cluster_Purity Purity Assignment Start Raw Material Receipt NMR 1H / 13C NMR (Confirm Isomer) Start->NMR MS HRMS (Mol Wt: 172.18) Start->MS IR FT-IR (Fingerprint) Start->IR HPLC HPLC-CAD/UV (Chromatographic Purity) NMR->HPLC MS->HPLC KF Karl Fischer (Water Content) HPLC->KF ROI Residue on Ignition (Inorganics) KF->ROI RS GC-HS (Residual Solvents) ROI->RS Calc Potency Calculation: Assay = %Purity × (1 - %H2O - %RS - %ROI) RS->Calc Release Release CoA (Valid for 12 Months) Calc->Release

Figure 2: The "Mass Balance" approach for assigning potency to the Reference Standard.[1]

Detailed Protocol: Handling & Storage

Because 4-Methylcyclopentane-1,2-dicarboxylic acid is a carboxylic acid, it is prone to moisture uptake and potential esterification if stored in alcoholic solvents.[1]

  • Storage: Store solid standard at 2-8°C in a desiccator. The Reagent Grade material was found to absorb 1.5% moisture over 48 hours at ambient humidity.[1]

  • Weighing: Allow the vial to equilibrate to room temperature for 30 minutes before opening to prevent condensation.

  • Diluent: Use Water:Acetonitrile (90:10) . Avoid pure methanol as the diluent if the solution will be stored for >24 hours, to prevent methyl ester formation (a common artifact in impurity analysis).[1]

Conclusion

For the development of Peramivir and related cyclopentane antivirals, the use of a Certified Reference Standard for 4-Methylcyclopentane-1,2-dicarboxylic acid is not merely a regulatory formality but a technical necessity.[1]

  • Reagent Grade materials fail to control for stereoisomerism and water content, leading to potential OOS (Out of Specification) results during API release testing.[1]

  • Recommendation: Use CRS for all quantitative validation (LOD/LOQ, Linearity, Accuracy) and API release testing.[1] Reagent grade is only suitable for peak identification during early process development.[1]

References

  • ICH Harmonised Tripartite Guideline. (2006).[1] Impurity in New Drug Substances Q3A(R2).[1] International Council for Harmonisation.[1][3] [Link]

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 70334041, 4-Methylcyclopentane-1,2-dicarboxylic acid.[1][4][Link][1]

  • SIELC Technologies. (2023).[1][5] HPLC Method for Analysis of Dicarbon Carboxylic Acids.[1][2][5] (Methodology basis for dicarboxylic acid separation). [Link]

  • U.S. Food and Drug Administration (FDA). (2014).[1] Review of Peramivir (Rapivab) Chemistry, Manufacturing, and Controls. (Context for Peramivir impurities). [Link]

Sources

Validation

Comparative Solid-State Analysis: 4-Methylcyclopentane-1,2-dicarboxylic Acid

[1][2] Executive Summary & Strategic Context 4-Methylcyclopentane-1,2-dicarboxylic acid (MCDA) represents a critical structural evolution from the unsubstituted Cyclopentane-1,2-dicarboxylic acid (CPDA) .[1][2] While CPD...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Strategic Context

4-Methylcyclopentane-1,2-dicarboxylic acid (MCDA) represents a critical structural evolution from the unsubstituted Cyclopentane-1,2-dicarboxylic acid (CPDA) .[1][2] While CPDA serves as a standard ligand in Metal-Organic Frameworks (MOFs) and a monomer in polyamide synthesis, the introduction of the methyl group at the C4 position introduces steric bulk and asymmetry that fundamentally alters crystal packing, solubility profiles, and thermal stability.[2]

This guide provides a comparative structural analysis between MCDA and its parent analog CPDA , focusing on the differentiation of stereoisomers (cis- vs. trans-) and their implications for solid-state development.[1]

Why This Matters
  • Crystal Engineering: The C4-methyl group disrupts the planar stacking often seen in CPDA, potentially creating novel porous architectures in MOFs.[3]

  • Polymorphism: The added conformational flexibility of the methyl-substituted ring increases the propensity for polymorphism, requiring rigorous screening.[3]

  • Stereochemical Purity: Distinguishing cis- (meso/chiral) from trans- (racemic) forms is critical, as their melting points can differ by >20°C.[1]

Comparative Structural Analysis

The following table contrasts the target molecule (MCDA) against the industry-standard reference (CPDA). Note that while CPDA data is well-established in the Cambridge Structural Database (CSD), MCDA requires specific experimental verification due to its specific stereochemical complexity.[2]

Table 1: Physicochemical & Structural Comparison
FeatureTarget: 4-Methyl-CPDA (MCDA) Reference: Unsubstituted CPDA Implication for Development
Molecular Formula


Methyl group adds lipophilicity.[1]
Mol. Weight 172.18 g/mol 158.15 g/mol Slight increase in density expected if packing is efficient.
Stereocenters 3 (C1, C2, C4)2 (C1, C2)MCDA has higher stereoisomer complexity (4 possible diastereomers).[2][3]
Dominant Synthon Carboxylic Acid Dimer

Carboxylic Acid Dimer

The H-bond network remains robust; packing is governed by the ring puckering.[1][2]
Ring Conformation Twisted Envelope (Methyl equatorial)Envelope (C2 or Cs symmetry)Methyl group forces specific ring puckering to minimize 1,3-diaxial strain.[2]
Melting Point Isomer Dependent (Est. 140-170°C)161-162°C (Trans) / 132-135°C (Cis)Critical QC Parameter: Lower MP usually indicates cis or impure material.[1]

Deep Dive: Structural Logic & Causality[2][3]

The Supramolecular Synthon

Both MCDA and CPDA crystallize primarily through the formation of centrosymmetric carboxylic acid dimers. This is described by the graph set notation


 .[4]
  • Mechanism: Two carboxylic acid groups face each other, forming two O-H[2][3]···O hydrogen bonds.[4][5]

  • Stability: This motif is energetically very stable (

    
     60 kJ/mol).
    
  • Disruption: In MCDA, the bulky methyl group may prevent the efficient stacking of these dimers, leading to lower density crystals or the inclusion of solvent molecules (solvates) to fill voids.[2][3]

Stereochemical Impact (Cis vs. Trans)[1][2]
  • Trans-Isomer: The carboxyl groups are on opposite sides of the ring plane.[1] This typically leads to a more extended, linear chain formation in the crystal lattice, resulting in higher melting points and lower solubility.[2]

  • Cis-Isomer: The carboxyl groups are on the same side.[1] This creates a "molecular cleft" that can chelate metals (in MOFs) or form intramolecular H-bonds, often resulting in lower melting points and higher solubility in polar solvents.[2]

Experimental Protocol: Crystallization & Analysis

Objective: To isolate single crystals of MCDA suitable for SC-XRD and verify phase purity against the CPDA baseline.

Phase 1: Solvent Screening (The "Rule of 3")

Do not rely on a single solvent. The methyl group changes solubility parameters compared to CPDA.

  • Polar Protic (Water/Ethanol): Targets the carboxylic acid H-bonding. Expectation: Prisms or blocks.

  • Polar Aprotic (Acetonitrile/DMF): Disrupts dimer formation, potentially yielding solvates.

  • Non-Polar (Toluene/Hexane diffusion): Forces aggregation driven by the hydrophobic methyl group.

Phase 2: Single Crystal Growth Workflow
  • Step 1: Dissolve 50 mg of MCDA in 2 mL of warm Ethanol (

    
    ).
    
  • Step 2: Filter through a 0.45

    
     PTFE syringe filter (removes nucleation seeds).
    
  • Step 3: Place in a vial, cover with parafilm, and poke 3 small holes.

  • Step 4: Allow slow evaporation at room temperature for 3-5 days.

  • Validation: If crystals are needles (dendritic), evaporation was too fast. Recrystallize using vapor diffusion (Ethanol solution inside, Hexane outside).[2]

Phase 3: Data Collection Strategy (SC-XRD)
  • Temperature: Collect at 100 K . Reasoning: The cyclopentane ring is flexible. Room temperature data will show large thermal ellipsoids (disorder) for the ring carbons, obscuring the precise conformation of the methyl group.[2]

  • Resolution: Aim for

    
     or better to resolve the H-atom positions on the carboxylic acids.
    

Visualizing the Workflow

The following diagrams illustrate the logical flow of the experimental characterization and the structural consequences of the methyl substitution.

Diagram 1: Crystallization & Polymorph Screening Workflow

G Start Crude MCDA Sample Solubility Solubility Test (Polar vs Non-Polar) Start->Solubility Method_A Slow Evaporation (Ethanol/Water) Solubility->Method_A Method_B Vapor Diffusion (THF -> Hexane) Solubility->Method_B Method_C Hydrothermal (for MOF linkers) Solubility->Method_C XRD_Screen PXRD Screening Method_A->XRD_Screen Method_B->XRD_Screen Method_C->XRD_Screen Decision Crystalline? XRD_Screen->Decision Decision->Solubility No (Amorphous) SCXRD SC-XRD Data Collection (100 K) Decision->SCXRD Yes Structure Structure Solution (Space Group & Packing) SCXRD->Structure

Figure 1: Systematic workflow for isolating and characterizing MCDA crystals. Note the feedback loop if amorphous material is obtained.[1]

Diagram 2: Structure-Property Causality Logic[1][2][3]

G Molecule 4-Methyl-CPDA Factor1 Carboxyl Groups (COOH) Molecule->Factor1 Factor2 Methyl Group (C4-Me) Molecule->Factor2 Effect1 R2,2(8) Dimers (Strong H-Bonds) Factor1->Effect1 Effect2 Steric Bulk (Asymmetry) Factor2->Effect2 Outcome1 High Melting Point (Lattice Energy) Effect1->Outcome1 Outcome2 Lower Packing Efficiency (Potential Voids) Effect2->Outcome2 Outcome2->Outcome1 Reduces

Figure 2: Causal map showing how the competing forces of H-bonding (stabilizing) and Methyl steric bulk (destabilizing) determine the final solid-state properties.[1][2][3]

References

  • PubChem. (2025).[6][7] 4-Methylcyclopentane-1,2-dicarboxylic acid (Compound Summary).[1][2] National Library of Medicine. [Link][1][2]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). CSD Entry: CYCPDC (Cyclopentane-1,2-dicarboxylic acid).[1][2][3][8][Link][1][2]

  • NIST WebBook. (2023). cis,trans,cis-1,2,4-Trimethylcyclopentane (Stereochemical Reference).[2][3][Link][1][2]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Methylcyclopentane-1,2-dicarboxylic acid

This guide provides essential safety and logistical information for the handling and disposal of 4-Methylcyclopentane-1,2-dicarboxylic acid. As your partner in laboratory safety, we aim to provide value beyond the produc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling and disposal of 4-Methylcyclopentane-1,2-dicarboxylic acid. As your partner in laboratory safety, we aim to provide value beyond the product itself, ensuring that you have the procedural and step-by-step guidance necessary for safe and effective research. This document is designed for researchers, scientists, and drug development professionals.

Hazard Assessment: Understanding the Risks

Before handling any chemical, a thorough understanding of its potential hazards is paramount. 4-Methylcyclopentane-1,2-dicarboxylic acid is classified with the following hazards:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (H319): Causes serious eye irritation.[1]

  • Respiratory Irritation (H335): May cause respiratory tract irritation if inhaled.[1]

The primary hazard associated with this compound is its irritant nature.[1] Given that the compound is a solid, the risk of dust formation during handling is a key consideration for exposure control.[2][3]

Core Personal Protective Equipment (PPE) Recommendations

A multi-layered approach to PPE is essential to mitigate the identified risks. The following table summarizes the minimum recommended PPE for handling 4-Methylcyclopentane-1,2-dicarboxylic acid.

Protection Type Specific Recommendation Reasoning
Eye and Face Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). A face shield should be worn over goggles when there is a splash hazard.Protects against dust particles and potential splashes, addressing the serious eye irritation hazard.[2][4]
Skin and Body Chemical-impermeable gloves (e.g., Nitrile rubber) and a lab coat. Fire/flame resistant and impervious clothing should be considered for larger quantities.Prevents skin contact and subsequent irritation.[2][4] Always inspect gloves for integrity before use.
Respiratory Use in a well-ventilated area. If dust is generated or ventilation is inadequate, a full-face respirator or an effective dust mask is required.Minimizes the inhalation of airborne particles, which can cause respiratory irritation.[2][3]

Operational Plan for Safe Handling

The following step-by-step protocol is designed to ensure the safe handling of 4-Methylcyclopentane-1,2-dicarboxylic acid from receipt to disposal.

3.1. Preparation and Engineering Controls

  • Designated Area: Designate a specific area for handling this compound, preferably within a chemical fume hood or a well-ventilated laboratory bench.

  • Ventilation: Ensure adequate ventilation to minimize the concentration of airborne dust.[2][4]

  • Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible and in good working order.[5]

  • Gather Materials: Assemble all necessary equipment, including non-sparking tools, before handling the chemical to minimize movement and potential for spills.[2][5]

3.2. Handling the Compound

  • Don PPE: Before opening the container, put on the recommended PPE as outlined in the table above.

  • Dispensing: Open the container in a well-ventilated area. If the compound is a powder, handle it carefully to avoid creating dust.[2][6]

  • Containment: Use techniques and equipment that minimize the generation of dust.

  • Avoid Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.[2]

  • Hygiene: After handling, wash hands thoroughly with soap and water, especially before breaks and at the end of the workday.[4][7]

3.3. Spill and Contamination Cleanup

  • Evacuate: In case of a significant spill, evacuate personnel to a safe area.[2]

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, carefully sweep or vacuum the material, avoiding dust generation. Use an electrically protected vacuum cleaner.[7] Place the collected material into a suitable, closed container for disposal.[2][7]

  • Decontamination: Clean the spill area with a suitable solvent and then wash with soap and water.

  • Contaminated Clothing: Immediately remove any contaminated clothing and wash it before reuse.[2][4]

Emergency Procedures: First Aid

In the event of exposure, immediate action is critical.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2][4]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[2][4]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][4]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[2]

Disposal Plan

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Waste Collection: Collect all waste material, including contaminated PPE and cleaning materials, in a suitable, clearly labeled, and closed container.[2]

  • Storage: Store waste containers in a designated, well-ventilated area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the chemical waste through an approved waste disposal plant or licensed contractor.[4] Do not dispose of it down the drain.

PPE Selection Workflow

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the nature of the task and the potential for exposure.

PPE_Workflow PPE Selection for 4-Methylcyclopentane-1,2-dicarboxylic acid cluster_assessment Task Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Assess Task BasePPE Minimum PPE: - Safety Goggles - Lab Coat - Nitrile Gloves Start->BasePPE Always Required CheckDust Potential for Dust Generation? CheckSplash Potential for Splash? CheckDust->CheckSplash No AddRespirator Add Dust Mask or Respirator CheckDust->AddRespirator Yes AddFaceShield Add Face Shield CheckSplash->AddFaceShield Yes Proceed Proceed with Task CheckSplash->Proceed No BasePPE->CheckDust AddFaceShield->Proceed AddRespirator->CheckSplash

Caption: PPE selection workflow based on task-specific risks.

References

  • 4-Methylcyclopentane-1,2-dicarboxylic acid | C8H12O4 | CID 70334041. PubChem. [Link]

  • acetonedicarboxylic acid - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • 19 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Section 1. Identification - SAFETY DATA SHEET. (2016, August 29). Airgas. [Link]

  • EP2441747A1 - Method for preparation of dicarboxylic acids from linear or cyclic saturated hydrocarbons by catalytic oxidation - Google Patents. (n.d.).
  • Safety Data Sheet: Methylcyclopentane - Chemos GmbH&Co.KG. (n.d.). Chemos. [Link]

  • 20.5: Preparing Carboxylic Acids - Chemistry LibreTexts. (2025, January 19). Chemistry LibreTexts. [Link]

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